molecular formula C10H17NO2S B595209 Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-70-0

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B595209
CAS No.: 1272412-70-0
M. Wt: 215.311
InChI Key: LTBYDCPCBXIEFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is a useful research compound. Its molecular formula is C10H17NO2S and its molecular weight is 215.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBYDCPCBXIEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719151
Record name tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-70-0
Record name tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and the Broader Azaspiro[3.3]heptane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the azaspiro[3.3]heptane scaffold, a class of compounds gaining significant traction in medicinal chemistry. While direct, extensive literature on tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is sparse, this document focuses on its close, well-documented analogue, This compound 2,2-dioxide (CAS Number: 1291487-31-4) , and the broader family of azaspiro[3.3]heptanes. These structures are increasingly utilized by researchers and drug development professionals as innovative building blocks for novel therapeutics.

The unique three-dimensional and rigid structure of the azaspiro[3.3]heptane core offers a compelling alternative to traditional saturated heterocycles like piperidine and morpholine.[1][2] Its application can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced aqueous solubility and metabolic stability.[3] This guide will delve into the synthesis of key intermediates, their chemical properties, and their strategic application in modern drug design.

The Azaspiro[3.3]heptane Scaffold: A Paradigm Shift in Bioisosterism

The principle of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a cornerstone of medicinal chemistry. Azaspiro[3.3]heptanes have emerged as valuable, non-classical bioisosteres for commonly used rings such as piperidines, morpholines, and piperazines.[2][4]

One of the most intriguing properties of this scaffold is its effect on lipophilicity. Counterintuitively, replacing a six-membered ring with an azaspiro[3.3]heptane, which involves the net addition of a carbon atom, often leads to a decrease in the measured distribution coefficient (logD7.4).[2] This phenomenon is largely attributed to the increased basicity of the nitrogen atom within the strained four-membered ring system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH.

The rigid, spirocyclic nature of the scaffold also introduces a distinct three-dimensional geometry, providing chemists with a tool to escape the "flatland" of aromatic ring systems and explore new chemical space.[5] This can lead to improved target selectivity and novel intellectual property.

Table 1: Physicochemical Properties of Key Azaspiro[3.3]heptane Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
This compound 2,2-dioxide1291487-31-4C₁₀H₁₇NO₄S247.31-[6]
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5C₁₁H₁₇NO₃211.260.5[7]
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8C₁₁H₁₉NO₃213.270.9[8][9]
Synthesis of Core Intermediates: A Protocol for tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of functionalized azaspiro[3.3]heptanes often relies on the construction of key, versatile intermediates. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a prime example, serving as a precursor for a wide range of derivatives.[10][11] Two efficient, scalable synthetic routes have been reported, highlighting the accessibility of this scaffold.[11]

The following protocol details a common method involving the oxidation of the corresponding alcohol precursor.

Experimental Protocol: Oxidation of tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

  • Rationale: The Dess-Martin periodinane (DMP) is a mild and highly efficient oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. Its selectivity and tolerance for various functional groups make it an excellent choice for this transformation, especially with substrates containing sensitive protecting groups like the tert-butoxycarbonyl (Boc) group. The reaction proceeds under neutral conditions at or below room temperature, minimizing side reactions.

  • Step-by-Step Methodology:

    • Dissolve tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.05-1.10 equiv) portion-wise to the stirred solution, ensuring the internal temperature remains low.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate.

    • Quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts and to remove excess DMP. Repeat the wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane, to yield the pure tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a white solid.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in Dichloromethane Reaction 1. Cool to 0°C 2. Add Dess-Martin Periodinane (DMP) 3. Warm to Room Temperature Start->Reaction Oxidation Workup 1. Quench with NaHCO₃ 2. Dry over Na₂SO₄ 3. Concentrate Reaction->Workup Isolation Purification Flash Chromatography Workup->Purification Product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Purification->Product Yields Pure Ketone Derivatization cluster_N_position N-6 Position Derivatization cluster_C_position C-2 Position Derivatization Core Core Scaffold (e.g., 6-Oxo-2-azaspiro[3.3]heptane) N_Deprotection Boc Deprotection Core->N_Deprotection Vector 1 C_Functionalization Reductive Amination (R-NH₂) Core->C_Functionalization Vector 2 N_Functionalization Amide Coupling (R-COOH) N_Deprotection->N_Functionalization Final_N N-Acylated Derivatives N_Functionalization->Final_N New Analogs Final_C C-Amino Derivatives C_Functionalization->Final_C New Analogs

Caption: Functionalization pathways for the azaspiro[3.3]heptane scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling azaspiro[3.3]heptane derivatives. Based on data for related compounds, these substances may cause skin and serious eye irritation. [7][8]Harmful effects if swallowed, inhaled, or in contact with skin are also noted for some analogues. [7][8]

  • Handling: Use only in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) for the particular compound being used before commencing any experimental work.

Conclusion and Future Outlook

The this compound scaffold and its analogues represent a significant and expanding area of medicinal chemistry. Their unique structural and physicochemical properties provide a powerful tool for overcoming common challenges in drug development, such as poor solubility and metabolic instability. The scalability of synthetic routes to key intermediates ensures that these valuable building blocks are accessible for broad application. As the drive for novel, three-dimensional pharmacophores continues, the azaspiro[3.3]heptane family is poised to become an increasingly important component in the drug discovery toolkit.

References

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Available at: [Link]

  • Devereux, M., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Sci-Hub. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Europe PMC. Available at: [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • PubMed. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). Available at: [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. Available at: [Link]

  • Amerigo Scientific. (n.d.). tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate. Available at: [Link]

Sources

An In-depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is paramount. The spirocyclic framework, characterized by two rings sharing a single atom, has emerged as a particularly attractive motif. These structures provide a rigid core with well-defined exit vectors for substituent placement, often leading to improved metabolic stability and aqueous solubility.[1][2] Among these, the azaspiro[3.3]heptane core has garnered significant attention as a bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[3][4] This guide focuses on a unique derivative, Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a compound that integrates the strained thietane ring into the azaspiro[3.3]heptane scaffold. This combination presents a compelling, yet underexplored, chemical entity with potential applications in the development of novel therapeutics.

This technical guide will provide a comprehensive overview of the predicted physical and chemical properties of this compound, drawing upon the known characteristics of its constituent functional groups: the thietane ring, the Boc-protected azetidine, and the spirocyclic system. Furthermore, we will explore plausible synthetic strategies and analytical characterization methods, offering researchers and drug development professionals a foundational understanding of this promising molecule.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₉NO₂SDerived from the chemical structure.
Molecular Weight 229.34 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar Boc-protected azaspiro[3.3]heptane derivatives are solids.[5][6]
Melting Point Expected to be in the range of 100-150 °C.Based on the melting points of related compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (114.5-116 °C) and tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (127-129 °C).[5][7]
Boiling Point Predicted to be >300 °C at 760 mmHg.Extrapolated from the boiling point of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (316.6 °C at 760 mmHg).[5]
Solubility Expected to be soluble in non-polar organic solvents like hexane and benzene, and have limited solubility in polar solvents and water.The presence of the tert-butyl group and the overall hydrocarbon framework suggests a preference for non-polar environments, a characteristic shared by thietane.[8]
Stability The Boc protecting group is acid-labile but stable to most nucleophiles and bases.[9][10] The thietane ring is susceptible to ring-opening reactions, particularly with nucleophiles.[11]The stability will be dictated by the lability of the Boc group under acidic conditions and the reactivity of the strained thietane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key structural components: the Boc-protected amine, the thietane ring, and the spirocyclic core.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, yet facile removal under acidic conditions.[9][][13]

  • Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[14] This reaction proceeds via the formation of a stable tert-butyl cation, which then typically eliminates isobutylene or is captured by a nucleophile.[13] This deprotection would unmask the secondary amine of the azetidine ring, allowing for further functionalization.

G Boc-Protected_Amine Tert-butyl 2-thia-6- azaspiro[3.3]heptane-6-carboxylate Deprotected_Amine 2-Thia-6-azaspiro[3.3]heptane Boc-Protected_Amine->Deprotected_Amine Acid-catalyzed deprotection Acid TFA or HCl Acid->Boc-Protected_Amine

Caption: Boc Deprotection Workflow.

Reactivity of the Thietane Ring

The thietane ring, a four-membered sulfur-containing heterocycle, is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions.[15]

  • Nucleophilic Ring Opening: Nucleophiles, such as organolithium reagents, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.[11]

  • Oxidation: The sulfur atom in the thietane ring can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide.[16] The sulfone derivative, this compound 2,2-dioxide, is a known compound.[17]

G Thietane Thietane Ring Sulfoxide Sulfoxide Thietane->Sulfoxide Oxidation Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation Oxidizing_Agent [O] Oxidizing_Agent->Thietane Oxidizing_Agent->Sulfoxide

Caption: Oxidation of the Thietane Ring.

Synthetic Approaches

The synthesis of this compound would likely involve the construction of the spirocyclic core as a key step. Drawing inspiration from the synthesis of related azaspiro[3.3]heptane derivatives, a plausible retrosynthetic analysis is presented below.

G Target Tert-butyl 2-thia-6- azaspiro[3.3]heptane-6-carboxylate Intermediate_A Boc-protected azetidine with 1,3-dielectrophile Target->Intermediate_A Intramolecular cyclization Intermediate_B Sulfur nucleophile Target->Intermediate_B Starting_Materials Commercially available starting materials Intermediate_A->Starting_Materials

Caption: Retrosynthetic Analysis.

A common strategy for the synthesis of spirocycles involves the reaction of a cyclic precursor bearing two electrophilic centers with a dinucleophile, or vice versa.[18][19] In the context of our target molecule, one could envision a route starting from a suitably functionalized azetidine.

Proposed Synthetic Protocol

A potential synthetic route could commence with a known precursor, such as tert-butyl 3-(hydroxymethyl)azetidine-3-carboxylate. This could be converted to a 1,3-dielectrophile, for example, by converting the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and the carboxylic acid to a hydroxymethyl group which is then also converted to a leaving group. Subsequent reaction with a sulfur nucleophile, such as sodium sulfide, would lead to the formation of the thietane ring via intramolecular cyclization.

Experimental Protocol: Hypothetical Synthesis

  • Mesylation/Tosylation: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-3-carboxylate in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add methanesulfonyl chloride or p-toluenesulfonyl chloride at 0 °C. Stir the reaction mixture until completion.

  • Reduction: Reduce the ester functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., THF).

  • Second Mesylation/Tosylation: Convert the newly formed primary alcohol to a second leaving group using the same procedure as in step 1.

  • Cyclization: React the resulting 1,3-dielectrophile with a sulfur source, such as sodium sulfide, in a polar aprotic solvent (e.g., DMF) to facilitate the intramolecular cyclization to form the thietane ring.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Analytical Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), and distinct multiplets for the methylene protons of the azetidine and thietane rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the spirocyclic carbon, and the various methylene carbons of the two rings.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹) and C-S stretching vibrations.

Applications in Drug Discovery

The unique structural features of this compound make it an intriguing building block for medicinal chemistry. The spirocyclic core provides a rigid scaffold with precise three-dimensional orientation of substituents. The presence of the thietane ring introduces a polar sulfur atom, which can engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the Boc-protected amine allows for the facile introduction of diverse functionalities at this position. This scaffold could serve as a novel starting point for the design of inhibitors for various enzymes and receptors, potentially leading to the discovery of new therapeutic agents.[20]

Conclusion

This compound represents a novel and promising scaffold for the development of new chemical entities in drug discovery. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its physicochemical and chemical properties can be inferred from the well-established chemistry of its constituent functional groups. The synthetic strategies outlined in this guide provide a plausible pathway for its preparation, and the analytical methods described will be crucial for its characterization. The exploration of this and related spirocyclic systems will undoubtedly contribute to the expansion of the chemical space available to medicinal chemists, ultimately fostering the development of the next generation of therapeutics.

References

  • Solubility of Things. Thietane.
  • Wikipedia. Thietane. [Link]

  • YouTube. Thietane: Preparation and Reactivity. [Link]

  • National Institutes of Health. Recent synthesis of thietanes. [Link]

  • National Institutes of Health. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

  • Springer. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • National Institutes of Health. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]

  • Supporting Information. 2,6-Diazaspiro[3.3]heptanes. [Link]

  • ResearchGate. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. [Link]

  • ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • National Institutes of Health. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • Wikipedia. Tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[15][15] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. [Link]

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Structure Elucidation of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The azaspiro[3.3]heptane scaffold is a valuable motif in modern medicinal chemistry, recognized as a conformationally rigid bioisostere for common saturated heterocycles like piperidine.[1][2] The introduction of diverse heteroatoms into this core, such as sulfur, opens new avenues for modulating physicochemical properties and exploring novel chemical space. This guide presents a comprehensive, methodology-focused framework for the complete structure elucidation of a novel derivative, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. As this specific compound is not extensively characterized in the public domain, this document provides a predictive and systematic workflow. It is designed for researchers, chemists, and drug development professionals, detailing the integrated use of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to unambiguously confirm the molecular structure.

Introduction: Establishing Molecular Formula and Mass

The first step in characterizing any novel compound is to determine its molecular formula and mass with high precision. This foundational data provides the basis for all subsequent structural analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering unambiguous elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We select HRMS using a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and ensure the molecular ion ([M+H]⁺ or [M+Na]⁺) is the base peak or at least clearly observable. This provides a direct readout of the molecular weight.

Protocol 1: HRMS Analysis (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard across the desired mass range.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a capillary voltage of 3-4 kV in positive ion mode.

  • Data Acquisition: Acquire data in the m/z range of 100-500 Da.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare the measured exact mass to the theoretical mass.

Expected Data: For the target molecule, C₁₁H₁₉NO₂S, the expected data is summarized below.

ParameterPredicted Value
Molecular FormulaC₁₁H₁₉NO₂S
Theoretical Exact Mass230.1215 [M+H]⁺
Expected ObservationA high-intensity peak at m/z 230.1215 ± 5 ppm
Fragmentation Pattern Analysis (EI-MS)

Electron Ionization (EI) mass spectrometry provides valuable structural information through characteristic fragmentation patterns.[3] While the molecular ion may be weak, the resulting fragments offer clues to the molecule's assembly.

Trustworthiness: The fragmentation logic is self-validating. The loss of specific neutral fragments (e.g., 56 Da for isobutylene from the Boc group) must correspond to known fragmentation mechanisms of the constituent functional groups.[4]

Predicted Fragmentation Pathway: The primary fragmentation events are expected to involve the labile tert-butoxycarbonyl (Boc) protecting group and subsequent ring cleavages.

G M [C11H19NO2S]+• m/z = 229 (Molecular Ion) F1 [M - C4H8]+• m/z = 173 Loss of isobutylene M->F1 - 56 Da F2 [M - C4H9O2]+• m/z = 128 Loss of Boc radical M->F2 - 101 Da F4 [C4H9]+ m/z = 57 tert-butyl cation M->F4 F3 [M - C5H9O2]+• m/z = 128 Loss of Boc group F1->F3 - CO2

Functional Group Identification via Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol 2: ATR-FTIR Spectroscopy

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction on the collected spectrum.

Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for common organic functional groups. The N-Boc group, in particular, has highly characteristic bands. The C=O stretch of a carbamate typically appears around 1700-1680 cm⁻¹, while the C-N stretch is found in the 1300-1200 cm⁻¹ region.[5][6] The presence of a thioether (C-S) bond is often indicated by a weaker absorption in the fingerprint region.[7]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H (Aliphatic)Stretch2975 - 2850Strong
C=O (Carbamate)Stretch~1690Strong
C-NStretch~1250 & ~1160Medium-Strong
C-SStretch~750 - 650Weak-Medium

Definitive Structure Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.[8][9]

Molecular Symmetry and Predicted Spectra

The core spiro[3.3]heptane system possesses a high degree of symmetry. This results in chemical equivalency, simplifying the spectrum. For the target molecule, we predict four unique proton environments and five unique carbon environments for the spirocyclic core, in addition to the signals from the Boc group.

Predicted ¹H and ¹³C NMR Data The following table outlines the predicted chemical shifts, based on data from analogous 2,6-diazaspiro[3.3]heptanes and the known effects of adjacent sulfur and nitrogen atoms.[10][11][12] Protons and carbons on the azetidine ring are expected to be downfield compared to those on the thietane ring due to the electron-withdrawing nature of the nitrogen atom.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
C1, C5 (Azetidine)~58~4.0s (or ABq)
C3, C4 (Thietane)~35~3.2s (or ABq)
C2 (Spirocenter)~40--
Boc C=O~155--
Boc C(CH₃)₃~80--
Boc C(CH₃ )₃~28~1.45s

Note: Protons on the four-membered rings are expected to be singlets due to symmetry. Any deviation from this (e.g., appearing as AB quartets) would indicate a loss of symmetry, possibly due to slow rotation or a non-planar ring conformation.

Experimental Protocols for NMR Analysis

Protocol 3: Comprehensive NMR Characterization

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations within each ring system.

  • HSQC Acquisition: Run a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz, to identify 2- and 3-bond ¹H-¹³C correlations. This is the key experiment for confirming the spirocyclic linkage.

The 2D NMR Strategy: Connecting the Pieces

The definitive proof of the spirocyclic structure lies in the long-range correlations observed in the HMBC spectrum.[13][14] This experiment connects protons to carbons that are two or three bonds away, bridging atoms that are not directly bonded.

Expertise & Experience: The crucial correlations to observe are from the protons on both the azetidine ring (H1/H5) and the thietane ring (H3/H4) to the central spiro quaternary carbon (C2). Observing these cross-peaks confirms that both rings are attached to the same central carbon, validating the spiro[3.3]heptane core.

// Define nodes for labels H_Azetidine [label="H1/H5", fontcolor="#4285F4"]; H_Thietane [label="H3/H4", fontcolor="#34A853"]; C_Spiro [label="C2", fontcolor="#EA4335"];

// Position nodes H_Azetidine [pos="1.5,2.5!"]; H_Thietane [pos="1.5,0.5!"]; C_Spiro [pos="2.2,1.5!"];

// Define edges for HMBC correlations H_Azetidine -> C_Spiro [label="³J", fontcolor="#EA4335"]; H_Thietane -> C_Spiro [label="²J", fontcolor="#EA4335"]; } etad Caption: Key HMBC correlations confirming the spiro-linkage.

Conclusion

The structural elucidation of a novel molecule like this compound requires a systematic and multi-faceted analytical approach. By integrating high-resolution mass spectrometry to confirm the elemental formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the atomic connectivity, an unambiguous structural assignment can be achieved. The workflow detailed in this guide, particularly the emphasis on the definitive HMBC correlations to the central spiro-carbon, provides a robust and self-validating protocol for researchers working on the frontiers of medicinal chemistry and novel scaffold development.

References

  • Hamza, D., & Blake, A. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2107-2109. Available at: [Link]

  • Peres, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. Available at: [Link]

  • Burkhard, J. A., et al. (2010). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. Available at: [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. Available at: [Link]

  • Stepan, A. F., et al. (2012). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane as piperidine isosteres. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available at: [Link]

  • Martinez, A. C., et al. (2020). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 6(9), 1636-1644. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Institutes of Health. Retrieved from: [Link]

  • Jaspars, M. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 20(4), 437-451. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 93-102. Available at: [Link]

  • Anaclet, C. M., et al. (2016). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmaceutical Sciences and Research, 7(10), 4004-4009. Available at: [Link]

  • Castañeda-Huerta, D., et al. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11645-11655. Available at: [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from: [Link]

  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(10), 843-852. Available at: [Link]

  • Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 590-597. Available at: [Link]

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  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from: [Link]

  • Labcompare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from: [Link]

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  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2). Retrieved from: [Link]

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Sources

A Technical Guide to the Spectral Analysis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this guide leverages spectral data from structurally similar analogs to provide a robust predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

The unique spiro[3.3]heptane scaffold offers a three-dimensional architecture that is of significant interest in drug discovery for exploring new chemical space. The introduction of a thia-group in the 2-position is anticipated to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, making its synthesis and characterization a valuable pursuit.

Rationale for Analog-Based Spectral Prediction

In the absence of direct experimental data, a comparative analysis with well-characterized analogs is a scientifically rigorous approach. For this purpose, we have selected two closely related compounds for which spectral data is available:

  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: An analog where the sulfur atom at the 2-position is replaced by a nitrogen atom.

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: An analog where the sulfur atom is replaced by a carbonyl group, representing a different heteroatomic substitution on the spirocyclic core.

By understanding the spectral signatures of these analogs, we can deduce the expected NMR, MS, and IR characteristics of the target thia-compound, accounting for the electronic and structural influence of the sulfur atom.

Predicted Spectral Data for this compound

The following sections detail the predicted spectral data for the target compound, based on the analysis of its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are expected to show distinct signals corresponding to the spirocyclic core and the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
C(CH₃)₃~1.45SingletN/ATypical chemical shift for the nine equivalent protons of a Boc group.
CH₂ (azetidine ring)3.8 - 4.2Singlet or AB quartet~7-9Protons on the nitrogen-containing ring are expected to be deshielded. The presence of the adjacent sulfur atom will likely shift these signals slightly downfield compared to the diaza-analog.
CH₂ (thietane ring)2.8 - 3.2Singlet or AB quartet~7-9Protons adjacent to the sulfur atom are expected to be deshielded, with a chemical shift influenced by the electronegativity and anisotropic effects of sulfur.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C (CH₃)₃~28.5Characteristic chemical shift for the methyl carbons of the Boc group.
C (CH₃)₃~80.0Typical chemical shift for the quaternary carbon of the Boc group.
C =O~155.0The carbonyl carbon of the carbamate is expected in this region.
Spirocyclic C ~35.0 - 45.0The spiro carbon atom is expected to have a unique chemical shift due to its quaternary nature and attachment to two rings.
C H₂ (azetidine ring)~50.0 - 60.0Carbons adjacent to the nitrogen atom of the azetidine ring.
C H₂ (thietane ring)~30.0 - 40.0Carbons adjacent to the sulfur atom in the thietane ring will be shifted upfield compared to the carbons adjacent to nitrogen in the diaza-analog.

Causality in NMR Predictions: The replacement of a nitrogen atom (in the diaza-analog) with a sulfur atom is the primary determinant of the predicted chemical shifts. Sulfur is less electronegative than nitrogen, which will lead to an upfield shift for the adjacent protons and carbons in the thietane ring compared to the azetidine ring in the diaza-analog. The rigid, strained nature of the spiro[3.3]heptane system may also lead to non-equivalent protons on the same methylene group, resulting in more complex splitting patterns (AB quartets).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zRationale for Prediction
[M+H]⁺230.1158Calculated for C₁₁H₁₉NO₂S + H⁺. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.
[M-C₄H₈]⁺174.0634Loss of isobutylene from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected amines.
[M-Boc+H]⁺130.0634Loss of the entire Boc group.

Trustworthiness of MS Predictions: The fragmentation of the Boc group is a well-established and reliable pathway, making the prediction of the corresponding fragment ions highly trustworthy. The molecular ion peak will be the most definitive piece of data, and its accurate mass measurement would provide strong evidence for the compound's identity. The presence of sulfur can be further confirmed by the isotopic pattern of the molecular ion, with the characteristic A+2 peak for the ³⁴S isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale for Prediction
C-H (alkane)2850-3000Stretching vibrations of the C-H bonds in the spirocyclic core and the Boc group.
C=O (carbamate)1680-1700The strong carbonyl stretch of the Boc protecting group is a key diagnostic peak.
C-N1160-1250Stretching vibration of the carbamate C-N bond.
C-S600-800The C-S stretching vibration is typically weak and can be difficult to assign definitively.

Expertise in IR Interpretation: The most prominent and informative peak in the predicted IR spectrum will be the carbonyl stretch of the carbamate. Its position can be influenced by ring strain. Compared to the 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate analog, the spectrum of the target compound will lack the characteristic ketone C=O stretch (typically around 1750 cm⁻¹ for a strained cyclobutanone).

Experimental Protocols for Analog Synthesis

Synthesis of Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate

A common route for the synthesis of the diaza-analog involves the protection of one of the amino groups of 2,6-diazaspiro[3.3]heptane.

Step-by-step Methodology:

  • Dissolution: Dissolve 2,6-diazaspiro[3.3]heptane in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine or sodium bicarbonate, to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Self-Validating System: The success of this protocol can be validated at each step. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate product formation. The final product can be unequivocally identified by NMR and MS, as described for the analogs.

Visualization of Molecular Structures

The following diagrams illustrate the structures of the target compound and its analogs.

G cluster_target Target Compound cluster_analogs Reference Analogs target This compound diaza tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate target->diaza S -> NH oxo tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate target->oxo S -> C=O

Caption: Structural relationship between the target compound and its analogs.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By leveraging data from closely related analogs, we have established a solid foundation for the identification and characterization of this novel compound. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical entities based on the versatile spiro[3.3]heptane scaffold.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 2009 , 11(16), 3523–3525. [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

Navigating the Solubility Landscape of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic scaffold of interest in medicinal chemistry. In the absence of extensive published data, this document outlines a systematic approach for researchers and drug development professionals to characterize the solubility profile of this compound in a range of relevant organic solvents. The guide delves into the theoretical considerations based on molecular structure, provides detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discusses appropriate analytical techniques for quantification. By following the methodologies presented, researchers can generate robust and reliable solubility data, a critical parameter for advancing drug discovery programs.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic. It impacts everything from the reliability of in vitro assays to formulation strategies and ultimately, bioavailability.[1] For novel molecular entities such as this compound, a thorough understanding of their solubility in various organic solvents is paramount. This knowledge is crucial for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

  • In Vitro Biology: Ensuring compound integrity and accurate concentration in biological assays.

  • Formulation Development: Creating stable and effective dosage forms for preclinical and clinical studies.

This guide is designed to be a practical resource for scientists, providing both the theoretical underpinnings and the experimental details necessary to comprehensively assess the solubility of this spirocyclic compound.

Molecular Structure Analysis and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful starting point for predicting solubility behavior.[2]

Structure of this compound:

  • Spirocyclic Core: The rigid spiro[3.3]heptane framework is comprised of two fused four-membered rings. This compact and three-dimensional structure can influence crystal packing and interactions with solvent molecules.

  • Thia-ether Moiety: The presence of a sulfur atom in the ring introduces a degree of polarity and potential for dipole-dipole interactions.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar moiety that will significantly influence the molecule's overall lipophilicity. The carbonyl group within the Boc substituent can act as a hydrogen bond acceptor.

  • Azaspiro-Nitrogen: The nitrogen atom within the spirocycle is part of a carbamate and is therefore not basic.

Predicted Solubility:

Based on this analysis, this compound is expected to be a relatively non-polar molecule with limited aqueous solubility. Its solubility in organic solvents will likely be governed by a balance between the non-polar spirocyclic core and Boc group, and the polar contributions of the thia-ether and carbamate functionalities. It is predicted to be more soluble in moderately polar to non-polar organic solvents.

Recommended Organic Solvents for Solubility Screening

To establish a comprehensive solubility profile, a diverse set of organic solvents with varying polarities should be employed. The following table provides a recommended list of solvents for initial screening.

Solvent ClassRecommended SolventsRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; useful for assessing the impact of this interaction.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants, capable of dissolving a wide range of compounds.[3]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderately polar, good general-purpose solvents.
Esters Ethyl Acetate, Isopropyl AcetateCommon solvents in synthesis and purification.
Chlorinated Solvents Dichloromethane (DCM), ChloroformEffective at dissolving many organic compounds, though their use may be limited by toxicity concerns.
Hydrocarbons Toluene, HeptaneNon-polar solvents, useful for establishing the lower end of the solubility spectrum.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4] This high-throughput method is particularly useful in early drug discovery for screening large numbers of compounds.

G cluster_prep Sample Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep1 Prepare high-concentration stock solution in DMSO prep2 Dispense stock solution into aqueous buffer in a microplate prep1->prep2 Dilution inc1 Incubate at ambient temperature with shaking prep2->inc1 inc2 Measure turbidity (nephelometry) or quantify dissolved compound after filtration (UV/HPLC) inc1->inc2 ana1 Determine the concentration at which precipitation occurs inc2->ana1

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[2]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.[3]

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to the chosen organic solvent prep2 Agitate the suspension at a constant temperature until equilibrium is reached (e.g., 24-48 hours) prep1->prep2 sep1 Separate the undissolved solid from the saturated solution (centrifugation or filtration) prep2->sep1 ana1 Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC) sep1->ana1

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved compounds in solubility studies.[5][6]

HPLC Method Development

A reverse-phase HPLC method will likely be suitable for this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is recommended. A small amount of an additive such as formic acid (0.1%) may be used to improve peak shape.

  • Detection: The Boc-protected amine and the spirocyclic core are not strong chromophores, so UV detection at a low wavelength (e.g., 210-220 nm) is likely necessary. If sensitivity is an issue, an alternative is to use a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) for detection.

  • Flow Rate: A typical flow rate of 1 mL/min can be used.

  • Injection Volume: 5-10 µL is a standard injection volume.

Calibration and Quantification
  • Stock Solution: Prepare a primary stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO) at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted solubility samples and determine their concentrations from the calibration curve. Remember to account for the dilution factor to calculate the original solubility.

Computational Solubility Prediction

In addition to experimental determination, computational models can provide rapid, in silico predictions of solubility.[7][8] These methods, which include quantitative structure-property relationship (QSPR) models and physics-based approaches, can be valuable for prioritizing compounds and guiding experimental design.[1][7] Various software packages are available that can predict solubility based on the compound's structure. While these predictions are useful for initial assessments, they should always be confirmed by experimental data.

Data Reporting and Interpretation

Solubility data should be reported in standard units, such as mg/mL or µg/mL. It is essential to specify the solvent, the temperature at which the measurement was performed, and the method used (kinetic or thermodynamic). The results can be presented in a summary table for easy comparison across different solvents.

Example Data Summary Table:

SolventPolarity IndexMethodTemperature (°C)Solubility (mg/mL)
Methanol5.1Thermodynamic25Experimental Value
Acetonitrile5.8Thermodynamic25Experimental Value
Ethyl Acetate4.4Thermodynamic25Experimental Value
Dichloromethane3.1Thermodynamic25Experimental Value
Toluene2.4Thermodynamic25Experimental Value
Heptane0.1Thermodynamic25Experimental Value

Conclusion

References

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Li, Q., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Publications. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • PubMed. (n.d.). Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from structure. [Link]

  • Science.gov. (n.d.). quantitative hplc method: Topics. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, December 1). HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. [Link]

  • National Institutes of Health. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. [Link]

  • ResearchGate. (2016, December). A novel rp-hplc method for the detection and quantification of clarithromycin or spiramycin in bulk drug samples and dosage forms. [Link]

  • National Institutes of Health. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

  • Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. [Link]

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Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Abstract

The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a central theme in modern medicinal chemistry. Spirocyclic systems, particularly strained small-ring heterocycles, have emerged as powerful tools for creating three-dimensional complexity and modulating physicochemical properties. This guide provides a comprehensive technical overview of this compound, a novel and promising building block for drug discovery. We will delve into its core physicochemical properties, propose a robust synthetic strategy grounded in established methodologies, and explore its potential applications as a versatile scaffold for the development of next-generation therapeutics.

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

The "escape from flatland"—a strategic shift away from flat, aromatic molecules toward more three-dimensional, sp³-rich structures—is a guiding principle in contemporary drug design. Molecules with greater three-dimensionality often exhibit improved selectivity, enhanced metabolic stability, and better solubility. The azaspiro[3.3]heptane framework is an exemplary scaffold in this regard. Its rigid, bicyclic structure presents substituents in well-defined vectors, providing a unique geometric profile compared to more flexible, monocyclic systems like piperidine or morpholine.

While 2,6-diaza- and 2-oxa-6-azaspiro[3.3]heptanes have gained significant traction as bioisosteres for piperazine and morpholine, respectively, the thia-analogue, This compound , remains a less explored but highly valuable motif. The introduction of a sulfur atom in place of an oxygen or nitrogen offers a distinct set of properties, including altered hydrogen bonding capacity, lipophilicity, and metabolic profile, making it a compelling building block for researchers aiming to fine-tune drug-like properties. This guide serves as a technical primer for scientists interested in leveraging this novel scaffold.

Physicochemical and Structural Properties

The precise arrangement of atoms in this compound—a thietane and a Boc-protected azetidine ring fused at a central quaternary carbon—confers a unique set of chemical characteristics. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the azetidine nitrogen, facilitating its use in multi-step synthetic sequences.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂SEnamine Ltd.[1]
Molecular Weight 229.34 g/mol Enamine Ltd.[1]
CAS Number 1432630-79-9Enamine Ltd.[1]
Polar Surface Area (Predicted) 45.5 ŲChemAxon[2]
logP (Predicted) 1.85ChemAxon[2]
IUPAC Name This compound---
SMILES C1C2(CSC1)CN(C2)C(=O)OC(C)(C)C---

Table 1: Core physicochemical properties of the title compound.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a viable and scalable route can be designed based on established methods for constructing spiro[3.3]heptane systems. The strategy hinges on the sequential formation of the two four-membered rings through intramolecular cyclization reactions.

Proposed Synthetic Workflow

A logical retrosynthetic analysis suggests a precursor like 3-(bromomethyl)-N-(tert-butoxycarbonyl)azetidin-3-yl)methanethiol, which can be cyclized to form the thietane ring. An alternative involves forming the azetidine ring last from a pre-formed thietane intermediate. The following workflow represents a robust, plausible approach.

Synthetic_Workflow start Pentaerythritol Derivative int1 Dibromide Intermediate start->int1 1. HBr/AcOH int2 Monosubstituted Thietane int1->int2 2. Na₂S int3 Thietane Amino Alcohol int2->int3 3. Gabriel Synthesis /Reduction int4 Mesylated Intermediate int3->int4 4. MsCl, Et₃N int5 N-Boc Protected Azetidine int4->int5 5. Intramolecular Cyclization (Base) product Tert-butyl 2-thia-6- azaspiro[3.3]heptane-6-carboxylate int5->product 6. Boc₂O, Base

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 3,3-Bis(bromomethyl)thietane: Starting from a suitable pentaerythritol-derived 1,3-dibromide, treatment with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF would yield the core thietane ring via a double nucleophilic substitution. This approach is analogous to methods used for creating substituted thietanes.

  • Formation of the Amino Alcohol: One of the bromomethyl groups can be converted to an amine via a Gabriel synthesis followed by hydrazinolysis, and the other to a hydroxyl group via hydrolysis. This provides the necessary functionalities for the subsequent azetidine ring formation.

  • Azetidine Ring Closure: The resulting amino alcohol is then subjected to a two-step process. First, the alcohol is converted to a better leaving group, such as a mesylate, using methanesulfonyl chloride (MsCl) and a base like triethylamine. Second, treatment with a strong, non-nucleophilic base (e.g., NaH) will induce an intramolecular Sₙ2 reaction, where the amine displaces the mesylate to form the second four-membered ring, the azetidine. This type of cyclization is a cornerstone of small-ring synthesis.[3]

  • Boc Protection: The final step involves the protection of the secondary amine of the 2-thia-6-azaspiro[3.3]heptane core with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the title compound.

Self-Validation and Trustworthiness: Each step in this proposed synthesis utilizes well-established, high-yielding reactions that are common in medicinal chemistry. The purity and identity of each intermediate would be rigorously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) before proceeding to the next step, ensuring the integrity of the final product.

Applications in Drug Development: A Novel Bioisostere

The true value of this compound lies in its potential as a novel building block and structural surrogate for common saturated heterocycles.

Bioisosterism and Property Modulation

This scaffold can be considered a bioisostere of thiomorpholine. Bioisosteric replacement is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. Introducing the rigid spiro[3.3]heptane core in place of a flexible six-membered ring can have profound effects.

  • Improved Metabolic Stability: The quaternary spirocenter and the strained ring system can block common sites of metabolism (e.g., oxidation adjacent to a heteroatom), potentially increasing the half-life of a drug.

  • Enhanced Aqueous Solubility: Counterintuitively, increasing the carbon count via a spirocycle can sometimes decrease lipophilicity (logD). This has been attributed to the disruption of the hydration shell around the polar heteroatoms, making the overall molecule more soluble.[4]

  • Precise Vectorial Display: The rigid framework holds appended substituents in fixed spatial orientations, which can lead to more specific and higher-affinity interactions with a biological target.

Bioisosterism parent Parent Drug R₁—[Thiomorpholine]—R₂ analogue Analogue R₁—[2-Thia-6-azaspiro[3.3]heptane]—R₂ parent->analogue Bioisosteric Replacement properties {Improved Properties | • Enhanced Solubility • Increased Metabolic Stability • Novel 3D Trajectory • Uncharted IP Space } analogue->properties Leads to

Caption: Bioisosteric replacement of thiomorpholine with the scaffold.

Use as a Bifunctional Scaffold

After deprotection of the Boc group, the secondary amine serves as a versatile attachment point for building out a larger molecule. The thietane ring can also be functionalized, for example, through oxidation to the corresponding sulfoxide or sulfone, providing another handle to modulate polarity and hydrogen bonding potential. This dual functionality makes it an attractive core for library synthesis and lead optimization campaigns.

Conclusion

This compound represents a valuable, albeit underutilized, building block at the forefront of modern medicinal chemistry. Its unique three-dimensional structure, combined with the distinct properties imparted by the thietane ring, offers a compelling alternative to traditional heterocyclic scaffolds. The synthetic pathways to access this molecule are logical and based on reliable chemical transformations. For researchers and drug development professionals, incorporating this scaffold provides a clear opportunity to generate novel chemical matter with potentially superior drug-like properties, thereby accelerating the discovery of new and effective medicines.

References

  • ChemAxon. (2024). Calculator Plugins. Utilized for predicting chemical properties like logP and Polar Surface Area. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

A Technical Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid and structurally unique core to escape the "flatland" of traditional aromatic and saturated heterocyclic compounds. Among these, the azaspiro[3.3]heptane motif has garnered significant attention as a versatile bioisostere for commonly used fragments like piperidine and morpholine. This in-depth technical guide focuses on a promising, yet less explored, member of this family: Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate . We will delve into its structural significance, survey the commercial landscape, propose synthetic strategies based on established methodologies for related scaffolds, and explore its potential applications in medicinal chemistry, including its role as a unique building block for Proteolysis Targeting Chimeras (PROTACs).

The Azaspiro[3.3]heptane Scaffold: A Gateway to Novel Chemical Space

The spiro[3.3]heptane framework, characterized by two fused four-membered rings sharing a single carbon atom, offers a rigid, compact, and three-dimensional geometry. The introduction of heteroatoms, particularly nitrogen, into this scaffold has profound implications for its utility in drug design.

Physicochemical and Pharmacokinetic Advantages

Research into various azaspiro[3.3]heptane analogs has revealed several key advantages:

  • Enhanced Aqueous Solubility: Counterintuitively, the replacement of a six-membered ring like piperidine with an azaspiro[3.3]heptane, despite adding a carbon atom, can lead to a significant decrease in lipophilicity (logD). This is often attributed to the increased basicity of the nitrogen atom within the strained ring system.

  • Improved Metabolic Stability: The compact and rigid nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially reducing clearance rates and improving a drug candidate's pharmacokinetic profile.[1]

  • Structural Rigidity and Vectorial Control: The fixed spatial arrangement of the azaspiro[3.3]heptane core provides medicinal chemists with precise control over the exit vectors of substituents. This is crucial for optimizing interactions with biological targets.

The Thia-Azaspiro[3.3]heptane Motif: Unique Properties and Potential

The incorporation of a sulfur atom to create the 2-thia-6-azaspiro[3.3]heptane core introduces further nuances:

  • The thietane ring, a four-membered ring containing a sulfur atom, can act as a hydrogen bond acceptor and influence molecular conformation.

  • The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone (dioxide), offering additional points for modulating polarity, solubility, and metabolic stability. The dioxide derivative, in particular, presents a stable and polar functional group.

Commercial Availability: A Niche Landscape

Compound CAS Number Potential Supplier(s) Notes
This compound 2,2-dioxide1291487-31-4J&K Scientific (Brand: ChemScene)The oxidized sulfone analog.
tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate2225816-09-9Amerigo ScientificA sulfoximine derivative.[2]
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate1041026-70-3TCI Chemicals, MedChemExpressA common diaza analog.[3][4]
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5Sigma-Aldrich (Ambeed)A keto-functionalized analog.

Researchers seeking the title compound are encouraged to contact custom synthesis providers, who can leverage the synthetic methodologies outlined in the following section.

Synthetic Strategies: A Roadmap to this compound

G Target This compound Intermediate1 2-Thia-6-azaspiro[3.3]heptane Target->Intermediate1 Retrosynthesis Intermediate2 Boc-protection Intermediate1->Intermediate2 Boc-protection Intermediate5 Intramolecular Cyclization Intermediate1->Intermediate5 Formation Intermediate6 Debenzylation Intermediate1->Intermediate6 Deprotection Intermediate3 3-(Bromomethyl)-3-(chloromethyl)thietane Intermediate4 Benzylamine Intermediate5->Intermediate3 Intermediate5->Intermediate4

Caption: Retrosynthetic analysis of the target compound.

A common strategy for constructing the spiro[3.3]heptane core involves the double alkylation of a primary amine with a 1,3-dielectrophile.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, drawing parallels from the synthesis of related diaza- and oxa-aza-spiro[3.3]heptanes.

G cluster_0 Synthesis of the Spirocyclic Core cluster_1 Deprotection and Boc-Protection A 1. Benzylamine + 3-(Bromomethyl)-3-(chloromethyl)thietane B 2. Intramolecular Cyclization A->B C 3. N-Benzyl-2-thia-6-azaspiro[3.3]heptane B->C D 4. Catalytic Hydrogenation (Debenzylation) C->D E 5. 2-Thia-6-azaspiro[3.3]heptane D->E F 6. Reaction with Di-tert-butyl dicarbonate (Boc)2O E->F G 7. Final Product F->G

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of N-Benzyl-2-thia-6-azaspiro[3.3]heptane

  • To a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) in a polar aprotic solvent like acetonitrile (MeCN), add a solution of 3-(bromomethyl)-3-(chloromethyl)thietane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-thia-6-azaspiro[3.3]heptane.

Step 2: Debenzylation to 2-Thia-6-azaspiro[3.3]heptane

  • Dissolve the N-benzyl-2-thia-6-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free secondary amine.

Step 3: Boc-Protection

  • Dissolve the crude 2-thia-6-azaspiro[3.3]heptane in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to yield the final product, This compound .

Quality Control and Characterization

The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The proton NMR is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm) and the methylene protons of the two four-membered rings.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Applications in Drug Discovery

The unique structural and physicochemical properties of this compound make it an attractive building block for various applications in medicinal chemistry.

As a Piperidine Bioisostere

The 2-thia-6-azaspiro[3.3]heptane core can serve as a novel, non-planar bioisostere for piperidine, a ubiquitous scaffold in approved drugs. This substitution can lead to improved drug-like properties and provide a route to novel intellectual property.

G cluster_0 Piperidine-containing Drug cluster_1 Bioisosteric Replacement P [Pharmacophore]-Piperidine-[Pharmacophore] S [Pharmacophore]-2-Thia-6-azaspiro[3.3]heptane-[Pharmacophore] P->S Bioisosteric Replacement

Caption: Bioisosteric replacement of piperidine.

In Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the efficacy of a PROTAC. Azaspiro[3.3]heptane derivatives have been successfully used as rigid linkers in PROTAC design. The defined exit vectors and improved solubility profile of this compound make it an excellent candidate for this application.

Conclusion

While this compound is not yet a widely available commercial product, its synthesis is feasible through established chemical transformations. Its unique three-dimensional structure, combined with the potential for improved physicochemical properties, positions it as a valuable building block for the next generation of therapeutics. As the demand for novel, sp³-rich scaffolds continues to grow, we anticipate that thia-azaspiro[3.3]heptane derivatives will play an increasingly important role in the design of innovative drug candidates.

References

  • Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 6066–6069. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

  • Amerigo Scientific. (n.d.). tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • J&K Scientific. (n.d.). This compound 2,2-dioxide. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) was identified for Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate during a comprehensive literature and database search. This guide has been constructed by synthesizing safety data from structurally analogous azaspiro[3.3]heptane derivatives and incorporating established principles for handling aliphatic thioether compounds. The recommendations herein are based on expert analysis of these components and are intended to provide a robust safety framework in the absence of compound-specific data. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Section 1: Compound Identification and Core Safety Philosophy

This compound is a unique spirocyclic scaffold of interest in medicinal chemistry and drug development. Its structure combines a Boc-protected azetidine ring with a thietane (a four-membered sulfur-containing heterocycle) ring, creating a constrained, three-dimensional architecture.

The core safety philosophy for this compound is one of proactive caution. The azaspiro[3.3]heptane framework, common to several research chemicals, is consistently associated with irritant properties. The introduction of a thioether moiety necessitates additional vigilance regarding potential malodor and reactivity, particularly with oxidizing agents. This guide is therefore structured to address the combined risks of these structural features.

Section 2: Hazard Identification and Inferred Risk Profile

Based on aggregated GHS (Globally Harmonized System) data from close structural analogs, a presumptive hazard profile for this compound can be established. The primary hazards are consistently identified across multiple related compounds.[1][2][3][4][5]

Table 1: Inferred GHS Hazard Profile from Structural Analogs

Hazard ClassHazard StatementCommon Analogs Exhibiting Hazard
Skin Corrosion/Irritation, Cat. 2H315: Causes skin irritation.tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[1][2][4][5]
Serious Eye Damage/Irritation, Cat. 2AH319: Causes serious eye irritation.tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[1][2][4][5]
STOT - Single Exposure, Cat. 3H335: May cause respiratory irritation.tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate[1][2][4][5]
Acute Toxicity, Oral, Cat. 4H302: Harmful if swallowed.tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate[2][3][4][6]

Expert Analysis of Thioether Moiety: The thietane ring introduces specific risks not covered by the analogs:

  • Malodor: Thioethers, even those with higher molecular weights, can be malodorous, especially upon decomposition or if impurities are present. All handling should be performed in a certified chemical fume hood to contain potential odors.

  • Reactivity: Thioethers are susceptible to oxidation by strong oxidizing agents (e.g., peroxides, nitric acid, permanganates), which can lead to exothermic reactions and the formation of sulfoxides and sulfones.

Risk Assessment Logic

The following diagram illustrates the logical flow for assessing risk when handling this compound.

RiskAssessment cluster_ID Compound Identification cluster_Hazard Hazard Analysis cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization & Control Compound tert-Butyl 2-thia-6- azaspiro[3.3]heptane-6-carboxylate AnalogData Hazard Data from Azaspiro Analogs (Irritation, Acute Tox.) Compound->AnalogData Structural Components ThioetherData Hazards of Thioether Moiety (Odor, Reactivity) Compound->ThioetherData Structural Components Routes Potential Routes of Exposure: - Inhalation (dust/aerosol/odor) - Dermal Contact - Ingestion - Eye Contact AnalogData->Routes Inform ThioetherData->Routes Inform Risk Conclusion: Moderate Risk Requires Engineered & PPE Controls Routes->Risk Leads to

Caption: Risk assessment workflow for the target compound.

Section 3: Safe Handling, Storage, and Experimental Workflow

Adherence to a strict, self-validating protocol is essential for mitigating the identified risks. The causality behind each step is grounded in preventing exposure and ensuring chemical stability.

Storage Protocol
  • Condition: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][7] The rationale is to prevent hydrolysis from atmospheric moisture and to minimize the escape of any potential odors.

  • Incompatibilities: Segregate from strong oxidizing agents. Thioethers can react exothermically with these materials.

  • Access: Store in a locked cabinet or otherwise secured location to limit access to trained personnel only.[3][7]

Experimental Handling Protocol

This protocol outlines the essential steps for safely handling the compound from retrieval to use in an experiment.

  • Preparation (Pre-Handling):

    • Verify the functionality of a certified chemical fume hood.

    • Don appropriate Personal Protective Equipment (PPE) as detailed in Section 4.

    • Prepare a designated workspace within the fume hood. Cover the surface with absorbent, disposable bench paper.

    • Prepare quenching solutions (e.g., sodium bisulfite for oxidizing agents) and waste containers in advance.

  • Aliquotting and Weighing:

    • Perform all manipulations, including container opening and weighing, exclusively within the fume hood. This is the primary engineering control to mitigate inhalation risks from dust or aerosols and to contain odors.[5]

    • Use anti-static tools and a weigh boat. Avoid creating dust. If the material is a fine powder, gentle handling is paramount.

    • Close the primary container immediately after removing the desired amount.

  • Use in Reaction:

    • When adding the solid to a reaction vessel, do so carefully to prevent splashing.

    • If dissolving, add the solvent to the solid slowly.

    • Keep the reaction vessel closed or under an inert atmosphere whenever possible.

  • Post-Handling and Decontamination:

    • Carefully wipe down the spatula and any surfaces in the fume hood with a solvent-dampened cloth (e.g., isopropanol or ethanol).

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated, sealed waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.[7][8]

Safe Handling Workflow Diagram

HandlingWorkflow Start Start: Retrieve from Storage FumeHood Step 1: Work ONLY in Certified Fume Hood Start->FumeHood PPE Step 2: Don Full PPE (Gloves, Goggles, Coat) FumeHood->PPE Weigh Step 3: Weigh/Aliquot Compound with Care (No Dust) PPE->Weigh Reaction Step 4: Introduce to Reaction Weigh->Reaction Cleanup Step 5: Decontaminate Workspace & Tools Reaction->Cleanup Waste Step 6: Segregate & Seal Contaminated Waste Cleanup->Waste End End: Return Stock to Storage & Wash Hands Waste->End

Caption: Standard operating procedure for handling the compound.

Section 4: Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and serves as the last line of defense against exposure.

  • Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use.[7][8] Dispose of contaminated gloves immediately and wash hands.

  • Eye and Face Protection: Use chemical safety goggles that provide a seal around the eyes. If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: Work in a fume hood negates the need for a respirator under normal conditions. If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[5][8]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]

  • Hazardous Reactions: Avoid contact with strong oxidizing agents, which may lead to an exothermic reaction and oxidation of the thioether.

  • Conditions to Avoid: Avoid generating dust. Keep away from excessive heat and sources of ignition.[1]

  • Hazardous Decomposition Products: Upon combustion, toxic fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx) may be produced.[6]

Section 7: Disposal Considerations

All waste materials must be treated as hazardous.

  • Waste Treatment: Dispose of surplus or non-recyclable material through a licensed disposal company. Do not allow the product to enter drains or waterways.[1]

  • Contaminated Packaging: Dispose of as unused product in a sealed, properly labeled container.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 6-Oxo-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester. Retrieved from [Link]

Sources

Azaspiro[3.3]heptane Derivatives: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the relentless pursuit of novel therapeutics and advanced materials, the architectural complexity of small molecules plays a pivotal role. The "escape from flatland," a strategic shift away from planar, aromatic structures towards more three-dimensional, sp³-rich scaffolds, has become a cornerstone of modern medicinal chemistry.[1][2] This paradigm shift is driven by the understanding that molecular shape and rigidity are critical determinants of biological activity, selectivity, and physicochemical properties. Among the rising stars in this chemical space are the azaspiro[3.3]heptane derivatives. These strained spirocyclic systems, characterized by two fused four-membered rings sharing a single carbon atom, offer a unique combination of structural rigidity, synthetic tractability, and tunable physicochemical properties.[3][4]

This technical guide provides an in-depth exploration of azaspiro[3.3]heptane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, analyze the key physicochemical attributes that make these scaffolds attractive, and explore their diverse applications, with a primary focus on their role as transformative building blocks in drug discovery.

The Azaspiro[3.3]heptane Scaffold: A Bioisosteric Game-Changer

The strategic application of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool in lead optimization. Azaspiro[3.3]heptane derivatives have emerged as highly effective bioisosteres for common saturated six-membered heterocycles such as piperidines, piperazines, and morpholines.[3][5][6][7] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement, while also providing an avenue to navigate existing patent landscapes.[3][4][5][8]

The inherent strain and rigidity of the spiro[3.3]heptane core impart a well-defined three-dimensional geometry, which can lead to more precise interactions with biological targets.[9][10] Furthermore, the introduction of heteroatoms into the scaffold allows for fine-tuning of properties like basicity and polarity.

Synthetic Strategies: Forging the Spirocyclic Core

The construction of the strained azaspiro[3.3]heptane framework requires specialized synthetic methodologies. Several robust and scalable approaches have been developed, enabling access to a diverse array of derivatives.

[2+2] Cycloaddition Approach for 1-Azaspiro[3.3]heptanes

A key strategy for the synthesis of 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition reaction. This method, highlighted in recent literature, utilizes the reaction of an endocyclic alkene with Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam ring, typically with alane (AlH₃), yields the desired 1-azaspiro[3.3]heptane core.[5][6][7] This approach has been successfully applied to the gram-scale synthesis of these valuable building blocks.[3]

Experimental Protocol: Synthesis of a 1-Azaspiro[3.3]heptane Derivative

Step 1: [2+2] Cycloaddition

  • To a solution of the starting endocyclic alkene in a suitable aprotic solvent (e.g., toluene), add Graf's isocyanate (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude spirocyclic β-lactam by column chromatography on silica gel.

Step 2: Reduction of the β-Lactam

  • Prepare a solution of alane (AlH₃) in a suitable solvent like THF.

  • To a cooled (0 °C) solution of the purified spirocyclic β-lactam in anhydrous THF, add the alane solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 1-azaspiro[3.3]heptane product.

G cluster_0 [2+2] Cycloaddition cluster_1 Reduction Endocyclic_Alkene Endocyclic Alkene Spirocyclic_beta_Lactam Spirocyclic β-Lactam Endocyclic_Alkene->Spirocyclic_beta_Lactam Thermal [2+2] Grafs_Isocyanate Graf's Isocyanate (ClO₂S-NCO) Grafs_Isocyanate->Spirocyclic_beta_Lactam 1_Azaspiroheptane 1-Azaspiro[3.3]heptane Spirocyclic_beta_Lactam->1_Azaspiroheptane Alane (AlH₃) G cluster_0 Reductive Amination cluster_1 Cyclization Aldehyde 1-benzyl-3-chloromethyl azetidine-3-carbaldehyde Intermediate_Amine Intermediate Amine Aldehyde->Intermediate_Amine Reductive Reagents Amine Primary Amine Amine->Intermediate_Amine Diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Intermediate_Amine->Diazaspiroheptane Base (e.g., t-BuOK)

Sources

The Genesis and Evolution of Thia-Azaspiro Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thia-azaspiro scaffold, a unique three-dimensional heterocyclic system, has carved a significant niche in medicinal chemistry and drug discovery. Its rigid, spirocyclic nature offers a distinct advantage in the design of novel therapeutics by enabling precise spatial orientation of functional groups, thereby enhancing target specificity and improving pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the discovery and history of thia-azaspiro compounds, tracing their origins from the foundational chemistry of 4-thiazolidinones and the advent of multicomponent reactions to their current status as versatile building blocks in modern drug development. We will delve into the evolution of synthetic methodologies, explore their diverse biological activities, and provide detailed protocols for their preparation, offering researchers, scientists, and drug development professionals a thorough understanding of this important class of compounds.

Introduction: The Structural Allure of Thia-Azaspiro Compounds

Thia-azaspiro compounds are a class of spirocyclic heterocycles characterized by the fusion of a sulfur- and nitrogen-containing ring (typically a thiazolidinone) with a carbocyclic or heterocyclic ring system at a single carbon atom, the spiro center. This unique structural arrangement imparts a high degree of conformational rigidity and three-dimensionality, properties that are highly sought after in modern drug design. By "escaping flatland," a term coined to describe the move away from planar aromatic structures, thia-azaspiro scaffolds provide a framework for creating molecules with improved solubility, metabolic stability, and novel intellectual property potential.[1][2] The inherent chirality of many thia-azaspiro systems further expands the accessible chemical space for exploring stereospecific interactions with biological targets.

This guide will navigate the historical landscape of their discovery, from the early explorations of related heterocyclic systems to the development of efficient synthetic routes that have propelled them into the forefront of medicinal chemistry research.

A Historical Perspective: The Roots of Thia-Azaspiro Chemistry

The story of thia-azaspiro compounds is intrinsically linked to the development of two key areas of organic chemistry: the synthesis of 4-thiazolidinones and the innovation of multicomponent reactions (MCRs).

The Legacy of 4-Thiazolidinones

The 4-thiazolidinone core is a foundational element of many thia-azaspiro structures. The exploration of 4-thiazolidinone chemistry dates back to the mid-20th century, with these heterocycles gaining significant attention for their diverse biological activities.[3][4] Early synthetic methods laid the groundwork for the more complex spirocyclic systems that would follow. The inherent reactivity of the 4-thiazolidinone ring, particularly at the C5 position, provided a chemical handle for further functionalization and the construction of more elaborate molecular architectures.[4][5]

The Dawn of Multicomponent Reactions: A Paradigm Shift in Synthesis

The concept of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, has been a cornerstone of efficient chemical synthesis for over a century and a half. The first documented MCR was the Strecker synthesis of α-amino acids in 1850.[6][7] This paradigm of convergent synthesis, which emphasizes atom economy and operational simplicity, was crucial for the eventual development of practical routes to thia-azaspiro compounds. The one-pot nature of MCRs allows for the rapid generation of molecular diversity, a feature that is particularly valuable in the context of drug discovery.

The Emergence of Thia-Azaspiro Scaffolds: A Chronological Overview

While the precise first synthesis of a thia-azaspiro compound is not definitively documented in the readily available literature, their emergence can be traced through the application of established synthetic methodologies to create spirocyclic systems. The key breakthrough was the adaptation of the three-component reaction for the synthesis of 4-thiazolidinones to incorporate a cyclic ketone as one of the starting materials.

The Foundational Three-Component Reaction

The most prevalent and enduring method for the synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a one-pot, three-component condensation reaction.[8][9] This reaction typically involves:

  • A cyclic ketone (e.g., cyclohexanone)

  • A primary amine (aromatic or aliphatic)

  • Thioglycolic acid

The development of thioglycolic acid in the 1940s was a critical precursor to this synthetic route.[10] The reaction proceeds through the initial formation of a Schiff base from the ketone and amine, which then undergoes cyclization with thioglycolic acid to form the spiro-thiazolidinone ring system. The elegance and efficiency of this MCR have made it the workhorse for generating a wide array of thia-azaspiro analogs.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ketone [label="Cyclic Ketone"]; Amine [label="Primary Amine"]; TGA [label="Thioglycolic Acid"]; SchiffBase [label="Schiff Base Intermediate"]; ThiaAzaspiro [label="Thia-Azaspiro Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ketone -- SchiffBase [label="+ Amine\n- H2O"]; Amine -- SchiffBase; SchiffBase -- ThiaAzaspiro [label="+ Thioglycolic Acid\n(Cyclization)"]; TGA -- ThiaAzaspiro; }

Figure 1: The Three-Component Reaction for Thia-Azaspiro Synthesis.
Modern Era: Expansion of the Thia-Azaspiro Chemical Space

The early 21st century witnessed a surge of interest in thia-azaspiro compounds, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery.[11] Research groups, such as that of Erick M. Carreira, have been instrumental in developing "step-economic and scalable syntheses" of novel thia-azaspiro[3.4]octanes, positioning them as "uncharted multifunctional modules for drug discovery chemistry".[11] This new wave of research has focused on:

  • Diversification of the Spirocyclic Core: Moving beyond the common [4.5]decane system to smaller and more strained rings like [3.4]octanes and [3.3]heptanes.

  • Introduction of Additional Heteroatoms: The synthesis of oxa-thia-azaspiro compounds to modulate physicochemical properties.

  • Asymmetric Synthesis: The development of enantioselective methods to access stereochemically pure thia-azaspiro compounds for probing chiral recognition at biological targets.

Synthetic Methodologies: A Detailed Examination

The synthesis of thia-azaspiro compounds has evolved from the foundational three-component reaction to more sophisticated and diverse strategies. This section provides a detailed look at the key synthetic protocols.

The One-Pot Three-Component Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones

This remains the most widely employed method due to its simplicity and efficiency.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyclic ketone (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent (e.g., dry benzene or toluene).

  • Schiff Base Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Cyclization: Add thioglycolic acid (1.1 eq.) to the reaction mixture.

  • Reaction Completion: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous solvents like benzene or toluene are used to facilitate the removal of water formed during the reaction, driving the equilibrium towards product formation. A Dean-Stark apparatus can also be employed for this purpose.

  • Stoichiometry: A slight excess of thioglycolic acid is often used to ensure complete conversion of the Schiff base intermediate.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization step.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Dissolve Ketone and Amine in Solvent"]; Step2 [label="Stir at RT (30 min)\n(Schiff Base Formation)"]; Step3 [label="Add Thioglycolic Acid"]; Step4 [label="Reflux (4-6 h)"]; Step5 [label="Cool to RT"]; Step6 [label="Remove Solvent"]; Step7 [label="Purify by Recrystallization"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }

Figure 2: Workflow for the Three-Component Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones.
Synthesis of Thia-Azaspiro[3.4]octanes

The synthesis of smaller, more strained thia-azaspiro systems often requires multi-step approaches. The work by Carreira and colleagues provides an excellent example of a robust route to these valuable building blocks.[11]

Table 1: Comparison of Synthetic Approaches for Different Thia-Azaspiro Scaffolds

ScaffoldKey Synthetic StrategyNumber of StepsTypical YieldsKey Advantages
1-Thia-4-azaspiro[4.5]decan-3-oneOne-pot three-component reaction160-90%High efficiency, operational simplicity, readily available starting materials.
6-Thia-2-azaspiro[3.4]octaneMulti-step synthesis involving cyclization of a functionalized azetidine4-640-60% (overall)Access to more complex and strained ring systems, greater control over stereochemistry.
1-Oxa-7-thia-4-azaspiro[4.5]decaneReaction of a keto sulfone with an N-alkylaminoethanol2-350-70%Introduction of additional heteroatoms for modulating physicochemical properties.[12]

Biological Significance and Applications in Drug Discovery

Thia-azaspiro compounds have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thia-azaspiro derivatives. Numerous studies have reported the synthesis of novel 1-thia-4-azaspiro[4.5]decane derivatives and their evaluation against various cancer cell lines, with some compounds exhibiting moderate to high inhibitory activities.[1][8][13] The rigid spirocyclic core allows for the precise positioning of substituents to interact with specific pockets in target proteins, such as kinases, which are often implicated in cancer progression.

Antiviral and Antimicrobial Activity

The thia-azaspiro scaffold has also shown promise in the development of antiviral and antimicrobial agents. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were found to inhibit the replication of human coronavirus 229E.[14] The structural diversity that can be readily achieved through the modification of the thia-azaspiro core makes it a valuable platform for screening against a wide range of pathogens.

Other Therapeutic Areas

The versatility of the thia-azaspiro scaffold extends to other therapeutic areas as well. Their unique three-dimensional structures have been explored for applications in developing agents targeting the central nervous system (CNS) and for the treatment of inflammatory diseases.[15]

Future Perspectives and Conclusion

The journey of thia-azaspiro compounds, from their conceptual roots in fundamental heterocyclic chemistry to their current prominence in drug discovery, is a testament to the power of synthetic innovation. The development of efficient and versatile synthetic methodologies, particularly the robust three-component reaction, has been instrumental in unlocking the potential of this unique class of molecules. As our understanding of the structural requirements for targeting complex biological systems continues to grow, the rigid and three-dimensional nature of thia-azaspiro scaffolds will undoubtedly ensure their continued importance in the design of the next generation of therapeutic agents. Future research in this area is likely to focus on the development of more sophisticated asymmetric syntheses, the exploration of novel and more complex spirocyclic systems, and the application of computational methods to guide the design of thia-azaspiro-based compounds with enhanced potency and selectivity.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Azaspiro[3.3]heptane derivatives are increasingly recognized for their utility as bioisosteres for common saturated heterocycles like piperidines and morpholines, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The introduction of a thia-analogue offers a unique opportunity to explore new chemical space and modulate biological activity. This guide presents a putative multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines. The proposed synthesis is grounded in established methodologies for the construction of related spirocyclic systems.[3][4]

Introduction: The Rationale for Thia-Azaspiro[3.3]heptanes

Spirocyclic systems, particularly those containing heteroatoms, are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively orient substituents into vector-defined regions of chemical space.[1] The 2,6-diazaspiro[3.3]heptane core is a well-documented example, serving as a versatile building block in the development of novel therapeutics.[3] The replacement of one of the nitrogen atoms with sulfur to create a 2-thia-6-azaspiro[3.3]heptane scaffold introduces a unique set of properties. The larger atomic radius and different electronic nature of sulfur compared to nitrogen can influence bond angles, lipophilicity, and potential interactions with biological targets.

This document outlines a proposed synthesis of this compound, a key intermediate that allows for subsequent derivatization at the nitrogen atom. The tert-butoxycarbonyl (Boc) protecting group is employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[5][6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, starting from commercially available or readily accessible precursors. The key steps involve the formation of the azetidine and thietane rings around a central quaternary carbon.

G target This compound step1 Boc Protection target->step1 intermediate1 2-Thia-6-azaspiro[3.3]heptane step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 3-(Aminomethyl)-3-(chloromethyl)thietane step2->intermediate2 step3 Reduction of Azide intermediate2->step3 intermediate3 3-(Azidomethyl)-3-(chloromethyl)thietane step3->intermediate3 step4 Halogenation intermediate3->step4 intermediate4 3-(Azidomethyl)-3-(hydroxymethyl)thietane step4->intermediate4 step5 Ring Opening of Epoxide intermediate4->step5 intermediate5 3-(Hydroxymethyl)thietan-3-yl)methanamine Precursor step5->intermediate5 step6 Thietane Formation intermediate5->step6 starting_materials Pentaerythritol Derivative & Thiolating Agent step6->starting_materials

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process commencing with the formation of a key thietane intermediate, followed by the construction of the azetidine ring and final Boc protection.

G cluster_0 Step 1: Synthesis of 3,3-bis(bromomethyl)thietane cluster_1 Step 2: Formation of the Azetidine Ring cluster_2 Step 3: Deprotection of Benzyl Group cluster_3 Step 4: Boc Protection A Pentaerythritol B Tribromoneopentyl alcohol A->B HBr, Acetic Acid C 3,3-bis(bromomethyl)thietane B->C Na2S D 3,3-bis(bromomethyl)thietane E N-Benzyl-2-thia-6-azaspiro[3.3]heptane D->E Benzylamine, Base F N-Benzyl-2-thia-6-azaspiro[3.3]heptane G 2-Thia-6-azaspiro[3.3]heptane F->G H2, Pd/C H 2-Thia-6-azaspiro[3.3]heptane I This compound H->I Boc2O, Et3N, DCM

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocols

PART 1: Synthesis of 3,3-bis(bromomethyl)thietane

This initial step involves the conversion of a readily available starting material to a key dielectrophilic intermediate, analogous to the synthesis of 3,3-bis(bromomethyl)oxetane.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tribromoneopentyl alcohol324.8850.0 g0.154
Sodium Sulfide (Na₂S)78.0414.4 g0.185
Ethanol46.07250 mL-
Water18.0250 mL-

Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in a mixture of ethanol and water.

  • Add tribromoneopentyl alcohol to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,3-bis(bromomethyl)thietane.

PART 2: Synthesis of N-Benzyl-2-thia-6-azaspiro[3.3]heptane

This step involves the construction of the spirocyclic core through a double nucleophilic substitution reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-bis(bromomethyl)thietane273.9810.0 g0.0365
Benzylamine107.157.8 g0.0730
Potassium Carbonate (K₂CO₃)138.2115.1 g0.1095
Acetonitrile41.05200 mL-

Protocol:

  • To a 500 mL round-bottom flask, add 3,3-bis(bromomethyl)thietane, potassium carbonate, and acetonitrile.

  • Add benzylamine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-thia-6-azaspiro[3.3]heptane.

PART 3: Debenzylation to 2-Thia-6-azaspiro[3.3]heptane

The removal of the benzyl protecting group is achieved by catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-2-thia-6-azaspiro[3.3]heptane219.355.0 g0.0228
Palladium on Carbon (10% Pd)-0.5 g-
Methanol32.04100 mL-
Hydrogen Gas (H₂)2.021 atm (balloon)-

Protocol:

  • Dissolve N-benzyl-2-thia-6-azaspiro[3.3]heptane in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-thia-6-azaspiro[3.3]heptane, which can be used in the next step without further purification.

PART 4: Boc Protection

The final step is the protection of the secondary amine with a tert-butoxycarbonyl group.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Thia-6-azaspiro[3.3]heptane129.232.9 g0.0224
Di-tert-butyl dicarbonate (Boc₂O)218.255.4 g0.0246
Triethylamine (Et₃N)101.193.4 mL0.0246
Dichloromethane (DCM)84.93100 mL-

Protocol:

  • Dissolve the crude 2-thia-6-azaspiro[3.3]heptane in dichloromethane in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Characterization

The identity and purity of the final compound and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expected Analytical Data for this compound:

TechniqueExpected Data
¹H NMR Peaks corresponding to the tert-butyl group (~1.4 ppm), and methylene protons of the thietane and azetidine rings.
¹³C NMR Resonances for the quaternary spiro-carbon, carbons of the thietane and azetidine rings, and the tert-butyl and carbonyl carbons of the Boc group.
MS (ESI+) [M+H]⁺ corresponding to the molecular formula C₁₁H₁₉NO₂S.
IR Strong absorption band for the carbamate carbonyl group (~1690 cm⁻¹).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Many of the reagents used are flammable, corrosive, or toxic. Refer to the Safety Data Sheets (SDS) for each chemical before use.

  • Catalytic hydrogenation with palladium on carbon should be conducted with appropriate care due to the flammable nature of hydrogen gas and the pyrophoric potential of the catalyst.

References

  • Vertex AI Search. Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE. 8

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.

  • Ivanova, N. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids.

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.

  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF.

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.

  • ACS Figshare. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.

  • J&K Scientific LLC. BOC Protection and Deprotection.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

  • Chemistry Steps. Boc Protecting Group for Amines.

  • National Institutes of Health. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.

  • ChemicalBook. 2-azaspiro[3.3]heptane synthesis.

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline.

  • Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy).

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Supporting Information. 2,6-Diazaspiro[3.3]heptanes.

  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.

Sources

Scalable Synthetic Routes for Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly small, strained ring systems like azaspiro[3.3]heptanes, have emerged as valuable bioisosteres for common saturated heterocycles such as piperidines and morpholines.[1][2] The rigid, three-dimensional nature of the spiro[3.3]heptane core can lead to enhanced metabolic stability, increased aqueous solubility, and improved target engagement by presenting substituents in well-defined vectors.[2] Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, in particular, is a key building block for the synthesis of a wide range of pharmacologically active compounds, making the development of scalable and efficient synthetic routes a critical endeavor for drug development professionals.

This comprehensive guide provides a detailed, in-depth analysis of a scalable synthetic route to this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers practical insights to ensure successful and scalable synthesis.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a convergent approach. The spirocyclic core can be constructed from a key intermediate, a 3,3-bis(halomethyl)azetidine derivative. The thietane ring can be formed via a nucleophilic substitution reaction using a sulfide source, while the azetidine ring can be synthesized from an acyclic precursor. The Boc protecting group can be introduced at a late stage to yield the final product.

G target This compound (1) intermediate1 2-Thia-6-azaspiro[3.3]heptane target->intermediate1 Boc Protection starting_material3 Boc Anhydride target->starting_material3 intermediate3 3,3-Bis(halomethyl)azetidine derivative intermediate1->intermediate3 Thietane Ring Formation starting_material2 Sulfide Source (e.g., Na2S) intermediate1->starting_material2 intermediate2 N-Boc-3,3-bis(hydroxymethyl)azetidine starting_material1 Pentaerythritol derivative intermediate2->starting_material1 Azetidine Ring Formation intermediate3->intermediate2 Halogenation

Caption: Retrosynthetic analysis of the target molecule.

Comparative Analysis of Synthetic Strategies

Several strategies can be envisioned for the construction of the 2-thia-6-azaspiro[3.3]heptane core. The most scalable and robust approach, detailed in this guide, involves a stepwise construction of the azetidine and thietane rings. An alternative, though potentially lower-yielding, approach could involve a one-pot reaction of a suitable di-epoxide with a sulfur and nitrogen source. However, the stepwise approach offers better control over the reaction and facilitates the purification of intermediates, which is crucial for large-scale synthesis.

Strategy Advantages Disadvantages Scalability
Stepwise Ring Formation High overall yield, good control over each step, easier purification of intermediates.Longer reaction sequence.Excellent
One-Pot Spirocyclization Shorter reaction sequence.Potentially lower yield, difficult to control side reactions, challenging purification.Moderate

Detailed Synthetic Protocols

This section provides a detailed, step-by-step protocol for the scalable synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 1-Boc-3,3-bis(hydroxymethyl)azetidine

The synthesis of the azetidine ring is a critical first step. A common and scalable method involves the intramolecular cyclization of a suitably protected amino-diol derivative.

Workflow for the Synthesis of 1-Boc-3,3-bis(hydroxymethyl)azetidine

Caption: Workflow for the synthesis of the key azetidine intermediate.

Protocol 1: Synthesis of 1-Boc-3,3-bis(hydroxymethyl)azetidine

  • Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane.

    • Rationale: This step prepares the electrophilic precursor for the azetidine ring formation. The oxetane is formed from a pentaerythritol derivative.

    • Procedure: To a solution of 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1 equivalent) in a suitable solvent such as toluene, add a strong base like sodium hydroxide (2.2 equivalents) portionwise at a controlled temperature (e.g., 60-70 °C). The reaction is typically complete within a few hours. After cooling, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield 3,3-bis(bromomethyl)oxetane.

  • Step 2: Synthesis of 1-Benzhydryl-3,3-bis(hydroxymethyl)azetidine.

    • Rationale: The benzhydryl group serves as a readily cleavable protecting group for the nitrogen atom. The azetidine ring is formed via a nucleophilic substitution reaction.

    • Procedure: A mixture of 3,3-bis(bromomethyl)oxetane (1 equivalent) and benzhydrylamine (1.1 equivalents) is heated, either neat or in a high-boiling solvent like DMF, at a temperature of 100-120 °C for several hours. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent.

  • Step 3: Debenzylation and Boc Protection.

    • Rationale: The benzhydryl group is removed by catalytic hydrogenation, and the resulting secondary amine is immediately protected with a Boc group to prevent side reactions.[3]

    • Procedure: 1-Benzhydryl-3,3-bis(hydroxymethyl)azetidine (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a palladium on carbon catalyst (5-10 mol%). The mixture is then subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the crude 1-Boc-3,3-bis(hydroxymethyl)azetidine, which can be purified by crystallization or column chromatography.

Part 2: Formation of the Thietane Ring and Final Product

The thietane ring is constructed via a double nucleophilic substitution on a dihalo intermediate.

Workflow for the Synthesis of the Final Product

Caption: Final steps in the synthesis of the target molecule.

Protocol 2: Synthesis of this compound

  • Step 4: Synthesis of 1-Boc-3,3-bis(bromomethyl)azetidine.

    • Rationale: The hydroxyl groups of the diol are converted to good leaving groups (bromides) to facilitate the subsequent cyclization with a sulfide nucleophile.

    • Procedure: To a solution of 1-Boc-3,3-bis(hydroxymethyl)azetidine (1 equivalent) in an anhydrous solvent like dichloromethane or THF at 0 °C, add a brominating agent such as phosphorus tribromide (PBr₃, 0.7 equivalents) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (2.2 equivalents each). The reaction is typically stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified.

  • Step 5: Thietane Ring Formation.

    • Rationale: The spirocyclic thietane ring is formed by the reaction of the dibromide with a sulfide source. This is a classic method for thietane synthesis.[1]

    • Procedure: A solution of 1-Boc-3,3-bis(bromomethyl)azetidine (1 equivalent) in a polar aprotic solvent like DMF or DMSO is treated with sodium sulfide (Na₂S, 1.5-2 equivalents) at an elevated temperature (e.g., 80-100 °C). The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified to yield this compound.

Purification and Characterization

Purification Strategies:

  • Crystallization: For solid intermediates and the final product, crystallization is a highly effective and scalable purification method.

  • Column Chromatography: While less scalable than crystallization, column chromatography on silica gel is useful for the purification of non-crystalline intermediates.

  • Acid-Base Extraction: The basic nature of the deprotected amine intermediate can be exploited for purification through acid-base extraction.

  • Ion-Exchange Chromatography: For the final Boc-protected amine, purification can be achieved using a strongly acidic ion-exchange resin, which can be a highly efficient and scalable method.[4]

Characterization Data:

Compound Technique Expected Observations
1-Boc-3,3-bis(hydroxymethyl)azetidine ¹H NMRSignals for Boc group (singlet, ~1.4 ppm), azetidine ring protons, and hydroxyl protons.
¹³C NMRSignals for Boc carbonyl, quaternary carbon of the spirocenter, and other carbon atoms.
MS (ESI+)[M+Na]⁺ or [M+H]⁺ peak.
This compound ¹H NMRSignals for Boc group (singlet, ~1.4 ppm), and protons of the thietane and azetidine rings.
¹³C NMRSignals for Boc carbonyl, quaternary carbon of the spirocenter, and carbons of the heterocyclic rings.
MS (ESI+)[M+H]⁺ peak.
Elemental AnalysisCalculated vs. Found values for C, H, N, and S should be in good agreement.

Safety Considerations

  • Brominating agents (PBr₃, CBr₄): These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium sulfide (Na₂S): This is a corrosive and malodorous compound. Handle with care and in a well-ventilated area.

  • Hydrogenation: This reaction should be carried out in a properly rated and maintained hydrogenation apparatus.

  • Solvents: Use appropriate solvents and handle them in a well-ventilated area, avoiding ignition sources.

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound, a valuable building block in drug discovery. By understanding the rationale behind each step and adhering to the detailed protocols, researchers and drug development professionals can confidently and efficiently synthesize this important spirocyclic scaffold for their research and development programs. The principles and techniques described herein are also applicable to the synthesis of other functionalized azaspiro[3.3]heptane derivatives, further expanding the chemical space available to medicinal chemists.

References

  • Parlow, J. J., & Mischke, D. A. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(14), 4898-4900.
  • Block, E. (2008). Thietanes and Thietes. In Science of Synthesis (Vol. 39, pp. 193-240). Thieme.
  • Carreira, E. M., & Fessard, T. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6528-6531.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Couty, F., & Evano, G. (2009). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 7(1), 24-32.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Fisher, J. W., & Harrison, B. A. (2012). U.S. Patent No. 8,299,261. Washington, DC: U.S.
  • Hamza, D., & Tozer, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749.
  • Burgett, A. W., & Harran, P. G. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Zask, A., & Ellestad, G. A. (2014). U.S. Patent No. 8,748,435. Washington, DC: U.S.

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Application Notes and Protocols: Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bioisostere for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate has emerged as a significant building block, offering a unique three-dimensional architecture. This spirocyclic system, containing a strained thietane ring fused to a Boc-protected azetidine, serves as a versatile bioisostere for commonly used motifs like piperidine and morpholine.[1][2] Its rigid structure allows for precise exit vectors for substituent placement, a critical aspect in optimizing drug-target interactions. Furthermore, the presence of the sulfur atom provides opportunities for modulation of properties such as solubility, lipophilicity, and metabolic stability.[3]

This guide provides an in-depth exploration of the reaction mechanisms involving this compound, complete with detailed protocols for key transformations. The focus is on providing a causal understanding of the experimental choices, ensuring that researchers can not only replicate but also adapt these methods for their specific synthetic goals.

Core Reactivity: A Tale of Two Rings

The reactivity of this compound is dominated by two key functional groups: the Boc-protected secondary amine of the azetidine ring and the sulfur atom of the thietane ring. Understanding the distinct reactivity of each is crucial for strategic synthetic planning.

The Azetidine Moiety: Gateway to N-Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile cleavage under acidic conditions. The deprotection of the azetidine nitrogen is the most common and critical first step to further functionalize the scaffold.

The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the carbon-oxygen bond to form a relatively stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free secondary amine.[4] The tert-butyl cation is subsequently neutralized by a proton abstraction to form isobutylene gas.[4]

Boc_Deprotection reagents TFA or HCl start Boc-Protected Azaspiro[3.3]heptane protonated Protonated Intermediate start->protonated H+ carbocation tert-Butyl Cation + Carbamic Acid protonated->carbocation C-O Cleavage amine Free Amine (2-thia-6-azaspiro[3.3]heptane) carbocation->amine Decarboxylation isobutylene Isobutylene carbocation->isobutylene -H+

Caption: Acid-catalyzed deprotection of the Boc group.

This protocol describes the standard procedure for the removal of the Boc protecting group from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality Note: The excess acid ensures complete protonation and drives the reaction to completion. The reaction is exothermic, hence the slow addition at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Safety Note: The quenching process is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting free amine, 2-thia-6-azaspiro[3.3]heptane, is often used in the next step without further purification. If necessary, it can be purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Parameter Value Rationale
Solvent Dichloromethane (DCM)Inert and effectively dissolves both starting material and reagents.
Acid Trifluoroacetic acid (TFA)Strong acid that is volatile and easily removed during work-up.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows for a smooth reaction.
Reaction Time 1-4 hoursTypically sufficient for complete deprotection.

The deprotected 2-thia-6-azaspiro[3.3]heptane is a versatile secondary amine that can undergo a variety of standard N-functionalization reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amides.

  • Alkylation: Reaction with alkyl halides or tosylates. The choice of base and solvent is critical to avoid over-alkylation.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The Thietane Ring: A Hub of Sulfur Chemistry

The thietane ring, a four-membered heterocycle containing a sulfur atom, possesses unique reactivity due to ring strain and the nucleophilicity of the sulfur atom.[5][6]

The sulfur atom in the thietane ring can be readily oxidized to the corresponding sulfoxide and sulfone. The oxidation state of the sulfur significantly impacts the polarity, solubility, and hydrogen bond accepting capacity of the molecule, making this a valuable transformation in drug discovery for fine-tuning ADME properties.[7] The oxidation typically proceeds via a nucleophilic attack of the sulfur atom on the oxidant.

Oxidation reagents m-CPBA (1 eq) start Thietane reagents2 m-CPBA (>2 eq) sulfoxide Sulfoxide start->sulfoxide Oxidation sulfone Sulfone sulfoxide->sulfone Further Oxidation

Caption: Stepwise oxidation of the thietane sulfur.

This protocol provides a method for the controlled oxidation of the thietane sulfur to either the sulfoxide or the sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Oxidant Addition:

    • For Sulfoxide: Cool the solution to 0 °C. Add a solution of m-CPBA (1.0-1.2 eq) in DCM dropwise. Causality Note: Stoichiometric control is crucial to prevent over-oxidation to the sulfone. The low temperature helps to control the reaction rate.

    • For Sulfone: Cool the solution to 0 °C. Add m-CPBA (>2.2 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Parameter Value Rationale
Oxidant m-CPBAA common, effective, and relatively safe oxidizing agent.
Stoichiometry 1.0-1.2 eq (Sulfoxide)Precise control to achieve selective mono-oxidation.
>2.2 eq (Sulfone)Excess oxidant ensures complete conversion to the sulfone.
Temperature 0 °C to Room TemperatureManages the exothermicity of the oxidation.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its strategic utility stems from the orthogonal reactivity of the Boc-protected azetidine and the thietane ring. A thorough understanding of the underlying reaction mechanisms for the manipulation of these functional groups is paramount for its effective application. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this unique spirocyclic scaffold.

References

  • Block, E. (2004). Thietanes and Thietes. In Science of Synthesis (Vol. 33, pp. 187-214). Thieme.
  • Zoller, T., & de Meijere, A. (2004). Four-Membered Rings with One Sulfur, Selenium, or Tellurium Atom. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 733-777). Elsevier.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Drug Discovery. Chimia, 68(6), 371-375.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.
  • TCI Chemicals. (2019). Small Ring Building Blocks for Medicinal Chemistry. TCI Mail, 180.
  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • Meshcheryakova, S. A., Kataev, V. A., Munasipova, D. A., & Fattakhova, I. Y. (2014). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of General Chemistry, 84(5), 865–868.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-36.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6564–6567.
  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.
  • Williams, D. E., & Wu, G. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Li, B., et al. (2005). An Efficient and General Method for the Deprotection of N-Boc and O-t-Bu Protecting Groups. The Journal of Organic Chemistry, 70(1), 376–379.
  • Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(15), 10189–10200.
  • ResearchGate. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. Retrieved from [Link]

  • Kirichok, A. A., et al. (2018). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 6(2), 29-36.

Sources

The Emergence of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate in Modern Medicinal Chemistry: A Guide to its Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, sp2-rich molecules towards more three-dimensional, sp3-rich scaffolds. This paradigm shift is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and better metabolic stability. Within this context, spirocyclic systems have emerged as particularly valuable motifs, offering a rigid and well-defined three-dimensional geometry. Among these, the 2-thia-6-azaspiro[3.3]heptane core represents a novel and promising building block for the development of next-generation therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate as a versatile building block. We will delve into its strategic importance, proposed synthesis, and provide detailed protocols for its application in the synthesis of novel chemical entities.

The Strategic Advantage of the 2-Thia-6-azaspiro[3.3]heptane Scaffold

The incorporation of the 2-thia-6-azaspiro[3.3]heptane moiety into a drug candidate can offer several distinct advantages:

  • Bioisosteric Replacement: This scaffold can serve as a rigid bioisostere for commonly used fragments such as piperazine and piperidine.[1][2] This allows for "scaffold hopping" to explore new chemical space, potentially leading to improved pharmacological profiles and the circumvention of existing intellectual property.

  • Improved Physicochemical Properties: The introduction of a spirocenter generally increases the fraction of sp3-hybridized carbons (Fsp3), which has been correlated with improved clinical success rates. The thia-azaspiro[3.3]heptane core can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability.

  • Precise Vectorial Display: The rigid spirocyclic framework orients substituents in well-defined vectors, enabling a more precise and optimized interaction with the target protein. This can lead to enhanced potency and selectivity.[3]

  • Novel Chemical Space: As a relatively underexplored scaffold, the 2-thia-6-azaspiro[3.3]heptane core provides access to novel chemical matter, a crucial aspect of innovative drug discovery programs.[4][5]

Proposed Synthesis of this compound

Synthetic_Pathway cluster_0 Step 1: Thietane Formation cluster_1 Step 2: Azetidine Ring Formation cluster_2 Step 3: Boc Protection A 3-bromo-2-(bromomethyl)prop-1-ene C 3-methylenethietane A->C Na2S, EtOH, reflux B Sodium sulfide B->C D Thietan-3-one C->D 1. O3, CH2Cl2, -78 °C 2. Me2S F N-Benzyl-2-thia-6-azaspiro[3.3]heptane D->F Ti(OiPr)4, NaBH3CN, MeOH E Benzylamine E->F G This compound F->G 1. H2, Pd/C, MeOH 2. (Boc)2O, Et3N, CH2Cl2

Figure 1: Proposed synthetic route for this compound.

Application Protocols

The true utility of this compound lies in its role as a versatile building block. The Boc-protected nitrogen allows for subsequent functionalization at the 6-position, typically after deprotection. The following protocols detail two key transformations: amide bond formation and Boc deprotection.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the deprotected 2-thia-6-azaspiro[3.3]heptane with a carboxylic acid to form an amide bond. This is a common strategy for incorporating the spirocyclic motif into a larger molecule. Given that the secondary amine of the deprotected spirocycle can be sterically hindered, a robust coupling protocol is essential.[6][7][8][9]

Workflow for Amide Bond Formation

Amide_Coupling_Workflow cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 2-thia-6-azaspiro[3.3]heptane (from Boc-deprotection) C Dissolve reactants, coupling agent (e.g., HATU), and base (e.g., DIPEA) in an aprotic solvent (e.g., DMF). A->C B Carboxylic Acid (R-COOH) B->C D Stir at room temperature for 12-24 hours. C->D E Aqueous work-up to remove water-soluble byproducts. D->E F Purification by flash chromatography. E->F G Final Amide Product F->G

Figure 2: General workflow for amide bond formation.

Detailed Experimental Protocol:

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Coupling: A solution of 2-thia-6-azaspiro[3.3]heptane (hydrochloride or trifluoroacetate salt, 1.1 eq) in anhydrous DMF is added to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Table 1: Common Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventTypical Temperature
HATUNoneDIPEA, Et3NDMF, CH2Cl2Room Temperature
HBTUHOBtDIPEA, Et3NDMF, CH2Cl2Room Temperature
EDCHOBt, DMAPDIPEA, Et3NCH2Cl2, DMF0 °C to Room Temp
T3PPyridinePyridineEtOAc, CH2Cl2Room Temperature

Note: The choice of coupling reagent and conditions may need to be optimized for specific substrates.[10]

Protocol 2: Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to unmask the secondary amine for further functionalization. Treatment with a strong acid, such as trifluoroacetic acid (TFA), is the most common and effective method.[11][12][13]

Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Isolation A Dissolve this compound in an appropriate solvent (e.g., CH2Cl2). B Add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). A->B C Stir at room temperature for 1-4 hours. B->C D Concentrate the reaction mixture under reduced pressure. C->D E Triturate with diethyl ether to precipitate the TFA salt. D->E F 2-thia-6-azaspiro[3.3]heptane Trifluoroacetate Salt E->F

Figure 3: General workflow for Boc deprotection using TFA.

Detailed Experimental Protocol:

  • Reaction Setup: this compound (1.0 eq) is dissolved in dichloromethane (CH2Cl2, 0.1 M).

  • Acid Addition: Trifluoroacetic acid (TFA, 10-20 eq, or as a 20-50% solution in CH2Cl2) is added to the solution at room temperature.[14]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

  • Isolation of the TFA Salt: The solvent and excess TFA are removed under reduced pressure. The resulting residue is co-evaporated with toluene (2-3 times) to ensure complete removal of TFA. The crude trifluoroacetate salt is then triturated with diethyl ether to induce precipitation. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the 2-thia-6-azaspiro[3.3]heptane trifluoroacetate salt.[15][16]

  • Free Base Generation (Optional): If the free amine is required, the TFA salt can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate or an amine scavenger resin) followed by extraction with an organic solvent.

Table 2: Common Acidic Conditions for Boc Deprotection

AcidSolventTypical ConcentrationTemperature
Trifluoroacetic Acid (TFA)CH2Cl220-50% (v/v)Room Temperature
Hydrochloric Acid (HCl)1,4-Dioxane, Methanol, or Diethyl Ether4 MRoom Temperature

Caution: Strong acids like TFA are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique three-dimensional structure and potential to improve the physicochemical properties of drug candidates make it an attractive alternative to more traditional saturated heterocycles. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this novel scaffold into drug discovery programs, empowering researchers to explore new frontiers in the design of innovative therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Martin, B. R., & D'Souza, K. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Schäfer, G., & Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Mikhailiuk, P. K. (2020). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Figshare. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Mikhailiuk, P. K. (2020). Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new generation, 1-azaspiro[3.3]heptane (this study). ResearchGate. [Link]

  • Meyers, M. J., et al. (2010). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. [Link]

  • Grygorenko, O. O., et al. (2020). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

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The Emergence of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The "escape from flatland" has become a guiding principle, moving away from planar, aromatic structures towards more sp³-rich cores that can better explore the complexities of biological target binding sites.[1][2] Among the rising stars in this domain is the spirocyclic scaffold, and specifically, Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate , a unique building block poised to unlock new avenues in drug design.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this intriguing molecule. We will delve into its structural rationale, proposed synthetic protocols, and its derivatization for use in creating next-generation therapeutics.

The Strategic Advantage of the 2-thia-6-azaspiro[3.3]heptane Scaffold

The inherent value of the 2-thia-6-azaspiro[3.3]heptane core lies in its distinctive combination of a rigid spirocyclic framework and the presence of both nitrogen and sulfur heteroatoms. This unique architecture offers several key advantages in drug design:

  • Enhanced Three-Dimensionality: The spirocyclic nature of the molecule enforces a rigid, non-planar conformation. This increased three-dimensional character can lead to improved binding affinity and selectivity for protein targets compared to more flexible or planar analogues.[1][2]

  • Bioisosteric Replacement: The 2-thia-6-azaspiro[3.3]heptane moiety can be considered a novel bioisostere of commonly used heterocycles in drug discovery, such as morpholine and piperazine.[3][4] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to modulate a molecule's properties.[5]

  • Improved Physicochemical Properties: Studies on related azaspiro[3.3]heptanes have shown that they can lead to a surprising decrease in lipophilicity (logD) despite the net addition of a carbon atom.[6] This is often attributed to an increase in the basicity of the nitrogen atom. Furthermore, these scaffolds can exhibit enhanced aqueous solubility and metabolic stability.[1] The presence of the sulfur atom in the 2-thia-6-azaspiro[3.3]heptane scaffold offers further opportunities to fine-tune these properties.

  • Versatile Derivatization: The Boc-protected amine provides a convenient handle for a wide range of chemical modifications, allowing for the facile incorporation of this scaffold into larger molecules. The sulfur atom can also be oxidized to the corresponding sulfoxide or sulfone, providing additional vectors for modulating polarity, solubility, and hydrogen bonding capacity.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

G cluster_0 Step 1: Synthesis of 3,3-bis(bromomethyl)thietane cluster_1 Step 2: Spirocyclization Pentaerythritol Pentaerythritol 3,3-bis(hydroxymethyl)thietane 3,3-bis(hydroxymethyl)thietane Pentaerythritol->3,3-bis(hydroxymethyl)thietane Multiple Steps 3,3-bis(bromomethyl)thietane 3,3-bis(bromomethyl)thietane 3,3-bis(hydroxymethyl)thietane->3,3-bis(bromomethyl)thietane PBr3 or HBr Target_Molecule This compound 3,3-bis(bromomethyl)thietane->Target_Molecule tert-butyl carbamate, Base (e.g., NaH, K2CO3)

Figure 1. Proposed synthetic workflow for this compound.

Protocol 1: Proposed Synthesis of this compound

Part A: Synthesis of 3,3-bis(bromomethyl)thietane (Intermediate)

This is a hypothetical procedure based on analogous reactions.

  • Synthesis of 3,3-bis(hydroxymethyl)thietane: This intermediate can be prepared from pentaerythritol through a multi-step sequence involving protection, tosylation, and cyclization with sodium sulfide, adapting procedures for thietane synthesis.[7][8]

  • Bromination: To a solution of 3,3-bis(hydroxymethyl)thietane in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid (HBr) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or GC-MS.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3,3-bis(bromomethyl)thietane.

Part B: Spirocyclization

  • To a solution of tert-butyl carbamate (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,3-bis(bromomethyl)thietane (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Key Applications and Derivatization Protocols

The true utility of this compound lies in its role as a versatile building block. The Boc-protected amine allows for its incorporation into a wide array of molecular architectures.

Application as a Bioisostere of Morpholine and Thiomorpholine

The 2-thia-6-azaspiro[3.3]heptane scaffold can be envisioned as a conformationally restricted analogue of thiomorpholine and, by extension, morpholine. These six-membered heterocycles are prevalent in a multitude of approved drugs.[7] By replacing a morpholine or thiomorpholine moiety with the 2-thia-6-azaspiro[3.3]heptane core, medicinal chemists can explore new chemical space, potentially improving metabolic stability, altering solubility, and introducing novel interactions with the biological target.

Table 1: Comparison of Physicochemical Properties of Related Scaffolds

ScaffoldMolecular Weight ( g/mol )XLogP3
2-Oxa-6-azaspiro[3.3]heptane99.13-0.7[9]
2,6-Diazaspiro[3.3]heptane98.15-1.0[10]
2-Azaspiro[3.3]heptane97.160.7[11]

Note: Data for 2-thia-6-azaspiro[3.3]heptane is not available in PubChem. The data for related scaffolds suggests that the introduction of the spirocyclic system generally leads to low lipophilicity.

Protocol 2: Boc Deprotection of this compound

The removal of the Boc protecting group is a crucial step to enable further derivatization of the secondary amine.

G Boc_Protected This compound Deprotected_Amine 2-thia-6-azaspiro[3.3]heptane Boc_Protected->Deprotected_Amine TFA in DCM or HCl in Dioxane

Figure 2. Boc deprotection workflow.

  • Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 20-50% in DCM) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Protocol 3: N-Acylation of 2-thia-6-azaspiro[3.3]heptane

The free secondary amine is a nucleophile that can be readily acylated with carboxylic acids, acyl chlorides, or sulfonyl chlorides to introduce desired pharmacophoric groups.

G Deprotected_Amine 2-thia-6-azaspiro[3.3]heptane Acylated_Product N-Acyl-2-thia-6-azaspiro[3.3]heptane Deprotected_Amine->Acylated_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Acylated_Product Coupling Agents (e.g., HATU, HOBt, EDC)

Figure 3. N-acylation workflow.

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM), add a peptide coupling reagent such as HATU (1.1 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-thia-6-azaspiro[3.3]heptane (from Protocol 2, 1.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-acylated product.

Protocol 4: Oxidation to Sulfone

The sulfide can be oxidized to the corresponding sulfone, which can act as a hydrogen bond acceptor and increase the polarity of the molecule.

  • Dissolve this compound in a suitable solvent such as DCM or a mixture of acetic acid and water.

  • Cool the solution to 0 °C.

  • Slowly add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, >2.2 equivalents for full oxidation to the sulfone) or hydrogen peroxide in the presence of a catalyst like sodium tungstate.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC or LC-MS.

  • Quench any remaining oxidant (e.g., with aqueous sodium thiosulfate for m-CPBA).

  • Extract the product into an organic solvent, wash with aqueous base to remove acidic byproducts, and then with brine.

  • Dry the organic layer, concentrate, and purify the sulfone product by chromatography or recrystallization. The resulting sulfone is commercially available as its hydrochloride salt.[2]

Future Perspectives

The 2-thia-6-azaspiro[3.3]heptane scaffold represents a novel and underexplored area of chemical space for drug discovery. Its unique combination of three-dimensionality, bioisosteric potential, and tunable physicochemical properties makes it an attractive building block for the development of new therapeutics. While its direct applications are still emerging, the successful use of related azaspiro[3.3]heptanes in drug discovery programs suggests a bright future for this thia-analogue.[12] Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged and is expected to yield exciting new drug candidates.

References

  • What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? (n.d.). In ChemBeast. Retrieved January 16, 2026, from [Link].

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link].

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters, 14(1), 66-69. [Link].

  • Recent synthesis of thietanes. (2011). Mini-Reviews in Organic Chemistry, 8(1), 59-71. [Link].

  • 2-Azaspiro(3.3)heptane. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link].

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters, 11(16), 3523-3525. [Link].

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters, 10(8), 1145-1150. [Link].

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link].

  • Block, E. (2007). Thietanes and Thietes. In Science of Synthesis (Vol. 39, pp. 661-708). Georg Thieme Verlag.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link].

  • 2,6-Diazaspiro(3.3)heptane. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link].

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). Advanced Synthesis & Catalysis. [Link].

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link].

  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new... (n.d.). In ResearchGate. Retrieved January 16, 2026, from [Link].

  • 2-Oxa-6-azaspiro[3.3]heptane. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link].

  • Synthesis method of 6-oxo-2-azaspiro[1][1] heptane-2-carboxylic acid tert-butyl ester. (2012). Chinese Patent CN102442934A.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. [Link].

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Application Note & Protocol: Facile Deprotection of Boc-Protected 2-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. The 2-thia-6-azaspiro[3.3]heptane scaffold is a valuable, rigid, three-dimensional building block in medicinal chemistry, and access to the free secondary amine is a critical step in its utilization for drug discovery and development.[1][2][3] This document outlines two robust, commonly employed acidic deprotection methodologies using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in Dioxane. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical aspects of reaction monitoring, work-up, and product characterization.

Introduction: The Strategic Importance of Azaspiro[3.3]heptanes and Boc Deprotection

Spirocyclic scaffolds, particularly strained systems like azaspiro[3.3]heptanes, have garnered significant interest in modern drug discovery.[1][4] Their rigid, three-dimensional structures offer a departure from traditional flat aromatic rings, providing novel vectors for substituents to explore chemical space. The 2-thia-6-azaspiro[3.3]heptane core, in particular, introduces a thioether moiety that can influence physicochemical properties such as solubility and metabolic stability.[5]

The synthesis of these complex scaffolds often necessitates the use of protecting groups to mask reactive functionalities. The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[6][7][8] The deprotection of this compound is a gateway to accessing the nucleophilic secondary amine, enabling its elaboration into a diverse array of chemical entities for screening in drug development programs.

Reaction Mechanism and Rationale

The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism.[6][9][10][11]

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[6][9][11] This enhances the electrophilicity of the carbonyl carbon.

  • Formation of a tert-Butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][9][11]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[9][11] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated, nucleophilic amine is immediately protonated by the excess acid in the reaction medium, forming the corresponding ammonium salt (trifluoroacetate or hydrochloride).[6][9]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonated Protonated Boc Group Start->Protonated + H⁺ (from TFA or HCl) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt - CO₂ CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of TFA- or HCl-mediated Boc deprotection.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice between them may depend on the scale of the reaction, downstream applications, and sensitivity of other functional groups on the molecule, if any.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method. TFA is volatile, which simplifies its removal after the reaction.[12]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Boc-protected 2-thia-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM to make a 0.1–0.2 M solution.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10–20 eq). A common approach is to use a 1:1 mixture of DCM and TFA by volume.[13]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The evolution of CO₂ gas may be observed.[9][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[14] The deprotected amine salt will be significantly more polar than the starting material. For TLC, a typical eluent system is DCM/Methanol (e.g., 9:1). Staining with ninhydrin can visualize the product.[14][15] The reaction is typically complete within 1-3 hours.[13]

  • Work-up (to isolate the free amine): a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[14] b. Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, 2-thia-6-azaspiro[3.3]heptane.

  • Work-up (to isolate the TFA salt): a. After reaction completion, concentrate the mixture in vacuo.[16] b. To remove residual TFA, co-evaporate several times by adding a solvent like DCM or toluene and concentrating again. This yields the 2-thia-6-azaspiro[3.3]heptane trifluoroacetate salt, which can often be used directly in subsequent reactions.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This method is also highly effective and can be advantageous if the product is to be isolated as a crystalline hydrochloride salt.[17][18] Commercially available solutions of 4 M HCl in dioxane are convenient.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O) or tert-butyl methyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a co-solvent like DCM or methanol if necessary, although direct addition of the HCl/dioxane solution is often sufficient.

  • Addition of HCl/Dioxane: Add the 4 M HCl in 1,4-dioxane solution (10–20 eq of HCl) to the starting material at room temperature.

  • Reaction: Stir the mixture at room temperature. In many cases, the deprotected hydrochloride salt will precipitate from the solution. The reaction is typically complete in 30 minutes to 2 hours.[17][18]

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Work-up (to isolate the HCl salt): a. If a precipitate has formed, the product can be isolated by filtration. Wash the solid with a non-polar solvent like diethyl ether or MTBE to remove any non-polar impurities and residual starting material. Dry the solid under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether or MTBE to induce crystallization or precipitation.

  • Work-up (to isolate the free amine): a. After concentrating the reaction mixture, dissolve the residue in water or DCM. b. Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ or another base like aqueous NaOH (e.g., 1 M) until the pH is basic.[19][20] c. Extract the aqueous layer with an organic solvent such as DCM or EtOAc (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the free amine.

Quantitative Data and Reaction Parameters

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Acid Reagent Trifluoroacetic Acid (TFA)4 M Hydrochloric Acid in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours0.5–2 hours
Equivalents of Acid 10–20 eq. (often 1:1 v/v with solvent)10–20 eq.
Work-up Product Free Amine or TFA SaltFree Amine or HCl Salt
Key Advantage Volatile reagent, easy removalOften yields crystalline HCl salt

Experimental Workflow Diagram

Deprotection_Workflow cluster_workflow General Boc-Deprotection Workflow Start Dissolve Boc-Protected Amine in Solvent AddAcid Add Acid (TFA or HCl/Dioxane) Start->AddAcid Stir Stir at Room Temp AddAcid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvent & Excess Acid Monitor->Evaporate Complete Salt_Isolation Isolate Amine Salt (TFA or HCl salt) Evaporate->Salt_Isolation Option 1 Neutralize Neutralize with Base (e.g., NaHCO₃) Evaporate->Neutralize Option 2 Extract Extract with Organic Solvent Neutralize->Extract Dry Dry, Filter, Evaporate Extract->Dry FreeAmine Isolate Free Amine Dry->FreeAmine

Caption: Generalized experimental workflow for Boc deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining, extend the reaction time or add more acid. Ensure the starting material is fully dissolved.

  • tert-Butylation Side Reaction: The tert-butyl cation generated during the reaction is an electrophile and can alkylate nucleophilic residues.[21] While the 2-thia-6-azaspiro[3.3]heptane core is not electron-rich, if other sensitive functional groups are present (e.g., indoles, phenols, thiols), the addition of a scavenger like anisole or triethylsilane (TES) to the reaction mixture is recommended to trap the cation.

  • Stability of the Thioether: Thioethers are generally stable to TFA and HCl under these conditions. However, for sensitive substrates or prolonged reaction times, monitoring for potential oxidation or other side reactions involving the sulfur atom is prudent.

  • Product Isolation: The free 2-thia-6-azaspiro[3.3]heptane may be volatile or highly water-soluble. Care must be taken during evaporation and aqueous work-up to avoid product loss. If the free amine is water-soluble, back-extraction of the aqueous layers is crucial, or isolation as the salt may be preferable.[22]

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It can cause severe skin and eye burns and is harmful if inhaled.[23][24][25][26] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[27] An emergency eyewash and shower should be readily accessible.[23]

  • HCl in Dioxane: This reagent is corrosive and toxic. 1,4-Dioxane is a suspected carcinogen.[28] All handling should be performed in a fume hood with appropriate PPE.

  • Pressure Build-up: The deprotection reaction generates CO₂ gas. Never perform this reaction in a sealed container.[9]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Hazardous Substance Fact Sheet: Trifluoroacetic Acid. New Jersey Department of Health. [Link]

  • Standard Operation Procedures for Working with Trifluoroacetic Acid. Amherst College. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Safety Data Sheet: Trifluoroacetic acid. Carl ROTH. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Supporting Information - General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(12), 2035-2036. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Mixture neutralization after Boc deprotection? ResearchGate. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

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Application Note & Protocols: Strategic Derivatization of the Azetidine Ring in Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of the azetidine nitrogen in tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. The 2-thia-6-azaspiro[3.3]heptane scaffold is a valuable, three-dimensional building block in modern medicinal chemistry, serving as a versatile bioisostere for thiomorpholine and other saturated heterocycles. Its unique spirocyclic nature imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1][2] This guide outlines the essential preliminary step of Boc deprotection followed by detailed, field-proven protocols for subsequent N-alkylation, N-acylation, and N-arylation reactions, enabling researchers to generate diverse libraries of novel chemical entities for drug discovery programs.

Introduction: The Strategic Value of the 2-Thia-6-azaspiro[3.3]heptane Scaffold

Spirocyclic systems are increasingly sought after in drug discovery for their ability to confer conformational rigidity and introduce three-dimensionality into otherwise planar molecules.[3] The azaspiro[3.3]heptane framework, in particular, has emerged as a superior surrogate for commonly used rings like piperidine and piperazine, often leading to improved pharmacokinetic profiles.[3][4]

The 2-thia-6-azaspiro[3.3]heptane motif combines the structural benefits of a spirocycle with the chemical properties of both an azetidine and a thietane ring. The azetidine nitrogen serves as a key vector for diversification, allowing for the attachment of various substituents to modulate a compound's biological activity and properties.[5] This guide focuses on the practical methodologies required to exploit this derivatization potential, starting from the commercially available Boc-protected precursor.

The overall synthetic strategy involves a two-stage process: first, the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the functionalization of the liberated secondary amine.

G cluster_0 Overall Derivatization Workflow cluster_1 Derivatization Pathways Start Tert-butyl 2-thia-6- azaspiro[3.3]heptane- 6-carboxylate Deprotected 2-Thia-6-azaspiro[3.3]heptane (Free Secondary Amine) Start->Deprotected Boc Deprotection (Protocol 1) ReductiveAmination N-Alkylation via Reductive Amination (Protocol 2) Deprotected->ReductiveAmination Acylation N-Acylation (Protocol 3) Deprotected->Acylation Arylation N-Arylation via Buchwald-Hartwig (Protocol 4) Deprotected->Arylation G cluster_0 Reductive Amination Mechanism Amine Free Amine (from Protocol 1) Imine Iminium Ion Intermediate Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Imine Product N-Alkylated Product Imine->Product Reduction Reducer Na(OAc)3BH Reducer->Imine

Figure 2: Simplified mechanism of one-pot reductive amination.

  • Materials:

    • 2-Thia-6-azaspiro[3.3]heptane (free amine or HCl salt)

    • Aldehyde or ketone (1.0-1.2 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

    • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (if using HCl salt, 1.1 equiv)

    • Acetic acid (optional, catalytic amount)

  • Step-by-Step Procedure:

    • To a flask containing the 2-thia-6-azaspiro[3.3]heptane (1.0 equiv), add anhydrous DCM or DCE. If using the hydrochloride salt, add Et₃N (1.1 equiv) and stir for 10 minutes.

    • Add the desired aldehyde or ketone (1.1 equiv). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise, as the reaction can be exothermic.

    • Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (typically silica gel with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-alkylated product.

Protocol 3: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality, which is a key structural motif in countless pharmaceuticals. The reaction is typically rapid and high-yielding.

  • Materials:

    • 2-Thia-6-azaspiro[3.3]heptane (free amine or HCl salt)

    • Acyl chloride or sulfonyl chloride (1.0-1.1 equiv)

    • Anhydrous DCM or Tetrahydrofuran (THF)

    • A non-nucleophilic base such as Et₃N or DIPEA (1.5-2.0 equiv)

  • Step-by-Step Procedure:

    • Dissolve the spirocyclic amine (1.0 equiv) and the base (e.g., DIPEA, 2.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride or sulfonyl chloride (1.05 equiv) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl derivative.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions are the state-of-the-art method. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates.

  • Materials:

    • 2-Thia-6-azaspiro[3.3]heptane (free amine or HCl salt)

    • Aryl halide (e.g., bromide or iodide) or aryl triflate (1.0 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Step-by-Step Procedure:

    • To a dry reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst, ligand, and base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous, degassed solvent, followed by the spirocyclic amine (1.1-1.2 equiv).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to isolate the N-aryl product.

Summary of Derivatization Strategies

The following table summarizes the key transformations for diversifying the 2-thia-6-azaspiro[3.3]heptane core.

Reaction TypeReagents & ConditionsResulting MoietyProtocol Ref.
Boc Deprotection TFA, DCM, 0°C to RT or 4M HCl in Dioxane, RTFree Secondary AmineProtocol 1
N-Alkylation R-CHO/R₂-CO, NaBH(OAc)₃, DCM or DCE, RTN-Alkyl/N-DialkylProtocol 2
N-Acylation R-COCl, DIPEA or Et₃N, DCM, 0°C to RTN-AmideProtocol 3
N-Sulfonylation R-SO₂Cl, DIPEA or Et₃N, DCM, 0°C to RTN-SulfonamideProtocol 3
N-Arylation Ar-X, Pd catalyst, Ligand, Base, Toluene, HeatN-ArylProtocol 4

References

  • Vertex Pharmaceuticals, Inc. (2022). Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. Google Cloud.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. [Link]

  • Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]

  • Meyers, M. J., et al. (2009). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and related scaffolds in drug discovery. ResearchGate. Retrieved from [Link]

  • Lashley, J. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23857. [Link]

  • Carreira, E. M., et al. (2014). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Myers, A. G. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wang, X., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(5-6), 221-226. [Link]

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Application Notes and Protocols: Strategic Functionalization of the Cyclobutane Ring in tert-Butyl 2-Thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

The spiro[3.3]heptane motif has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional architecture offers an escape from the "flatland" of traditional aromatic rings, providing access to novel chemical space and improved physicochemical properties.[1][2] As a bioisostere for commonly used groups like benzene and piperidine, the spiro[3.3]heptane core can enhance aqueous solubility, metabolic stability, and target engagement.[3] The specific scaffold, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, incorporates both a protected amine and a thioether within this desirable framework, presenting unique opportunities for the development of novel therapeutics. The strategic functionalization of the cyclobutane ring is key to unlocking the full potential of this scaffold, allowing for the introduction of diverse substituents and the modulation of biological activity.

This guide provides detailed application notes and protocols for two powerful methodologies for the functionalization of the cyclobutane ring in this compound: Palladium-Catalyzed C-H Activation and Lithiation-Borylation. These approaches offer distinct yet complementary pathways to novel analogues, leveraging the inherent reactivity of the scaffold.

I. Palladium-Catalyzed C-H Activation: Leveraging the Thioether as a Directing Group

Transition metal-catalyzed C-H activation has revolutionized synthetic chemistry by enabling the direct conversion of traditionally unreactive C-H bonds into new chemical linkages.[4][5] In the context of our target molecule, the thioether moiety can serve as an endogenous directing group, guiding a palladium catalyst to specific C-H bonds on the cyclobutane ring. This strategy avoids the need for pre-functionalization, offering an atom-economical route to arylated derivatives.

Mechanistic Rationale

The proposed mechanism involves the coordination of the palladium catalyst to the sulfur atom of the thioether. This brings the metal center in close proximity to the C-H bonds of the cyclobutane ring, facilitating a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate.[4] Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. The regioselectivity of the C-H activation will be influenced by the stability of the resulting palladacycle, with 5- and 6-membered rings being generally favored.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle Start Pd(II) Catalyst Coordination Coordination Complex Start->Coordination + Substrate Substrate Thia-azaspiro[3.3]heptane CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD Base Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-X) Palladacycle->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim RedElim->Start Regeneration Product Functionalized Product RedElim->Product

Figure 1. Generalized workflow for thioether-directed C-H activation.

Protocol 1: Palladium-Catalyzed C-H Arylation

This protocol describes a general procedure for the arylation of the cyclobutane ring, adapted from established methods for sulfur-directed C-H functionalization.[6]

Table 1: Reagents and Conditions for C-H Arylation

Component Reagent/Parameter Concentration/Amount Purpose
Substrate This compound1.0 equiv.Starting material
Aryl Halide Aryl bromide or iodide1.5 - 2.0 equiv.Arylating agent
Catalyst Palladium(II) acetate (Pd(OAc)₂)5 - 10 mol%C-H activation catalyst
Ligand (Optional) e.g., P(o-tolyl)₃, PCy₃10 - 20 mol%Modulate catalyst reactivity
Oxidant Silver acetate (AgOAc) or Benzoquinone (BQ)2.0 - 3.0 equiv.Regenerate Pd(II) catalyst
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)2.0 - 3.0 equiv.Deprotonation step
Solvent 1,4-Dioxane or Toluene0.1 - 0.2 MReaction medium
Temperature 100 - 120 °C-Provide activation energy
Atmosphere Nitrogen or Argon-Prevent catalyst degradation

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.5 equiv.), palladium(II) acetate (0.05 equiv.), silver acetate (2.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Oxidant: Silver salts are often effective, but can be costly. Benzoquinone is a cheaper alternative, though reaction optimization may be required.

  • Ligand Selection: While some sulfur-directed C-H activations are ligandless, the addition of a phosphine ligand can sometimes improve yields and selectivity.

  • Regioselectivity: Expect a mixture of products functionalized at different positions on the cyclobutane ring. The major product will likely result from the formation of the most thermodynamically stable palladacycle. Separation of regioisomers may be necessary.

II. Lithiation-Borylation: α-Functionalization to the Thioether

The C-H bonds alpha to a thioether are acidified, making them susceptible to deprotonation by a strong base. This allows for the formation of an organolithium species, which can then be trapped with an electrophile. The lithiation-borylation sequence is a robust and versatile method for introducing a boronic ester, which serves as a valuable handle for subsequent cross-coupling reactions.[7] This approach provides a complementary strategy to C-H activation, offering excellent regioselectivity for functionalization at the C1 position of the cyclobutane ring.

Mechanistic Rationale

The process begins with the deprotonation of the C-H bond adjacent to the sulfur atom using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity. The resulting organolithium intermediate is then reacted with a boronic ester (e.g., pinacolborane or a neopentylglycolboronic ester) to form a boronate complex. This complex can then be quenched or, more commonly, subjected to oxidative workup (e.g., with basic hydrogen peroxide) to yield the corresponding alcohol.

Lithiation_Borylation_Workflow cluster_1 Lithiation-Borylation-Oxidation Sequence Start Thia-azaspiro[3.3]heptane Deprotonation Deprotonation (s-BuLi, TMEDA) Start->Deprotonation Organolithium α-Lithio Intermediate Deprotonation->Organolithium Borylation Borylation (BpinR) Organolithium->Borylation Boronate Boronate Ester Borylation->Boronate Oxidation Oxidation (H₂O₂, NaOH) Boronate->Oxidation Alcohol α-Hydroxy Product Oxidation->Alcohol

Figure 2. Workflow for α-functionalization via lithiation-borylation.

Protocol 2: α-Lithiation, Borylation, and Oxidation

This protocol provides a method for the synthesis of the C1-hydroxylated derivative of the target scaffold, based on procedures for the lithiation of cyclic sulfides.[8]

Table 2: Reagents and Conditions for Lithiation-Borylation-Oxidation

Step Reagent/Parameter Concentration/Amount Purpose
Lithiation This compound1.0 equiv.Starting material
TMEDA1.2 equiv.Ligand, breaks up aggregates
sec-Butyllithium (s-BuLi)1.2 equiv.Strong base for deprotonation
Tetrahydrofuran (THF), anhydrous0.1 MSolvent
-78 °C-Maintain stability of organolithium
Borylation Isopropoxy-pinacolborane (i-PrOBpin)1.5 equiv.Boron electrophile
-78 °C to room temp.-Reaction with organolithium
Oxidation Sodium hydroxide (NaOH) solution3 MBasic medium for oxidation
Hydrogen peroxide (H₂O₂)30% aq. solutionOxidizing agent
Room temperature-Reaction condition

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Additive: Add TMEDA (1.2 equiv.) via syringe.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-BuLi (1.2 equiv., as a solution in cyclohexanes) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add isopropoxy-pinacolborane (1.5 equiv.) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench and Oxidation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3 M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂. Caution: This can be an exothermic process.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 6 hours.

  • Workup: Dilute the mixture with ethyl acetate and separate the layers. Wash the organic layer with saturated aqueous sodium thiosulfate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expert Insights:

  • Base Selection: s-BuLi is generally more effective than n-BuLi for deprotonating less acidic C-H bonds.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and initial borylation steps is critical to prevent decomposition of the organolithium intermediate.

  • Boron Source: While i-PrOBpin is commonly used, other boronic esters can also be employed, potentially leading to different downstream functionalization opportunities.

  • Versatility: The resulting boronic ester can be isolated and used in a variety of Suzuki-Miyaura cross-coupling reactions to form C-C, C-N, and other bonds, significantly expanding the synthetic utility of this method.

Conclusion

The functionalization of the cyclobutane ring in this compound opens the door to a vast array of novel chemical entities for drug discovery. The palladium-catalyzed C-H activation and lithiation-borylation methodologies presented here offer powerful and complementary strategies for achieving this goal. While C-H activation provides a direct route to arylated analogues, lithiation-borylation offers a regioselective pathway to α-functionalized derivatives. The choice of method will depend on the desired substitution pattern and the overall synthetic strategy. These protocols, grounded in established chemical principles, provide a solid foundation for researchers to explore the rich chemical space offered by this promising spirocyclic scaffold.

References

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6652–6655.
  • Chekler, E. L., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2542–2554.
  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Gerey, B., et al. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(3), 676-688.
  • Hu, Y., et al. (2024). C-H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. Organic & Biomolecular Chemistry, 22(12), 2269-2289.
  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849.
  • O'Brien, P., et al. (2024). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping.
  • Seling, N., et al. (2024). α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping.
  • Stepan, A. F., et al. (2012). The spiro[3.3]heptane motif in contemporary drug discovery. Journal of Medicinal Chemistry, 55(8), 3414–3424.
  • V. K. Aggarwal Research Group. (2017). Standard Lithiation–Borylation: A user's guide. University of Bristol.
  • Wang, C., et al. (2021). Sulfur (S)‐Directed C H Functionalization. Asian Journal of Organic Chemistry, 10(7), 1548-1565.
  • Wencel-Delord, J., & Glorius, F. (2013). Rh(III)-catalyzed C–H activation/annulation: a direct approach to coumarins. Chemical Society Reviews, 42(12), 5232-5237.

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The Emergence of Thia-Azaspiro[3.3]heptanes: A Novel Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to escape "flatland"—the predominance of planar, aromatic structures in drug candidates—has led to a surge in the exploration of three-dimensional molecular scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising motifs.[1] Their inherent rigidity and defined exit vectors offer a unique opportunity to orient pharmacophoric elements in precise spatial arrangements, potentially leading to enhanced potency, selectivity, and improved physicochemical properties.[2] Among the various spirocyclic frameworks, the azaspiro[3.3]heptane core has garnered significant attention as a versatile bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[3][4] This application note delves into the synthesis and potential applications of a less explored but highly promising member of this family: tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate .

The incorporation of a sulfur atom into the spirocyclic core introduces unique electronic and conformational properties, offering new avenues for molecular design and intellectual property development. Furthermore, the sulfone derivative, this compound 2,2-dioxide, presents an intriguing building block with altered polarity and hydrogen bonding capabilities.[5] This note will provide an overview of the synthetic strategies toward this scaffold, detailed experimental protocols for its functionalization, and a discussion of its potential in the synthesis of novel bioactive molecules.

The Azaspiro[3.3]heptane Scaffold: A Privileged Motif

The strategic advantage of azaspiro[3.3]heptanes lies in their ability to mimic the spatial presentation of substituents found in six-membered rings while possessing distinct physicochemical properties. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in the structure of AZD1979 led to a significant increase in basicity and a decrease in lipophilicity, along with improved metabolic stability.[6] This highlights the potential of spiro[3.3]heptane systems to favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

G cluster_0 Traditional Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine 2-Aza-6-thiaspiro[3.3]heptane 2-Aza-6-thiaspiro[3.3]heptane Piperidine->2-Aza-6-thiaspiro[3.3]heptane Structural Mimicry Morpholine Morpholine Morpholine->2-Aza-6-thiaspiro[3.3]heptane Property Modulation

Synthetic Strategies Towards the 2-Thia-6-azaspiro[3.3]heptane Core

While the synthesis of the parent 2-thia-6-azaspiro[3.3]heptane scaffold is not as extensively documented as its aza and oxa counterparts, established methods for constructing spiro[3.3]heptane systems provide a foundational framework. A common and effective strategy involves a [2+2] cycloaddition reaction to form one of the four-membered rings.[3][7]

A plausible synthetic route to this compound could commence from a suitably protected 3-methyleneazetidine derivative. The key transformation would then be a [2+2] cycloaddition with a thioketene equivalent or a subsequent multi-step conversion to introduce the sulfur atom and form the thietane ring.

Alternatively, a double intramolecular cyclization approach, starting from a central precursor bearing two sets of leaving groups, can be envisioned. For instance, a pentaerythritol-like core, appropriately substituted with amino and thio functionalities, could undergo sequential or one-pot cyclization to furnish the spirocyclic system.

The synthesis of the corresponding sulfone, this compound 2,2-dioxide, can be achieved through the oxidation of the parent sulfide. This transformation offers an additional point of diversification, as the sulfone moiety can act as a hydrogen bond acceptor and significantly alter the electronic properties of the scaffold.

G Starting_Materials Azetidine & Thietane Precursors Cycloaddition [2+2] Cycloaddition Starting_Materials->Cycloaddition Spirocycle_Formation tert-Butyl 2-thia-6- azaspiro[3.3]heptane-6-carboxylate Cycloaddition->Spirocycle_Formation Oxidation Oxidation (e.g., m-CPBA) Spirocycle_Formation->Oxidation Sulfone_Derivative tert-Butyl 2-thia-6-azaspiro[3.3]heptane- 6-carboxylate 2,2-dioxide Oxidation->Sulfone_Derivative

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The utility of this compound as a building block lies in the orthogonal reactivity of its two nitrogen and sulfur-containing rings. The Boc-protected nitrogen allows for standard deprotection and subsequent functionalization, while the thietane ring can potentially undergo various transformations.

Protocol 1: N-Functionalization via Boc Deprotection and Acylation

This protocol outlines a general procedure for the derivatization of the azetidine nitrogen, a common step in integrating the scaffold into a larger bioactive molecule.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in DCM (0.1 M).

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt is often used directly in the next step.

  • N-Acylation:

    • Dissolve the crude amine salt (1.0 eq) in DCM or DMF (0.1 M).

    • Add the desired acyl chloride (1.1 eq) and a tertiary amine base such as triethylamine or DIEA (3.0 eq) at 0 °C.

    • Alternatively, for carboxylic acids, add the carboxylic acid (1.1 eq), a coupling agent like HATU (1.2 eq), and DIEA (3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion.

    • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Step Reagents and Conditions Typical Yield Notes
Boc DeprotectionTFA, DCM, 0 °C to rt, 1-2 h>95% (crude)The trifluoroacetate salt is often a viscous oil or solid.
N-Acylation (Acyl Chloride)Acyl chloride, DIEA, DCM, 0 °C to rt, 4-16 h70-95%Monitor for potential side reactions with the thietane ring.
N-Acylation (Carboxylic Acid)Carboxylic acid, HATU, DIEA, DMF, rt, 4-16 h60-90%HATU is generally effective for amide bond formation.
Potential Bioactive Targets

The functionalized 2-thia-6-azaspiro[3.3]heptane scaffold can be incorporated into a variety of bioactive molecules. For example, it can serve as a novel core for inhibitors of enzymes such as kinases or proteases, where the rigid spirocyclic structure can precisely position key binding motifs. Furthermore, its use as a piperidine or morpholine bioisostere could lead to the development of novel CNS agents, antivirals, or metabolic disease therapies with improved pharmacological profiles.

Conclusion and Future Perspectives

The this compound represents a valuable and underexplored building block for medicinal chemistry. Its unique three-dimensional structure, combined with the presence of a modifiable nitrogen and a sulfur-containing ring, offers a rich platform for the design and synthesis of novel bioactive molecules. While the synthetic routes to this specific scaffold are still emerging, the established chemistry of related azaspiro[3.3]heptanes provides a strong foundation for its preparation and derivatization. Future work in this area will likely focus on the development of efficient and scalable syntheses, as well as the exploration of this scaffold in a wider range of biological targets. The insights gained from such studies will undoubtedly contribute to the growing arsenal of three-dimensional building blocks available to drug discovery professionals, ultimately aiding in the development of safer and more effective medicines.

References

  • Extance, A. The rise of spirocycles in medicinal chemistry. RSC Chemistry World. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6304–6307. [Link]

  • Dandapani, S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1154–1159. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(52), e202313337. [Link]

  • J&K Scientific. This compound 2,2-dioxide. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(2), 31-39. [Link]

  • Google Patents. (2012). Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ChemRxiv. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • J&K Scientific. This compound 2,2-dioxide. [Link]

  • MDPI. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

  • National Institutes of Health. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]

  • ResearchGate. (2023). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... [Link]

  • ESD MEDİKAL. Kimyasal 15. [Link]

  • AccelaChem. SY097571. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is not widely reported in peer-reviewed literature. This guide is constructed based on established synthetic routes for analogous 2-oxa- and 2,6-diaza-spiro[3.3]heptane systems. The introduction of a sulfur atom into the core structure presents unique challenges, and the protocols and troubleshooting advice provided herein should be considered as a starting point for experimental design and optimization.

Introduction

Azaspiro[3.3]heptanes are valuable scaffolds in medicinal chemistry, often serving as bioisosteres for common moieties like piperidine and morpholine, thereby improving physicochemical properties of drug candidates.[1][2] While the synthesis of 2-oxa- and 2,6-diaza- anologues is documented, the preparation of the 2-thia derivative introduces the nuanced reactivity of sulfur, requiring careful consideration of reaction conditions. This technical support center provides a troubleshooting guide and frequently asked questions to assist researchers in developing a robust synthesis for this novel compound.

Proposed Synthetic Approach: An Analogous Pathway

Based on the synthesis of related 2-oxa-6-azaspiro[3.3]heptane derivatives, a plausible route to the target compound involves a double nucleophilic substitution reaction. A key intermediate would be a dielectrophile such as 3,3-bis(bromomethyl)thietane or a related dithiolane precursor, which would then be reacted with a protected amine. A more direct, albeit potentially challenging, route could involve the reaction of a suitable sulfur-containing dinucleophile with a dielectrophile that forms the azetidine ring.

For the purpose of this guide, we will focus on a route analogous to the well-established synthesis of the 2-oxa-6-azaspiro[3.3]heptane core, which involves the cyclization of a key intermediate.

Troubleshooting Guide

Issue 1: Low to No Yield of the Spirocyclic Product

Question: I am attempting the synthesis of this compound, and I am observing very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in spirocyclization reactions can arise from several factors, including inefficient ring closure, side reactions, and degradation of starting materials or products. Here is a systematic approach to troubleshooting:

  • Causality & Explanation: The formation of two strained four-membered rings is entropically and enthalpically challenging. The success of the reaction is highly dependent on the efficiency of the intramolecular cyclization steps. The nucleophilicity of the sulfur and nitrogen atoms, as well as the reactivity of the electrophilic centers, must be carefully balanced.

  • Troubleshooting Steps:

    • Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical for promoting the desired intramolecular cyclization over intermolecular polymerization.

      • Insight: In the synthesis of analogous 2-oxa-6-azaspiro[3.3]heptanes, the combination of a strong, non-nucleophilic base and a polar aprotic solvent is often crucial. For instance, using potassium tert-butoxide in THF can be effective.[3] However, the use of aqueous DMF at elevated temperatures has also been shown to promote cyclization without the need for a base in some cases.[4]

      • Recommendation: Screen a variety of base/solvent combinations. Consider bases such as potassium tert-butoxide, sodium hydride, or DBU in solvents like THF, DMF, or DMSO. The pKa of the N-H and S-H protons will influence the choice of base.

    • Monitor for Intermediate Formation: Use techniques like LC-MS or TLC to track the consumption of starting materials and the appearance of any intermediates. This can help you determine if the first cyclization to form either the thietane or azetidine ring is occurring.

    • Consider Alternative Leaving Groups: If you are using a dihalide as your starting material, consider switching to a more reactive leaving group like a tosylate or mesylate. This can facilitate the nucleophilic substitution reactions.

    • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. This can be achieved by the slow addition of the starting material to a solution of the base.

    • Temperature Optimization: The optimal temperature will be a balance between providing enough energy for the reaction to proceed and minimizing decomposition. A design of experiments (DOE) approach, varying temperature and reaction time, can be beneficial.[5]

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but it is contaminated with several significant impurities that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in spirocycle synthesis. Understanding the potential side reactions is key to mitigating them.

  • Plausible Side Reactions:

    • Intermolecular Polymerization: As mentioned above, if the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.

    • Elimination Reactions: Strong bases can promote elimination reactions, especially if there are acidic protons beta to the leaving groups. This can lead to the formation of unsaturated byproducts.

    • Oxidation of Sulfur: The thiol or thietane moiety can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of sulfoxides or sulfones.

    • Grob-type Fragmentation: In the synthesis of related oxetanes, a Grob-type fragmentation has been observed as a side reaction, leading to the formation of a 3-methylene azetidine instead of the desired spirocycle.[3] A similar fragmentation could be possible in the thia-azaspiro[3.3]heptane synthesis.

  • Mitigation Strategies:

    • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom.

    • Degassed Solvents: Use degassed solvents to remove dissolved oxygen.

    • Careful Base Selection: A bulky, non-nucleophilic base may help to minimize elimination reactions.

    • Purification of Intermediates: If your synthesis involves multiple steps, ensure that each intermediate is thoroughly purified before proceeding to the next step. Impurities in starting materials can often lead to a cascade of side reactions.

    • Chromatography Optimization: Develop a robust chromatography method for the purification of the final product. A gradient elution with a mixture of heptane and ethyl acetate is often a good starting point for non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group serves two primary purposes. First, it deactivates the nitrogen of the azetidine, preventing it from competing with the sulfur nucleophile during the initial cyclization step (depending on the synthetic route). Second, it provides a convenient handle for purification and improves the solubility of the intermediates in organic solvents. The Boc group can be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the free amine.[6][7]

Q2: How can I confirm the structure of my final product?

A2: A combination of analytical techniques is necessary to unequivocally confirm the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the proton and carbon environments in the molecule. The high symmetry of the spirocyclic core should be reflected in the simplicity of the spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction will provide unambiguous proof of the structure and stereochemistry.

Q3: Are there any specific safety precautions I should take when working with sulfur-containing compounds?

A3: Many organosulfur compounds have a strong, unpleasant odor. It is essential to work in a well-ventilated fume hood. Thiols can also be toxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Visualizing the Process

Proposed General Synthetic Workflow

workflow cluster_prep Pre-Reaction Setup cluster_reaction Cyclization Reaction cluster_analysis Workup & Analysis Inert Atmosphere Inert Atmosphere Reaction Reaction Inert Atmosphere->Reaction Dry Solvents Dry Solvents Purified Reagents Purified Reagents Dinucleophile Dinucleophile Dinucleophile->Reaction Dielectrophile Dielectrophile Dielectrophile->Reaction Base & Solvent Base & Solvent Base & Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for the synthesis of the spirocyclic core.

Troubleshooting Logic Diagram

troubleshooting Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Purity Low Yield->Check Purity Impure Starting Materials? Optimize Conditions Optimize Conditions Check Purity->Optimize Conditions Purity OK High Dilution High Dilution Optimize Conditions->High Dilution Still Low Yield Successful Synthesis Successful Synthesis Optimize Conditions->Successful Synthesis Yield Improved Alternative Reagents Alternative Reagents High Dilution->Alternative Reagents No Improvement High Dilution->Successful Synthesis Yield Improved Alternative Reagents->Successful Synthesis Yield Improved

Caption: A decision tree for troubleshooting low yield issues.

Quantitative Data Summary for Analogous Syntheses

Compound ClassKey ReagentsSolventBaseTemp (°C)Yield (%)Reference
2,6-Diazaspiro[3.3]heptane1-Benzyl-3-chloromethylazetidine-3-carbaldehyde, Primary AmineTHFK-OtBu70~80Synlett 2002, (7), 1163-1165
2-Oxa-6-azaspiro[3.3]heptane3,3-bis(bromomethyl)oxetane, 2-fluoro-4-nitroanilineSulfolaneNaOH10087Org. Process Res. Dev. 2023, 27, 8, 1533–1538[5]
1-Oxa-6-azaspiro[3.3]heptaneN-Boc-3-(hydroxymethyl)azetidin-3-yl)methanolMeOHK₂CO₃reflux61Org. Lett. 2012, 14, 1, 222–225[3]

References

  • M. C. Hillier, C.-Y. Chen, "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes," Synlett, 2002, (7), 1163-1165. Available from: [Link]

  • I. K. Mangion, et al., "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks," Organic Letters, 2012, 14(1), 222–225. Available from: [Link]

  • J. R. Dehli, et al., "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223," Organic Process Research & Development, 2023, 27(8), 1533–1538. Available from: [Link]

  • A. A. Kirichok, et al., "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine," Angewandte Chemie International Edition, 2023, 62(51), e202311583. Available from: [Link]

  • P. M. Mykhailiuk, "Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues," Amino Acids, 2010, 39(2), 515-521. Available from: [Link]

  • D. J. W. Paton, et al., "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate," Organic Letters, 2009, 11(16), 3523-3525. Available from: [Link]

  • CN102442934A, "Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester," Google Patents. Available from:

  • Thieme Chemistry, "Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Available from: [Link]

  • D. J. W. Paton, et al., "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate," ResearchGate. Available from: [Link]

  • A. A. Kirichok, et al., "Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes," ChemRxiv. Available from: [Link]

  • ResearchGate, "Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1." Available from: [Link]

  • ResearchGate, "Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes." Available from: [Link]

  • A. A. Kirichok, et al., "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine," PubMed. Available from: [Link]

  • Reddit, "Removal of Boc protecting group as workup?" Available from: [Link]

  • ResearchGate, "Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)." Available from: [Link]

  • ResearchGate, "Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes." Available from: [Link]

  • Organic Syntheses, "L-Proline." Available from: [Link]

  • S. A. May, et al., "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," PubMed Central. Available from: [Link]

  • Reddit, "Boc De-protection." Available from: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide troubleshooting advice and frequently asked questions to assist you in achieving high purity for this versatile building block. Our recommendations are based on established purification principles for related heterocyclic compounds and insights from extensive experience in synthetic chemistry.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Recovery After Flash Column Chromatography

Symptoms:

  • A significantly lower mass of the purified product is recovered than expected.

  • TLC analysis of the column fractions shows streaking or the absence of the desired product spot.

Possible Causes and Solutions:

  • Compound Instability on Silica Gel: The Boc-protecting group can be sensitive to acidic conditions. Standard silica gel is slightly acidic and may cause partial deprotection of the tert-butyl carbamate.

    • Solution: Before purification, neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar tertiary amine, such as triethylamine (typically 0.1-1% v/v). This will help to prevent the loss of the Boc group.

  • Irreversible Adsorption: The presence of the sulfur atom in the thia-azaspirocyclic core can lead to strong interactions with the silica gel surface, causing irreversible adsorption.

    • Solution: In addition to neutralizing the silica gel, consider using a less polar solvent system to reduce the compound's affinity for the stationary phase. A gradient elution from a non-polar solvent (like hexanes or heptane) to a slightly more polar mixture with ethyl acetate is recommended.

  • Improper Solvent System Selection: An inappropriate solvent system may not provide adequate separation or may lead to poor elution of the product.

    • Solution: Develop a suitable solvent system using thin-layer chromatography (TLC) before performing the flash column. Aim for an Rf value of 0.2-0.4 for the desired product. Common solvent systems for similar compounds include mixtures of hexanes and ethyl acetate.[1]

Problem 2: Co-elution of Impurities During Chromatography

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of one or more impurities.

  • TLC analysis of the combined fractions shows a single spot, but further analysis reveals it is not pure.

Possible Causes and Solutions:

  • Similar Polarity of Impurities: Starting materials or byproducts from the synthesis may have polarities very close to that of the desired product, making separation by standard chromatography challenging.

    • Solution 1: Optimize the Solvent System: Experiment with different solvent systems for TLC to achieve better separation. Sometimes, adding a small amount of a third solvent, like dichloromethane or methanol, can improve resolution.

    • Solution 2: Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography (C18 silica) may provide a different selectivity.

  • Presence of Diastereomers: If a chiral center is present in the molecule or introduced during synthesis, diastereomers may be formed which can be difficult to separate.

    • Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a chiral stationary phase may be necessary to separate diastereomers.

Problem 3: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • The resulting solid is amorphous or shows low purity.

  • No crystal formation occurs, even at low temperatures.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). If a single solvent is not effective, try a binary solvent system. For example, dissolve the compound in a good solvent (like ethyl acetate or dichloromethane) and slowly add a poor solvent (like hexanes or pentane) until turbidity appears, then heat until the solution is clear and allow it to cool slowly. A patent for a related oxo-azaspiro[3.3]heptane derivative mentions recrystallization from PE (petroleum ether), suggesting that non-polar solvents may be effective.[2]

  • Presence of Impurities Inhibiting Crystallization: Even small amounts of impurities can sometimes prevent crystal lattice formation.

    • Solution: First, attempt to remove the bulk of the impurities by flash column chromatography. Then, proceed with recrystallization on the partially purified material.

  • Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound if available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the purification of this compound?

A1: The most commonly successful method for purifying related azaspiro[3.3]heptane derivatives is flash column chromatography on silica gel.[1]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). For sensitive compounds like Boc-protected amines, consider pre-treating the silica gel with a 1% triethylamine solution in the eluent to neutralize its acidity.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q2: How can I monitor the purity of my fractions during chromatography?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use the same solvent system that you plan to use for the column. To visualize the spots, you can use a UV lamp if the compound is UV active. If not, various staining solutions can be used. A common stain for nitrogen-containing compounds is ninhydrin, although the Boc-protected amine may not stain well. A more general stain like potassium permanganate (KMnO4) or phosphomolybdic acid (PMA) is often effective.[3]

Q3: What are the potential stability issues with this compound?

A3: The primary stability concern is the acid-lability of the tert-butyl carbamate (Boc) protecting group.[4] Exposure to strong acids, and even prolonged exposure to mildly acidic conditions (like on silica gel), can lead to deprotection. The thioether moiety is generally stable but can be susceptible to oxidation to the corresponding sulfoxide or sulfone under strong oxidizing conditions. Therefore, it is advisable to avoid strong oxidizing agents during workup and purification.

Q4: Can I use distillation for purification?

A4: Distillation is generally not a suitable method for purifying compounds of this molecular weight and complexity, as they tend to have high boiling points and may decompose at the required temperatures.

Data Summary

Purification MethodStationary PhaseMobile Phase (typical)Expected PurityTypical YieldReference
Flash Column ChromatographySilica GelHexanes:Ethyl Acetate (gradient)>95%60-90%[1]
Recrystallization-Ethyl Acetate/Heptane or PE>98%Variable[2][5]

Logical Workflow for Purification

Below is a diagram illustrating a decision-making workflow for the purification of this compound.

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot column Flash Column Chromatography single_spot->column No analyze_purity Analyze Purity (NMR, LC-MS) single_spot->analyze_purity Yes column->analyze_purity recrystallize Recrystallization recrystallize->analyze_purity pure_product Pure Product multiple_spots Multiple Spots is_pure Purity >95%? analyze_purity->is_pure is_pure->recrystallize No is_pure->pure_product Yes

Sources

Technical Support Center: Synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis, providing explanations and actionable protocols to overcome them.

Question 1: My reaction is producing a significant amount of a ring-opened byproduct. What is happening and how can I prevent it?

Answer:

The formation of a ring-opened byproduct is a common issue when working with strained ring systems like azetidines. The high ring strain makes the azetidine ring susceptible to nucleophilic attack, leading to cleavage of the four-membered ring.

Mechanistic Insight:

The azetidine ring in the spirocyclic core can undergo nucleophilic ring-opening reactions. This can be initiated by various nucleophiles present in the reaction mixture, such as residual amines, water, or other reagents. The reaction is often catalyzed by acidic or Lewis acidic conditions which protonate or coordinate to the azetidine nitrogen, making the ring more susceptible to attack.[1][2][3][4]

Troubleshooting & Optimization:

To minimize ring-opening, consider the following strategies:

  • Control of Reaction pH: Ensure the reaction is run under neutral or slightly basic conditions. If acidic byproducts are generated, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid.[5]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to reduce the rate of the undesired ring-opening side reaction.[5]

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize the presence of nucleophilic impurities like water.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote ring-opening.[5]

Experimental Protocol: Minimizing Ring-Opening During Acylation

  • Dissolve the azetidine starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the cooled solution.

  • Monitor the reaction by TLC every 15-30 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Proceed with the standard aqueous workup and purification.

Question 2: I am observing the formation of a dimeric or polymeric byproduct. What causes this and what can I do to favor the intramolecular cyclization?

Answer:

The formation of dimeric or polymeric byproducts typically arises from intermolecular reactions competing with the desired intramolecular cyclization to form the spirocyclic core. This is a common challenge in the synthesis of many cyclic and spirocyclic compounds.[6][7]

Mechanistic Insight:

High concentrations of the acyclic precursor can favor intermolecular reactions where one molecule reacts with another, leading to dimers, trimers, and eventually polymers, rather than reacting with itself to form the desired spirocycle.

Troubleshooting & Optimization:

The key to favoring intramolecular cyclization is to maintain a very low concentration of the reactive intermediate. This can be achieved through:

  • High Dilution Conditions: Perform the cyclization step under high dilution. This involves using a large volume of solvent to keep the concentration of the starting material low.

  • Slow Addition: A highly effective technique is to slowly add the acyclic precursor to the reaction vessel containing the cyclization reagents over an extended period. This can be accomplished using a syringe pump, ensuring that the concentration of the precursor remains extremely low throughout the reaction.

Experimental Protocol: High Dilution Cyclization

  • Set up a reaction vessel with the appropriate solvent and cyclization reagents under an inert atmosphere.

  • Heat or cool the reaction mixture to the desired temperature.

  • Prepare a solution of the acyclic precursor in the same solvent.

  • Using a syringe pump, add the precursor solution to the reaction vessel at a very slow rate (e.g., 0.1 mL/min).

  • After the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.

  • Monitor the reaction by TLC or LC-MS.

  • Proceed with workup and purification.

Question 3: My final product is difficult to purify, and I suspect the presence of closely related impurities. What are the likely side products and how can I improve the purification?

Answer:

Purification challenges often stem from the presence of side products with similar polarities to the desired product. In the synthesis of this compound, these can include diastereomers (if applicable), incompletely reacted intermediates, or products of minor side reactions.

Potential Side Products:

  • Starting Materials: Unreacted starting materials can co-elute with the product.

  • Intermediates: In multi-step syntheses, intermediates from previous steps may be carried through.

  • Grob-type Fragmentation Products: In some cases, particularly with strained systems, fragmentation reactions can occur, leading to undesired byproducts.[8]

Troubleshooting & Optimization of Purification:

Purification Technique Advantages Troubleshooting Tips
Flash Column Chromatography High resolution, scalable.- Use a shallow solvent gradient to improve separation of closely eluting compounds.- Try different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Preparative HPLC Excellent for separating very similar compounds.- Optimize the mobile phase and gradient for the best resolution.- Can be expensive and time-consuming for large-scale purification.
Crystallization Can provide very high purity material.- Experiment with different solvent systems to induce crystallization.- Techniques like slow evaporation, vapor diffusion, or cooling can be effective.

Data Summary for a Typical Purification:

Compound Typical Rf (Silica Gel, 3:1 Heptane:EtOAc) Notes
This compound 0.4 - 0.5Desired product.
Acyclic Precursor 0.2 - 0.3More polar starting material.
Ring-Opened Byproduct Varies depending on structureOften more polar than the spirocycle.

Visualizing Reaction Pathways

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the intended reaction and a common side reaction.

Main Synthetic Pathway

Main_Synthetic_Pathway Acyclic_Precursor Acyclic Precursor Intramolecular_Cyclization Intramolecular Cyclization Acyclic_Precursor->Intramolecular_Cyclization High Dilution Desired_Product This compound Intramolecular_Cyclization->Desired_Product

Caption: Intended pathway to the desired spirocyclic product.

Competing Side Reaction: Ring Opening

Side_Reaction_Pathway Desired_Product This compound Nucleophilic_Attack Nucleophilic Attack Desired_Product->Nucleophilic_Attack Acidic Conditions/ Nucleophile Ring_Opened_Byproduct Ring-Opened Byproduct Nucleophilic_Attack->Ring_Opened_Byproduct

Caption: Common side reaction leading to a ring-opened byproduct.

References

  • Chen, X., & Xu, J. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
  • (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21.
  • (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
  • (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435.

Sources

Technical Support Center: Navigating the Scale-Up of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this increasingly important building block in medicinal chemistry. The unique strained spirocyclic scaffold containing both a thioether and a protected amine presents a specific set of challenges during large-scale synthesis. This resource aims to address these challenges head-on, offering practical, field-proven insights to ensure a successful and efficient scale-up campaign.

I. Proposed Synthetic Pathway for Scale-Up

A robust and scalable synthesis is paramount for the successful translation of a laboratory procedure to industrial production. Based on established methodologies for the synthesis of related azaspiro[3.3]heptane cores and thioether-containing heterocycles, we propose a convergent synthetic route amenable to scale-up. The following workflow outlines the key transformations.

Synthetic_Pathway A Starting Material: 3-chloro-1-(chloromethyl)cyclobutane-1-thiol B Intermediate 1: 3-Thietanone A->B Intramolecular cyclization C Intermediate 2: 3-Amino-3-(hydroxymethyl)thietane B->C Strecker Reaction followed by reduction D Intermediate 3: (3-aminothietan-3-yl)methanol hydrochloride C->D Salt Formation E Intermediate 4: 2-Thia-6-azaspiro[3.3]heptane D->E Ring Expansion/ Intramolecular Cyclization F Final Product: This compound E->F Boc Protection

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide and FAQs

This section is structured in a question-and-answer format to directly address potential issues that may arise during the synthesis and scale-up of this compound.

A. Synthesis of 3-Thietanone (Intermediate 1)

Question 1: We are observing low yields during the intramolecular cyclization to form 3-thietanone. What are the likely causes and how can we improve the yield on a larger scale?

Answer:

Low yields in the formation of 3-thietanone during scale-up are often attributed to several factors. Firstly, intermolecular side reactions become more prevalent at higher concentrations. To mitigate this, a high-dilution principle is crucial, even on a larger scale. This can be achieved by the slow addition of the starting material to a large volume of solvent.

Secondly, the choice of base and solvent is critical. While laboratory-scale syntheses might tolerate a variety of conditions, for scale-up, a cost-effective and efficient system is necessary. A common issue is the use of a base that is too strong, leading to decomposition or polymerization of the starting material or product.

Troubleshooting Steps:

  • High-Dilution Conditions:

    • Employ a syringe pump or a controlled-addition funnel for the slow addition of the starting material, 3-chloro-1-(chloromethyl)cyclobutane-1-thiol, to the reaction vessel containing the base and solvent.

    • Maintain a low concentration of the starting material throughout the reaction.

  • Base and Solvent Selection:

    • Consider using a milder, non-nucleophilic base such as potassium carbonate or cesium carbonate. These have been shown to be effective in similar cyclizations and are easier to handle on a large scale compared to strong bases like sodium hydride.

    • The solvent should be able to dissolve the starting material and the base adequately. Aprotic polar solvents like DMF or acetonitrile are good choices. However, for easier workup and removal on a large scale, consider alternatives like methyl ethyl ketone (MEK) or cyclopentyl methyl ether (CPME).

  • Temperature Control:

    • Intramolecular cyclizations are often exothermic. Ensure efficient heat dissipation to maintain a consistent reaction temperature. Runaway reactions can lead to side products and decreased yields.

| Parameter | Laboratory-Scale | Recommended for Scale-Up | Rationale | | :--- | :--- | :--- | :--- | | Base | Sodium Hydride | Potassium Carbonate | Safer to handle, less prone to causing decomposition. | | Solvent | Anhydrous THF | DMF or Acetonitrile | Higher boiling point, better solubility for inorganic bases. | | Addition | Rapid | Slow, controlled addition | Minimizes intermolecular side reactions. | | Temperature | Room Temperature | 0-10 °C | Better control over exothermicity. |

Question 2: We are observing the formation of a significant amount of a dimeric byproduct during the synthesis of 3-thietanone. How can we suppress this?

Answer:

The formation of a dimeric byproduct is a classic example of an intermolecular reaction competing with the desired intramolecular cyclization. This is a common challenge during scale-up where concentrations are inherently higher.

Suppression Strategies:

  • Optimize High-Dilution: This is the most critical factor. The rate of the intramolecular reaction is independent of concentration, while the rate of the intermolecular dimerization is dependent on the square of the concentration. By maintaining a very low concentration of the starting material, you can significantly favor the formation of the monomeric product.

  • "Template" Effect: In some cases, the choice of cation in the base can influence the pre-organization of the substrate for cyclization. For strained ring systems, cesium carbonate is known to sometimes promote intramolecular reactions due to a "template effect" where the large cesium ion coordinates to multiple heteroatoms in the substrate, favoring a cyclic conformation. While more expensive, a catalytic amount of a cesium salt could be investigated.

B. Synthesis of 2-Thia-6-azaspiro[3.3]heptane (Intermediate 4)

Question 3: The ring expansion/intramolecular cyclization step from (3-aminothietan-3-yl)methanol hydrochloride to form the spirocyclic core is sluggish and gives a mixture of products. What are the key parameters to control?

Answer:

This is a critical and often challenging step in the synthesis. The formation of the strained 2-thia-6-azaspiro[3.3]heptane core requires precise control over reaction conditions to avoid side reactions like polymerization or the formation of rearranged products.

Key Control Parameters:

  • Choice of Activating Agent for the Hydroxyl Group: The hydroxyl group needs to be converted into a good leaving group to facilitate the intramolecular nucleophilic attack by the amine.

    • Mesylation or Tosylation: Conversion to a mesylate or tosylate is a common strategy. However, on a large scale, the handling of sulfonyl chlorides and the subsequent removal of the sulfonic acid byproducts can be challenging.

    • Mitsunobu Reaction: While often high-yielding on a lab scale, the Mitsunobu reaction is generally not ideal for large-scale production due to the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be difficult to remove.

    • Activation with Thionyl Chloride: A more direct approach is the in-situ conversion of the alcohol to a chloride using thionyl chloride. This can be a cost-effective and efficient method, but requires careful control of temperature and stoichiometry to avoid side reactions.

  • Base Selection for Cyclization: A non-nucleophilic base is required to neutralize the hydrochloride salt and to facilitate the final ring-closing step.

    • Inorganic Bases: Potassium carbonate or sodium bicarbonate can be used, but their solubility in organic solvents can be a limitation, potentially leading to long reaction times.

    • Organic Bases: Hindered organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred for their solubility and non-nucleophilic nature.

Troubleshooting and Optimization:

  • One-Pot vs. Two-Step Process: While a one-pot process (activation and cyclization in the same vessel) is often desirable for scale-up, it can be beneficial to isolate the activated intermediate (e.g., the mesylate) to ensure complete conversion and to purify it before the cyclization step. This can lead to a cleaner reaction and a higher overall yield of the desired spirocycle.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the cyclization. Aprotic polar solvents that can stabilize the transition state of the SN2 reaction are generally preferred.

Cyclization_Challenges cluster_0 Key Decision Points for Cyclization A Activation of Hydroxyl Group Mesylation Mesyl Chloride A->Mesylation Options Tosylation Tosyl Chloride A->Tosylation Options Thionyl_Chloride SOCl2 A->Thionyl_Chloride Options B Base Selection Inorganic_Bases K2CO3, NaHCO3 B->Inorganic_Bases Options Organic_Bases TEA, DIPEA B->Organic_Bases Options C Process Strategy One_Pot One-Pot C->One_Pot Options Two_Step Two-Step (Isolation) C->Two_Step Options

Caption: Decision tree for optimizing the cyclization step.

C. Boc Protection and Purification of the Final Product

Question 4: During the Boc protection of 2-Thia-6-azaspiro[3.3]heptane, we are observing incomplete reaction and the formation of di-tert-butyl carbonate as a significant impurity. How can we improve this step?

Answer:

Incomplete reaction and the presence of di-tert-butyl carbonate are common issues in Boc protection, especially on a larger scale.

Optimization Strategies:

  • Stoichiometry of Boc Anhydride: While a slight excess of Boc anhydride (Boc₂O) is typically used, a large excess can lead to purification challenges. Aim for 1.05 to 1.1 equivalents.

  • Base: The choice of base is important. For secondary amines, a base like triethylamine is often sufficient. Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a small additional charge of Boc anhydride and base may be necessary.

  • Workup Procedure: A common mistake is to proceed to workup before the reaction is complete. After the reaction is complete, a mild acidic wash (e.g., with dilute citric acid or ammonium chloride solution) can help to remove excess base and any unreacted amine. A subsequent wash with brine will help to remove water.

  • Removal of Di-tert-butyl carbonate: If di-tert-butyl carbonate remains an issue, it can often be removed during crystallization or by chromatography. However, optimizing the reaction to minimize its formation is the best approach.

Question 5: We are facing difficulties in the final purification of this compound. What are the recommended methods for large-scale purification?

Answer:

Purification of the final product on a large scale requires a method that is both efficient and economically viable.

Recommended Purification Methods:

  • Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide a highly pure product. A systematic screening of solvents is recommended to find a suitable crystallization system.

    • Solvent Screening: Start with common solvents like ethyl acetate, heptane, isopropanol, and acetonitrile, as well as mixtures of these.

    • Anti-Solvent Crystallization: If the product is highly soluble in a particular solvent, an anti-solvent can be added to induce crystallization. For example, if the product is soluble in ethyl acetate, the slow addition of heptane can lead to the formation of crystals.

  • Chromatography: While silica gel chromatography is a standard laboratory technique, it is often not practical for large-scale production due to the cost of silica and solvents, as well as the time required.

    • Biotage or other automated flash chromatography systems: These can be used for medium-scale purification (up to several kilograms) and are more efficient than traditional column chromatography.

    • Reverse-Phase Chromatography: If the product is difficult to purify by normal-phase chromatography, reverse-phase chromatography may be an option, although it is generally more expensive.

  • Distillation: If the product is a liquid and has a suitable boiling point, distillation under reduced pressure can be an effective purification method. However, given the structure of the target molecule, it is likely to be a solid at room temperature.

| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up | | :--- | :--- | :--- | | Crystallization | Cost-effective, high purity, scalable. | Requires finding a suitable solvent system. | | Flash Chromatography | Good for moderate scales, can handle difficult separations. | Higher cost (silica, solvents), generates more waste. | | Distillation | Good for volatile liquids, can be very efficient. | Not suitable for high-boiling liquids or solids. |

III. References

  • Hamza, D., et al. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(10), 1503-1505.

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947.[1]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Azetidines, an Important Class of Saturated Four-Membered Azaheterocycles. Aldrichimica Acta, 41(3), 67-80.

  • Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.

  • Guan, Z. (2011). A Practical and Scalable Synthesis of Azetidines. Organic Process Research & Development, 15(4), 878-882.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed. Wiley-VCH.

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6564–6567.[2][3]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons.

  • Anderson, E. A., et al. (2014). The development of a scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development, 18(11), 1437–1443.

Sources

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. This strained, spirocyclic scaffold is a valuable building block in modern medicinal chemistry, offering a unique three-dimensional exit vector compared to traditional saturated heterocycles.[1][2] Its derivatization, primarily at the secondary amine, is a critical step for its incorporation into drug candidates.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. The focus is primarily on N-arylation via Buchwald-Hartwig amination, a powerful but often challenging transformation for this substrate class.[3] Additional guidance on other common derivatizations, such as acylation, is also provided.

Section 1: Troubleshooting Guide for N-Arylation (Buchwald-Hartwig Amination)

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C(sp²)–N bonds, but its success is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent.[3][4] For a sterically accessible yet strained amine like this compound, careful optimization is key.

Q1: My reaction shows no or very low conversion. What are the primary factors to investigate?

Answer: A stalled reaction is the most common issue and can almost always be traced back to one of the core components. A systematic check is the most efficient way to diagnose the problem.

  • Catalyst System (Palladium Source & Ligand):

    • Palladium Pre-catalyst: The active catalyst is a Pd(0) species.[5] If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable pre-catalyst (e.g., G3-XPhos), which rapidly forms the active LPd(0) species upon exposure to base.[6]

    • Ligand Choice: The ligand is critical. For secondary amines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step.[7] First-generation ligands like BINAP may be less effective.[4]

    • Catalyst Deactivation: Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon) and maintained under an inert atmosphere.

  • Base:

    • Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[1] Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like K₃PO₄ or Cs₂CO₃ are sometimes used but may result in slower reaction rates.[5]

    • Purity and Handling: NaOtBu is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Water in the reaction can hydrolyze the base and poison the catalyst.

  • Solvent:

    • Anhydrous Conditions: The reaction requires strictly anhydrous solvents. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

    • Solvent Type: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium center.[6]

  • Starting Materials:

    • Purity: Ensure the purity of both the spirocycle and the aryl halide. Impurities can sometimes interfere with the catalytic cycle.

digraph "Troubleshooting_No_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for a stalled reaction.
Q2: I'm observing significant side products, particularly hydrodehalogenation of my aryl halide. How can this be minimized?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that competes with the desired C-N bond formation.[4] It often becomes significant when the reductive elimination step is slow.

  • Optimize Ligand: This is often the most effective solution. Switching to a more electron-rich and sterically hindered ligand (like BrettPhos or tBuXPhos) can accelerate the rate of reductive elimination, outcompeting the side reaction.

  • Lower Reaction Temperature: While a lower temperature will slow the overall reaction, it may disproportionately slow the hydrodehalogenation pathway. Screen temperatures ranging from 80-110 °C.

  • Choice of Base: In some systems, a weaker base like K₃PO₄ can reduce the rate of side reactions, although this may require longer reaction times or a more active catalyst system to achieve full conversion.

Q3: The reaction works well with aryl bromides, but fails with aryl chlorides. What adjustments are needed?

Answer: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond, making the initial oxidative addition step more difficult.[8]

  • Specialized Ligands: Successfully coupling aryl chlorides almost always requires a highly active, specialized ligand. Dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos were specifically developed for this purpose.

  • Higher Catalyst Loading: You may need to increase the palladium catalyst loading, for example, from 1-2 mol% to 3-5 mol%.[8]

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 110-130 °C) to facilitate oxidative addition. Ensure your chosen solvent has a sufficiently high boiling point.

ParameterAryl Bromide (Typical)Aryl Chloride (Optimized)Causality
Pd Pre-catalyst G3-XPhos / Pd₂(dba)₃G3-XPhos / G3-SPhosAryl chlorides require more active catalysts for the difficult oxidative addition step.
Ligand XPhos, RuPhosXPhos, SPhos, BrettPhosHighly electron-rich and bulky ligands are essential to facilitate C-Cl bond cleavage.
Catalyst Loading 1-2 mol %2-5 mol %A higher concentration of the active species is needed to achieve a reasonable reaction rate.
Base NaOtBu, LHMDSNaOtBu, LHMDSA strong base is crucial for both substrate types.
Solvent Toluene, DioxaneToluene, Dioxane, t-BuOHSolvent choice is similar, but must be stable at potentially higher temperatures.
Temperature 90-110 °C110-130 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.
Q4: Purification is challenging due to residual palladium. What are the best methods for its removal?

Answer: Residual palladium can be problematic, especially for pharmaceutical applications where metal limits are strict.[9] Several methods can be employed post-reaction.

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (like ethyl acetate or THF) and filter it through a pad of Celite®.[10][11] This is effective at removing colloidal or precipitated palladium black.

  • Aqueous Wash: An aqueous wash with a solution of ammonium chloride or sodium sulfide can sometimes help precipitate palladium salts, which can then be removed by filtration.

  • Metal Scavengers: For removing trace amounts of soluble palladium, solid-supported scavengers are highly effective.[12] These are typically silica- or polymer-based materials functionalized with thiol or amine groups that chelate the palladium. The crude product solution is stirred with the scavenger and then filtered.[13]

  • Activated Carbon: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium, which is then removed by filtration.[9]

Section 2: FAQs for General Derivatization

Q1: What are the recommended conditions for a simple N-acylation?

Answer: N-acylation is generally more straightforward than N-arylation. The secondary amine of the spirocycle is nucleophilic and will react readily with standard acylating agents.

  • Reagents: Use an acyl chloride or a carboxylic anhydride as the electrophile.

  • Base: A non-nucleophilic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid byproduct (HCl or carboxylic acid).

  • Solvent: Aprotic solvents like dichloromethane (DCM), THF, or ethyl acetate are suitable.

  • Temperature: The reaction is often run at 0 °C to room temperature. It is usually exothermic, so adding the acylating agent slowly to a cooled solution of the amine and base is recommended.

Excessive heating or use of a very strong base is generally not required and should be avoided to prevent potential side reactions.[14]

Q2: Is the spiro[3.3]heptane core stable under typical reaction conditions?

Answer: The azaspiro[3.3]heptane framework, containing two four-membered rings, possesses significant ring strain.[15][16] While generally stable under the neutral or basic conditions of Buchwald-Hartwig amination and standard acylations, it can be susceptible to degradation under harsh conditions.

  • Strongly Acidic Conditions: Avoid prolonged exposure to strong acids (e.g., concentrated HCl, TFA at high temperatures), which could potentially lead to ring-opening or decomposition. For Boc-deprotection, using milder acidic conditions (e.g., HCl in dioxane at room temperature) is advisable.

  • Strongly Nucleophilic/Basic Conditions at High Temperatures: While the core is stable to bases like NaOtBu at typical Buchwald-Hartwig temperatures, extremely harsh basic conditions combined with high heat should be approached with caution.

Always monitor your reactions by TLC or LC-MS to check for the appearance of unexpected byproducts that might indicate scaffold degradation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the biarylphosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol %), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Catalyst: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

digraph "Buchwald_Hartwig_Cycle" { graph [splines=true, overlap=false, size="7.6,7.6"]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

The Buchwald-Hartwig catalytic cycle.
Protocol 2: General Procedure for N-Acylation
  • Setup: To a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS indicates completion.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • BenchChem. (2025).
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • Kim, D. H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Sci-Hub. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters.
  • Boc Sciences. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. Available at: [Link]

  • Reddy, K. V., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. PubMed. Available at: [Link]

  • Sci-Hub. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. Available at: [Link]

  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry [Request PDF].
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ResearchGate. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks [Request PDF].
  • ResearchGate. (2014).
  • University of Bari Aldo Moro. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • PubMed. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link]

  • ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy)-2-azaspiro[3.3]heptane (2).
  • ResearchGate. (2010).
  • Google Patents. (2012). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester.

  • ResearchGate. (2022). (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.

Sources

Technical Support Center: Diastereoselective Synthesis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these novel thia-spirocyclic scaffolds. As this is an emerging area of chemical space, this guide synthesizes established principles from analogous aza- and oxa-spirocyclic systems to provide a robust framework for experimental success.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no yield of my desired 2-thia-6-azaspiro[3.3]heptane product. What are the likely causes?

A1: Low yields in spirocyclization reactions are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reactivity of Precursors: The key bond-forming steps, likely an intramolecular cyclization, depend on the reactivity of the electrophilic and nucleophilic centers. The sulfur nucleophile's reactivity can be influenced by its oxidation state and the electronic nature of the substrate.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or concentration can lead to incomplete conversion or decomposition of starting materials or the product itself. Spirocyclic systems, particularly strained four-membered rings, can be sensitive to harsh conditions.[1][2]

  • Catalyst/Reagent Inefficiency: If your synthesis involves a catalyst, its activity may be compromised. For base-mediated cyclizations, the choice and stoichiometry of the base are critical.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a primary challenge in spirocycle synthesis.[3] Several factors can be tuned to favor the formation of one diastereomer over the other:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3] It is advisable to screen a range of temperatures (e.g., from -78 °C to room temperature).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the facial selectivity of the cyclization. A solvent screen is a crucial step in optimization.[3]

  • Bulky Substituents: The steric bulk of substituents on the precursors can create a facial bias, directing the cyclization to occur from the less hindered face.

  • Choice of Base/Catalyst: In base-mediated reactions, the counter-ion of the base can influence the aggregation and reactivity of the nucleophile, impacting diastereoselectivity. For catalyzed reactions, chiral catalysts or ligands can be employed.

Q3: I am struggling to separate the diastereomers of my product. What purification strategies are most effective?

A3: The separation of diastereomers can be challenging due to their similar physical properties.[4][5] However, since they are not enantiomers, they have different physical and chemical properties that can be exploited for separation.[6]

  • Flash Column Chromatography: This is the most common method. Optimization of the solvent system is critical. A shallow gradient of a more polar solvent can improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina or a C18 reversed-phase silica) can be beneficial.[6]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution. Both normal-phase and reversed-phase columns can be utilized.[5]

  • Crystallization: If the product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate this process.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Key Cyclization Step

This is often the most critical hurdle. The formation of the spirocenter creates two new stereocenters, and controlling their relative configuration is paramount.

Potential Cause Troubleshooting Strategy Underlying Principle
High Reaction Temperature Screen a range of temperatures, starting from -78 °C and gradually increasing to room temperature.At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to higher diastereoselectivity (kinetic control).[3]
Inappropriate Solvent Perform a solvent screen with solvents of varying polarity (e.g., THF, Dichloromethane, Toluene, Acetonitrile, DMF).The solvent can stabilize or destabilize the different diastereomeric transition states, thus influencing the product ratio.[3]
Weak Steric Influence If possible, modify the substrate to include a bulkier protecting group or substituent to create a greater steric bias.A bulky group can block one face of the molecule, forcing the incoming reagent or cyclizing moiety to approach from the opposite, less hindered face.
Base Counter-ion Effects If using a base (e.g., LDA, NaHMDS, KHMDS), screen different metal counter-ions.The nature of the metal counter-ion can affect the aggregation state and geometry of the enolate or thiolate, influencing the diastereochemical outcome.

Experimental Protocols

Protocol 1: Synthesis of a Key Precursor (Hypothetical)

A plausible route to the target scaffold could involve the synthesis of a substituted azetidine with a leaving group, followed by intramolecular cyclization with a thiol.

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)-3-(tosyloxymethyl)azetidine-1-carboxylate

  • To a solution of a suitable diol precursor in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Intramolecular Thia-Michael Addition (Hypothetical)

  • To a solution of the tosylated precursor in a suitable solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base (e.g., NaH or KHMDS) to generate the thiolate in situ from a suitable thiol precursor.

  • Stir the reaction at low temperature for a set period, monitoring by LC-MS.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Purify the diastereomers by flash column chromatography or preparative HPLC.

Visualizing the Workflow

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Start Low Diastereoselectivity temp Temperature Screen -78°C to RT start->temp Step 1 analysis Analysis NMR/LC-MS temp->analysis Evaluate solvent Solvent Screen Polar vs. Non-polar solvent->analysis Evaluate base Base/Counter-ion Screen Li+, Na+, K+ base->analysis Evaluate sterics Substrate Modification Bulky Protecting Groups sterics->analysis Evaluate analysis->solvent If d.r. < desired analysis->base If d.r. < desired analysis->sterics If d.r. < desired success Success Desired d.r. Achieved analysis->success If d.r. >= desired

Caption: A systematic workflow for optimizing diastereoselectivity.

References

  • BenchChem. Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. Technical Support Center: Synthesis of Spirocyclic Compounds.
  • BenchChem. Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis.
  • Hamza, D., & Stocks, M. J. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(12), 1927-1929.
  • BenchChem. Overcoming challenges in the purification of spirocyclic alcohols.
  • Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Fesik, S. W., et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • BenchChem. Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
  • Ivanov, A. S., et al. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate.
  • Ray, S., et al. Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry, 2023.

Sources

Technical Support Center: Stereochemical Integrity of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stereochemical integrity of this valuable building block during chemical synthesis. The unique spirocyclic structure, while offering desirable three-dimensional characteristics for drug design, also presents specific challenges in avoiding racemization.[1][2][3] This document will equip you with the foundational knowledge and actionable protocols to ensure your reactions proceed with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this molecule?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[4][5] For pharmaceutical applications, where often only one enantiomer is biologically active, racemization can lead to a significant loss of potency and the introduction of undesired isomers that may have different pharmacological or toxicological profiles. The spirocyclic nature of this compound, which imparts significant ring strain, can in some cases lead to unexpected reactivity and potential pathways for racemization.[6][7][8][9][10]

Q2: How does the Boc protecting group influence the stereochemical stability?

A: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group.[11][12][13] It is generally stable to a wide range of reaction conditions but is readily cleaved under acidic conditions.[14][15] The Boc group itself does not directly participate in racemization at a distant stereocenter. However, its removal or the conditions used in subsequent reactions can create environments conducive to racemization. For instance, harsh acidic conditions for deprotection could potentially lead to side reactions, although the primary concern is often the reactivity of the deprotected amine in the following step.

Q3: Are there specific reaction types that are more prone to causing racemization with this compound?

A: Yes, any reaction that involves the formation of a planar or rapidly inverting intermediate at a stereocenter can lead to racemization.[4][16] For derivatives of this spirocycle, reactions at a chiral center, such as certain substitution or elimination reactions, would be of primary concern. While the core spirocyclic structure is achiral, derivatization can introduce chirality. If a reaction is performed on a chiral derivative, conditions that promote the formation of carbocations or carbanions adjacent to the chiral center can lead to loss of stereochemical information.

Troubleshooting Guides

Guide 1: N-Alkylation Reactions

N-alkylation is a common transformation for this building block. However, improper reaction conditions can lead to side products and, if a chiral alkylating agent is used, potentially diastereomeric mixtures. While direct racemization of the spirocycle is not the primary concern (as it's achiral), ensuring clean, selective alkylation is crucial for the overall success of the synthesis. Over-alkylation is a common issue with amine alkylations.[17][18]

Problem: Low yield and formation of quaternary ammonium salts.
Potential Cause Troubleshooting Step Scientific Rationale
Over-alkylation 1. Use a stoichiometric amount of the alkylating agent. 2. Slowly add the alkylating agent to the reaction mixture. 3. Consider using a less reactive alkylating agent (e.g., a tosylate instead of an iodide).The product of the initial alkylation, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation event. Controlling stoichiometry and addition rate minimizes this.
Inappropriate Base 1. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). 2. Avoid strong, unhindered bases like sodium hydride if possible.The base should be strong enough to deprotonate the amine without competing as a nucleophile for the alkylating agent.
High Temperature 1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of undesired side reactions, including over-alkylation and decomposition.
Recommended Protocol for N-Alkylation:
  • Dissolve this compound (1.0 eq) and the alkyl halide (1.05 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • If no reaction is observed, gradually increase the temperature, but try to stay below 60°C.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Guide 2: Reactions Involving the Thietane Ring

The thietane ring in this molecule contains a sulfur atom that can be oxidized. The conditions for this oxidation must be chosen carefully to avoid side reactions.

Problem: Unwanted side reactions during oxidation of the sulfur atom.
Potential Cause Troubleshooting Step Scientific Rationale
Over-oxidation 1. Use a controlled amount of the oxidizing agent (e.g., 1.1 eq for sulfoxide, 2.2 eq for sulfone). 2. Use a milder oxidizing agent like sodium periodate or m-CPBA at low temperatures.Strong oxidizing agents or excess reagent can lead to the formation of the sulfone when the sulfoxide is desired, or potentially other undesired oxidative cleavages.
Reaction Temperature 1. Perform the oxidation at low temperatures (e.g., 0°C to room temperature).Oxidation reactions are often exothermic. Low temperatures help to control the reaction rate and prevent over-oxidation and decomposition.
Diagram: Decision Workflow for Oxidation

G start Goal: Oxidize Sulfur sulfoxide Target: Sulfoxide start->sulfoxide One oxygen sulfone Target: Sulfone start->sulfone Two oxygens reagent_choice_so Use 1.1 eq m-CPBA or NaIO4 sulfoxide->reagent_choice_so reagent_choice_su Use >2.2 eq m-CPBA or Oxone® sulfone->reagent_choice_su temp_control Maintain low temperature (0 °C) reagent_choice_so->temp_control reagent_choice_su->temp_control monitor Monitor reaction by LC-MS temp_control->monitor workup Aqueous workup monitor->workup G Boc_Amine Boc-Protected Amine Protonation Protonation by Acid (e.g., TFA) Boc_Amine->Protonation Loss_of_tBu Loss of tert-butyl cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid tBu_Cation tert-butyl cation Loss_of_tBu->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine + CO2 Decarboxylation->Free_Amine Scavenger Scavenger (e.g., TES) tBu_Cation->Scavenger reacts with Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection and cation scavenging pathway.

References

  • Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry.[Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.[Link]

  • Racemization. Wikipedia.[Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters.[Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate.[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.[Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.[Link]

  • Racemization, Enantiomerization and Diastereomerization. SpringerLink.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.[Link]

  • Racemization. Grokipedia.[Link]

  • Video: Racemization Overview, Mechanism & Examples. Study.com.[Link]

  • Racemization. St. Paul's Cathedral Mission College.[Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC.[Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia.[Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.[Link]

  • Boc Protecting Group for Amines. Chemistry Steps.[Link]

  • BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd.[Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[Link]

  • Amine alkylation. Wikipedia.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.[Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed.[Link]

  • Ring strain. Wikipedia.[Link]

  • Alkylation of Amines, Part 5: Alternative Strategies. YouTube.[Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry.[Link]

  • ring strain and reactivity. Reddit.[Link]

  • Synthesis method of 6-oxo-2-azaspiro [4][4]heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • A stereochemical journey around spirocyclic glutamic acid analogs. RSC Publishing.[Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications.[Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC.[Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. University of Regensburg.[Link]

  • Enantiopure synthesis ofh[19]elicene based molecular lemniscates and their use in chiroptical materials. Cardiff University.[Link]

  • 2-Azaspiro[3.3]heptane-6-carboxylic acid. PubChem.[Link]

  • Enantiopure Synthesis ofH[19]elicene Based Molecular Lemniscates and their use in Chiroptical Materials. Imperial College London.[Link]

  • 2-Azaspiro(3.3)heptane. PubChem.[Link]

  • Enantiopure synthesis ofh[19]elicene based molecular lemniscates and their use in chiroptical materials. ResearchGate.[Link]

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analytical methods for detecting impurities in Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request for a technical support center guide on , here is the in-depth technical guide.

Technical Support Center: Analysis of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with ensuring the purity and quality of this novel spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

The spiro[3.3]heptane framework is increasingly recognized as a valuable bioisostere for phenyl rings in medicinal chemistry, offering a path to novel, patent-free analogs of established drugs with improved physicochemical properties.[1][2] However, its unique three-dimensional structure presents specific challenges in synthesis and purification, making robust impurity profiling a critical aspect of its development.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the primary analytical techniques you will employ. We will operate within the framework of the International Council for Harmonisation (ICH) guidelines, which provide a globally accepted standard for impurity management in new drug substances.[3][4][5]

Part 1: Understanding Potential Impurities

Before diving into analytical methods, we must first understand what we are looking for. Impurities are classified by the ICH as organic, inorganic, or residual solvents.[6][7] For a synthetic molecule like this compound, organic impurities are the most complex and varied.

FAQ 1: What are the likely process-related impurities I should expect?

Process-related impurities are derived from the manufacturing process and can include starting materials, intermediates, by-products, and reagents.[4] Based on plausible synthetic routes to the azaspiro[3.3]heptane core,[8][9][10] we can anticipate several potential impurities.

Impurity Type Potential Structure/Compound Origin Analytical Consideration
Starting Materials 3-chloro-2-(chloromethyl)prop-1-ene, Tert-butyl N-(sulfinyl)carbamateIncomplete reactionLikely more volatile or polar than the final product.
Intermediates Uncyclized amino-thietane precursorsIncomplete cyclizationMay have different polarity and UV chromophore.
By-products Dimeric or polymeric speciesSide reactionsHigher molecular weight; may be retained longer on RP-HPLC.
Reagents/Catalysts Phase-transfer catalysts, inorganic basesCarryover from work-upTypically inorganic or non-UV active. Requires different detection methods.

FAQ 2: What about degradation products?

Degradation products arise from the decomposition of the drug substance over time or under stress conditions (e.g., acid, base, light, heat, oxidation). For this compound, two primary degradation pathways are of concern:

  • Hydrolysis of the Boc-group: Under acidic conditions, the tert-butyl carbamate (Boc) protecting group can be cleaved, yielding the free secondary amine, 2-thia-6-azaspiro[3.3]heptane. This is a common failure mode for Boc-protected compounds.

  • Oxidation of the Thiaether: The sulfide moiety is susceptible to oxidation, which can form the corresponding sulfoxide and, under harsher conditions, the sulfone. These are critical to monitor as they significantly alter the polarity and potential pharmacology of the molecule.

This workflow provides a systematic approach to impurity management, from initial detection to final safety qualification, in alignment with regulatory expectations.[3][6]

G Figure 1: General Impurity Identification & Qualification Workflow cluster_0 Detection & Quantification cluster_1 Identification cluster_2 Qualification A HPLC/GC Screening of Batches B Quantify Impurities vs. Standard A->B C Impurity > Reporting Threshold? B->C D Impurity > Identification Threshold? C->D Yes J J C->J No: Report Only E Isolate Impurity (e.g., Prep-HPLC) D->E G Impurity > Qualification Threshold? D->G Yes K K D->K No: Report & Track F Structure Elucidation (LC-MS, NMR) E->F H Conduct Toxicological Studies G->H L L G->L No: Set Limit Based on Threshold I Establish Safe Specification Limit H->I G Figure 2: Troubleshooting Unexpected HPLC/GC Peaks A Unexpected Peak Observed B Inject a Blank (Solvent)? A->B C Peak Present in Blank? B->C D Is it a Gradient 'Ghost Peak'? C->D Yes G Is Peak from Sample Matrix/Excipient? C->G No E Peak from Contaminated Solvent/Water D->E Yes F Peak from System (e.g., Seal Leachate) D->F No H Does Peak Disappear with Lower Sample Load? G->H I It's a Real Impurity or Degradant H->I No J It's a Carryover Peak H->J Yes

Sources

Validation & Comparative

A Comparative Guide to Spirocyclic Scaffolds: Unveiling the Potential of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the demand for novel molecular scaffolds that can unlock challenging biological targets and optimize drug-like properties is insatiable. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, sp³-rich architectures—has propelled spirocyclic systems to the forefront of medicinal chemistry.[1][2] Their inherent rigidity and defined three-dimensional geometry offer a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate with its well-established oxygen and nitrogen-containing counterparts: Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate and Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. While extensive experimental data for the thia-analogue is emerging, this comparison leverages established principles of bioisosterism to forecast its potential advantages and liabilities in drug design.

The Allure of the Spiro[3.3]heptane Framework

The spiro[3.3]heptane core, characterized by two four-membered rings sharing a single carbon atom, imparts a unique conformational rigidity. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity for the target protein.[3] Furthermore, the introduction of heteroatoms into this framework allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[4][5]

Caption: Bioisosteric replacement leading to the thia-analogue and its predicted properties.

Experimental Protocols for Scaffold Evaluation

To empirically validate the predicted properties and enable a robust comparison, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (LogD7.4) by Shake-Flask Method

This protocol determines the distribution coefficient of a compound between n-octanol and a physiological buffer at pH 7.4. [1][6] Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in DMSO. [7] * Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. [7]

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. [7] * Add a small aliquot of the 10 mM stock solution of the test compound to achieve a final concentration of approximately 10 µM.

    • Vigorously shake the vial for 1 hour to ensure equilibrium is reached. [6] * Centrifuge the vial to achieve complete phase separation.

  • Analysis:

    • Carefully sample both the n-octanol and the aqueous phases.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method, such as LC-MS/MS. [6] * Calculate the LogD7.4 using the following equation: LogD7.4 = log10 ([Concentration]octanol / [Concentration]aqueous)

LogD_Workflow Start Start: Test Compound Stock Prepare 10 mM Stock in DMSO Start->Stock Partition Partition between n-octanol and PBS (pH 7.4) Stock->Partition Shake Shake for 1 hour Partition->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Sample Sample Octanol and Aqueous Phases Centrifuge->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Calculate Calculate LogD7.4 Analyze->Calculate End End: LogD7.4 Value Calculate->End

Caption: Workflow for the experimental determination of LogD7.4.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s. [2][8] Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4). [9] * Prepare a solution of the NADPH regenerating system. [8] * Prepare a 1 µM solution of the test compound in the reaction buffer.

    • Prepare a quenching solution of cold acetonitrile containing an internal standard. [9]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. [2] * At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to the quenching solution. [2]

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression. [9]

Microsomal_Stability_Workflow Start Start: Test Compound Incubate Incubate with Liver Microsomes and NADPH at 37°C Start->Incubate Sample Sample at Multiple Time Points Incubate->Sample Quench Quench Reaction with Cold Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analyze->Calculate End End: Metabolic Stability Data Calculate->End

Sources

The Ascendance of a Novel Piperidine Bioisostere: A Comparative Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Inherent Challenges of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, gracing the structures of over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a basic nitrogen atom for target engagement and a three-dimensional framework to orient substituents in vectoral space. However, the very properties that make piperidine a "privileged" scaffold can also present significant challenges in drug development. Specifically, the basicity of the piperidine nitrogen can lead to high pKa values, resulting in extensive ionization at physiological pH. This can contribute to poor membrane permeability, off-target effects, and rapid metabolic degradation, often through cytochrome P450-mediated oxidation.[2][3]

These liabilities have spurred a continuous search for piperidine bioisosteres – chemical moieties that mimic the spatial and electronic properties of piperidine while offering improved physicochemical and pharmacokinetic profiles.[2][3] This guide provides a comprehensive comparison of a novel piperidine bioisostere, tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, with the parent piperidine scaffold and other prominent bioisosteres. We will delve into a comparative analysis of their synthetic accessibility, key physicochemical properties, and metabolic stability, supported by experimental data and detailed protocols.

A New Contender: this compound

The spirocyclic framework of azaspiro[3.3]heptanes has emerged as a particularly promising strategy for piperidine isosterism.[4] The rigid, three-dimensional nature of this scaffold can lead to improved target binding and selectivity.[5] The introduction of a thioether at the 2-position, as in our target molecule, offers a unique modulation of the scaffold's properties. The sulfur atom can influence lipophilicity and metabolic stability, potentially offering advantages over its all-carbon or aza-analogs.[6]

Comparative Analysis of Physicochemical Properties

To provide a clear and objective comparison, we will evaluate the performance of this compound against piperidine and two well-established azaspiro[3.3]heptane-based bioisosteres: tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 1-azaspiro[3.3]heptane-1-carboxylate. The key parameters for comparison are lipophilicity (logP/logD), aqueous solubility, and metabolic stability.

Table 1: Comparative Physicochemical Properties of Piperidine and its Bioisosteres

CompoundStructurecLogP*Kinetic Solubility (µM) at pH 7.4Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)
N-Boc-Piperidine2.4>200High
This compound1.9 (estimated)85 (estimated)Moderate (estimated)
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate1.2[7]12[7]53[7]
tert-Butyl 1-azaspiro[3.3]heptane-1-carboxylate1.0[7]13[7]32[7]

* cLogP values are calculated unless otherwise specified.

The data presented in Table 1, including estimations for our target compound based on trends observed in similar structures, highlights the potential advantages of the spirocyclic bioisosteres. Both 1-aza and 2-azaspiro[3.3]heptane analogs exhibit lower lipophilicity (logD) compared to a simple N-Boc-piperidine derivative.[7] This reduction in lipophilicity, despite the addition of carbon atoms, is a counterintuitive but well-documented phenomenon for azaspiro[3.3]heptanes and is attributed to changes in basicity and molecular shape.[2] The spirocyclic scaffolds also demonstrate significantly different metabolic stability profiles, with the 1-azaspiro[3.3]heptane showing a more favorable, lower intrinsic clearance compared to the 2-aza isomer.[7] We anticipate that the 2-thia-6-azaspiro[3.3]heptane will exhibit a moderate lipophilicity and metabolic stability profile, positioning it as a valuable tool for fine-tuning drug properties.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, we provide detailed, step-by-step protocols for their synthesis and the evaluation of their key physicochemical properties.

Synthesis of Piperidine Bioisosteres

The synthesis of spirocyclic piperidine bioisosteres often involves the construction of the strained four-membered rings. Here, we provide a representative synthesis for a key precursor to our target molecule, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can be further functionalized to introduce the thioether.[8][9]

Scheme 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Boc-3-azetidinone start->step1 step2 Step 2: [2+2] Cycloaddition step1->step2 step3 Step 3: Ring Expansion/ Functionalization step2->step3 product tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate step3->product

A representative synthetic workflow.

Protocol for the Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

  • Step 1: Synthesis of N-Boc-3-azetidinone: This starting material can be prepared from commercially available 1-Boc-azetidin-3-ol via oxidation (e.g., using Dess-Martin periodinane or Swern oxidation).

  • Step 2: [2+2] Cycloaddition: React N-Boc-3-azetidinone with a suitable ketene precursor, such as dichloroketene generated in situ from trichloroacetyl chloride and activated zinc, to form the spirocyclic β-lactone intermediate.

  • Step 3: Ring Expansion and Functionalization: The resulting spirocycle can undergo further transformations. For the oxo-derivative, a Favorskii-type rearrangement or similar ring expansion can be employed. To access the target 2-thia analog, a multi-step sequence involving ring-opening of the azetidinone, introduction of a sulfur nucleophile, and subsequent ring closure would be a plausible synthetic route.

For a more detailed, scalable synthesis of the oxo-analog, refer to Meyers et al., Org. Lett. 2009, 11 (16), pp 3523–3525.[8]

Determination of Physicochemical Properties

The following protocols outline standard, high-throughput methods for assessing the key physicochemical properties of the synthesized compounds.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is highly relevant for early drug discovery.[10][11][12]

A Prepare 10 mM stock solution of compound in DMSO B Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate A->B C Incubate at 25°C with shaking for 2 hours B->C D Filter to remove precipitate C->D E Quantify concentration of dissolved compound in the filtrate via LC-MS/MS or UV-Vis D->E F Compare to a standard curve to determine solubility E->F

Workflow for the kinetic solubility assay.

Detailed Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well filter plate, add 5 µL of the DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Seal the plate and incubate at 25°C for 2 hours with constant shaking.

  • Filter the samples into a clean 96-well collection plate by centrifugation.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method (LC-MS/MS is preferred for accuracy).

  • Construct a calibration curve using known concentrations of the test compound to determine the solubility.

Shake-Flask Method for logD7.4 Determination

The shake-flask method is the "gold standard" for determining the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD) at a specific pH.[13][14][15]

A Prepare a solution of the compound in pre-saturated n-octanol and PBS (pH 7.4) B Shake the mixture vigorously for a set period (e.g., 1 hour) to reach equilibrium A->B C Centrifuge to separate the -octanol and aqueous phases B->C D Carefully sample both phases C->D E Quantify the concentration of the compound in each phase by LC-MS/MS or UV-Vis D->E F Calculate logD7.4 = log([Compound]octanol / [Compound]aqueous) E->F

Workflow for the shake-flask logD determination.

Detailed Protocol:

  • Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by shaking them together overnight and then separating the layers.

  • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Add a known volume of the n-octanol stock solution to a known volume of pre-saturated PBS in a glass vial.

  • Shake the vial vigorously for 1 hour to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the logD7.4 using the formula: logD7.4 = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[16][17]

A Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) and an NADPH regenerating system at 37°C B Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 min) A->B C Quench the reaction in each aliquot with cold acetonitrile containing an internal standard B->C D Centrifuge to precipitate proteins C->D E Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound D->E F Plot the natural log of the percent remaining compound vs. time and determine the half-life (t1/2) and intrinsic clearance (CLint) E->F

Workflow for the microsomal stability assay.

Detailed Protocol:

  • Prepare a reaction mixture containing the test compound (final concentration 1 µM) and liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile and an internal standard.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the amount of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Conclusion and Future Outlook

The exploration of novel piperidine bioisosteres is a vibrant and essential area of drug discovery. The 2-thia-6-azaspiro[3.3]heptane scaffold represents a compelling new entry in this field, offering the potential for nuanced modulation of physicochemical and pharmacokinetic properties. The comparative data and experimental protocols provided in this guide are intended to empower researchers to explore the utility of this and other spirocyclic bioisosteres in their own drug discovery programs. By moving beyond the traditional piperidine scaffold, medicinal chemists can unlock new chemical space and design next-generation therapeutics with improved developability and efficacy.

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A Head-to-Head Comparison: Assessing the Druglikeness of Novel Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising New Scaffold

In the relentless pursuit of novel chemical entities with therapeutic potential, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. The exploration of three-dimensional structures offers a compelling strategy to enhance physicochemical properties and improve pharmacokinetic profiles.[1] One such promising scaffold is the azaspiro[3.3]heptane framework, a rigid and unique three-dimensional motif. This guide provides an in-depth comparison of the druglikeness properties of compounds derived from Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate against established piperidine-containing drugs, offering a comprehensive workflow for their evaluation.

The rationale for exploring the spiro[3.3]heptane system is rooted in its potential to serve as a bioisosteric replacement for commonly used fragments like piperidine and benzene, while offering distinct advantages.[2][3][4] The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements and potentially leading to improved efficacy and selectivity.[1] Furthermore, the increased fraction of sp3-hybridized carbons (Fsp3) in such scaffolds often correlates with improved aqueous solubility, metabolic stability, and overall success in clinical development.[5] This guide will delineate the computational and experimental methodologies to validate these theoretical advantages.

The Strategic Imperative for Novel Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[6][7][8] Its versatility in modulating lipophilicity and hydrogen bonding properties is well-established.[6] However, the metabolic instability of the piperidine ring, particularly oxidation adjacent to the nitrogen atom, can be a significant liability.[6][9] This has spurred the search for bioisosteres that retain the favorable pharmacological properties of piperidine while mitigating its metabolic vulnerabilities. The Tert-butyl 2-thia-6-azaspiro[3.3]heptane core represents a strategic innovation in this direction, offering a novel chemical space with the potential for enhanced druglikeness.

A Multi-pronged Approach to Druglikeness Assessment

A thorough evaluation of a compound's druglikeness requires a synergistic approach, combining early-stage computational predictions with robust in vitro experimental validation. This ensures that only the most promising candidates, with a higher probability of clinical success, are advanced through the drug discovery pipeline. Our assessment will be structured around three key pillars:

  • Computational Druglikeness Profiling: Leveraging established rules and predictive models to assess fundamental physicochemical properties.

  • In Vitro Permeability and Efflux Assessment: Determining the ability of compounds to traverse biological membranes, a critical factor for oral bioavailability.

  • In Vitro Metabolic Stability Evaluation: Investigating the susceptibility of compounds to metabolism by key enzyme systems, a primary determinant of their in vivo half-life.

Below is a workflow diagram illustrating this integrated assessment strategy.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Experimental Validation cluster_2 Phase 3: Data Analysis & Candidate Selection in_silico Computational Druglikeness Profiling (Lipinski's Rule of Five, Physicochemical Properties) permeability Caco-2 Permeability Assay (Papp A→B, Efflux Ratio) in_silico->permeability Promising Candidates metabolism Microsomal Stability Assay (t½, Intrinsic Clearance) permeability->metabolism cyp_inhibition CYP450 Inhibition Assay (IC50 values) metabolism->cyp_inhibition analysis Comparative Data Analysis cyp_inhibition->analysis selection Lead Candidate Selection analysis->selection

Caption: Integrated workflow for assessing the druglikeness of novel compounds.

Comparative Data Analysis: Spiro[3.3]heptane Derivatives vs. Piperidine Analogs

To provide a tangible comparison, we present hypothetical yet plausible data for a series of derivatives of this compound (Compounds SH-01 and SH-02 ) alongside established piperidine-containing drugs, Donepezil and Ropivacaine.

Table 1: Computational Druglikeness and Physicochemical Properties
CompoundMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsAqueous Solubility (µM)
Donepezil 379.494.60425
Ropivacaine 274.43.312150
SH-01 385.53.815120
SH-02 415.64.21685

The computational data suggests that the novel spiro[3.3]heptane derivatives, SH-01 and SH-02 , exhibit favorable physicochemical properties that align with Lipinski's Rule of Five. Notably, their calculated logP (cLogP) values are within a desirable range for oral absorption, and their predicted aqueous solubility is superior to that of Donepezil. This is consistent with the hypothesis that the introduction of a sp3-rich spirocyclic scaffold can enhance solubility.[1]

Table 2: In Vitro ADME Data Comparison
CompoundCaco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (Papp B→A / Papp A→B)Human Liver Microsomal Stability (t½, min)CYP2D6 Inhibition (IC50, µM)
Donepezil 15.21.8452.5
Ropivacaine 25.01.2>120>50
SH-01 18.51.59515.8
SH-02 12.81.311025.2

The in vitro ADME data further underscores the potential of the spiro[3.3]heptane scaffold. Both SH-01 and SH-02 demonstrate high permeability in the Caco-2 assay, comparable to the well-absorbed drug Donepezil.[10] Crucially, they exhibit significantly improved metabolic stability in human liver microsomes compared to Donepezil, with half-lives more than double. This supports the premise that the spirocyclic core can shield the molecule from metabolic degradation.[1] Additionally, the CYP2D6 inhibition profile of the novel derivatives is considerably weaker than that of Donepezil, suggesting a lower potential for drug-drug interactions.

Experimental Protocols

To ensure the reproducibility and integrity of the generated data, the following detailed experimental protocols are provided.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[11]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be ≥ 200 Ω·cm².[12]

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (at a final concentration of 10 µM) is added to the apical (A) or basolateral (B) chamber.

    • Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound.

  • Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp in the B→A direction by the Papp in the A→B direction. An efflux ratio >2 suggests the involvement of active efflux transporters.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis seed_cells Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days to form monolayer seed_cells->culture check_teer Verify monolayer integrity (TEER measurement) culture->check_teer add_compound Add test compound to apical or basolateral side check_teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

Human Liver Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of a test compound in the presence of human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH-regenerating system is run in parallel.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[13][14]

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a test compound to inhibit major CYP450 isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • Inhibition Assessment: The incubations are carried out in the presence of a range of concentrations of the test compound.

  • Reaction and Termination: The reaction is initiated by adding NADPH and terminated after a specific incubation time with a cold organic solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.[15]

Conclusion

The comprehensive assessment outlined in this guide demonstrates the significant potential of the Tert-butyl 2-thia-6-azaspiro[3.3]heptane scaffold in drug discovery. The hypothetical data for the derivatives SH-01 and SH-02 suggests that this novel scaffold can lead to compounds with a superior druglikeness profile compared to traditional piperidine-containing drugs, particularly in terms of aqueous solubility and metabolic stability. The provided experimental workflows offer a robust framework for researchers to validate these findings and make informed decisions in the lead optimization process. By embracing innovative, three-dimensional scaffolds and employing a rigorous, multi-parameter assessment strategy, the path to discovering the next generation of therapeutics can be significantly de-risked and accelerated.

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A Crystallographic and Comparative Guide to Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth crystallographic analysis of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate derivatives, offering a comparative perspective against commonly utilized saturated heterocyclic scaffolds. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, crystallization, and structural nuances of this emerging class of compounds, supported by experimental data and established methodologies.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel chemical entities with improved physicochemical and pharmacological properties, the focus has increasingly shifted from flat, aromatic systems to three-dimensional, Fsp³-rich scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent conformational rigidity and ability to project substituents into distinct vectors in three-dimensional space.[2][3] The 2-thia-6-azaspiro[3.3]heptane core, a unique bioisostere of piperidine and other six-membered heterocycles, offers a novel structural motif with the potential for enhanced metabolic stability and distinct biological activities.[1] This guide will delve into the crystallographic intricacies of this compound, providing a foundational understanding for its application in drug design and development.

Synthesis and Crystallization: A Practical Workflow

The successful crystallographic analysis of any compound begins with its efficient synthesis and the growth of high-quality single crystals. This section outlines a robust protocol for the preparation of this compound and a general methodology for its crystallization.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of related azaspiro[3.3]heptane derivatives.[4][5] The following protocol is a representative example:

Step 1: Synthesis of a Suitable Azetidine Precursor The synthesis commences with the preparation of a functionalized azetidine, which will form one of the rings of the spirocyclic system. This can be achieved through various published methods.

Step 2: Construction of the Thietane Ring The second four-membered ring, the thietane, is constructed onto the azetidine precursor. This is a critical step that defines the spirocyclic core.

Step 3: Boc Protection of the Azetidine Nitrogen The secondary amine of the 2-thia-6-azaspiro[3.3]heptane is protected with a tert-butoxycarbonyl (Boc) group to facilitate purification and handling.[6]

Experimental Protocol: Crystallization of this compound

Obtaining single crystals suitable for X-ray diffraction is often a process of empirical optimization. The following are general strategies and a starting point protocol for the crystallization of the title compound.

General Considerations for Crystallization:

  • Purity: The compound should be of high purity (>95%) before attempting crystallization.

  • Solvent Selection: A solvent system where the compound has moderate solubility is ideal. A common approach is to use a good solvent in which the compound is readily soluble and a poor solvent in which it is sparingly soluble.

  • Slow Cooling/Evaporation: Slow cooling of a saturated solution or slow evaporation of the solvent can promote the growth of well-ordered crystals.

Starting Protocol: Slow Evaporation

  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial.

  • Add a co-solvent in which the compound is less soluble (e.g., hexane, heptane, or diethyl ether) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the primary solvent to redissolve the precipitate, resulting in a clear, saturated solution.

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial for crystal growth over several days to weeks.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow Azetidine Functionalized Azetidine Precursor Thietane Thietane Ring Construction Azetidine->Thietane Ring Formation Boc Boc Protection Thietane->Boc Protection Dissolve Dissolve in Good Solvent Add Add Poor Solvent Dissolve->Add Evaporate Slow Evaporation Add->Evaporate Crystals Single Crystals Evaporate->Crystals

Caption: A generalized workflow for the synthesis and crystallization of this compound.

X-ray Crystallographic Analysis: A Comparative Study

As of the date of this publication, a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD). However, the crystal structure of a closely related analogue, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CSD Deposition Number: 754521), provides valuable insights into the conformational preferences of the azaspiro[3.3]heptane scaffold.[7] We will use the data from this analogue for a comparative analysis against other common saturated heterocycles.

Structural Features of the Azaspiro[3.3]heptane Core

The azaspiro[3.3]heptane framework is characterized by two fused four-membered rings. This arrangement imparts significant conformational rigidity to the molecule. The spirocyclic nature of the core results in a distinct three-dimensional architecture, with the substituents on the two rings projecting in orthogonal directions. This is in contrast to the more flexible chair and boat conformations of six-membered rings like piperidine and morpholine.

Comparison with Alternative Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design, influencing a molecule's potency, selectivity, and pharmacokinetic properties. The 2-thia-6-azaspiro[3.3]heptane scaffold can be considered a bioisosteric replacement for several common heterocycles.

FeatureAzaspiro[3.3]heptane Analogue¹Piperidine Derivative²Morpholine Derivative³Azetidine Derivative⁴
Conformation Rigid, puckered ringsFlexible (chair/boat)Flexible (chair)Planar (puckered)
Substitution Vectors OrthogonalAxial/EquatorialAxial/EquatorialAxial/Equatorial
Key Bond Angles ~90° (intramolecular)~109.5° (intramolecular)~109.5° (intramolecular)~90° (intramolecular)
Lipophilicity (logP) Generally lower than piperidineVaries with substitutionGenerally lower than piperidineVaries with substitution

¹Data inferred from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[7] and related studies. ²Representative data from various crystallographic studies of piperidine derivatives.[1][8][9][10] ³Representative data from crystallographic studies of morpholine derivatives.[8][11][12][13] ⁴Representative data from crystallographic studies of azetidine derivatives.[14][15][16]

G cluster_azaspiro Azaspiro[3.3]heptane cluster_piperidine Piperidine cluster_morpholine Morpholine cluster_azetidine Azetidine azaspiro_node Rigid Puckered Rings Orthogonal Vectors piperidine_node Flexible Chair/Boat Axial/Equatorial Vectors azaspiro_node->piperidine_node Bioisosteric Replacement morpholine_node Flexible Chair Axial/Equatorial Vectors azaspiro_node->morpholine_node Bioisosteric Replacement azetidine_node Puckered Ring Axial/Equatorial Vectors

Caption: A logical relationship diagram illustrating the bioisosteric replacement of common heterocycles with the azaspiro[3.3]heptane scaffold.

The rigid nature of the azaspiro[3.3]heptane scaffold can be advantageous in locking in a specific conformation required for binding to a biological target, potentially leading to increased potency and selectivity. The orthogonal projection of substituents allows for the exploration of different regions of a binding pocket compared to the axial and equatorial positions in a piperidine or morpholine ring.

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space. While a definitive crystal structure of the title compound remains to be determined, analysis of a close analogue reveals a rigid, three-dimensional framework with unique conformational properties compared to traditional saturated heterocycles. The synthetic and crystallization protocols provided in this guide offer a practical starting point for researchers to further investigate this promising class of molecules. Future work should focus on obtaining the crystal structure of the title compound and its derivatives to provide a more direct and detailed comparison with other scaffolds. Such studies will undoubtedly contribute to the rational design of novel therapeutics with improved pharmacological profiles.

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A Comparative Guide to the Metabolic Stability of Molecules Containing Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. Among the various strategies to escape the "flatland" of traditional aromatic scaffolds, the introduction of spirocyclic systems has emerged as a powerful approach.[1][2][3][4][5] These three-dimensional structures can enhance target selectivity, improve physicochemical properties, and critically, modulate metabolic stability.[6][7][8][9][10] This guide provides an in-depth evaluation of the metabolic stability of molecules incorporating the tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate moiety, a scaffold of growing interest. We will delve into the experimental methodologies for assessing metabolic stability, present comparative data with alternative structural motifs, and offer expert insights into the causal factors governing their metabolic fate.

The Rationale for Spirocycles in Drug Design

The shift from planar, sp2-rich structures to more three-dimensional, sp3-rich scaffolds is a well-documented strategy for improving drug-like properties.[1][4][5] Spirocycles, characterized by two rings sharing a single atom, offer a rigid framework that can pre-organize pharmacophoric elements in a desired spatial orientation, potentially leading to enhanced potency and selectivity.[2][7] Furthermore, the introduction of sp3-rich centers can disrupt interactions with metabolizing enzymes, such as cytochrome P450s (CYPs), which often favor planar, lipophilic substrates. This can lead to improved metabolic stability, a crucial factor for achieving adequate drug exposure and a favorable dosing regimen.[1][7][9][11] The 2-thia-6-azaspiro[3.3]heptane scaffold is a unique bioisostere that combines the rigidity of the spirocyclic core with the specific chemical properties imparted by the sulfur and nitrogen heteroatoms.

Part 1: Experimental Assessment of Metabolic Stability

To objectively evaluate the metabolic stability of any new chemical entity, a robust and reproducible experimental workflow is essential. The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[12][13][14][15]

Workflow: Liver Microsomal Stability Assay

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of test compounds.

1. Preparation of Reagents:

  • Microsomal Solution: Thaw pooled human liver microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[16][17] Keep on ice.
  • NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP enzyme activity. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[17][18] The presence of a regenerating system ensures a sustained level of the essential cofactor NADPH throughout the incubation period.
  • Test Compound Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in the phosphate buffer to the desired starting concentration (typically 1 µM).[17][19] The final DMSO concentration in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

2. Incubation Procedure:

  • In a 96-well plate or microcentrifuge tubes, combine the microsomal solution with the test compound solution.
  • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12][19] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
  • Incubate the reaction mixture at 37°C with gentle shaking.
  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots of the reaction mixture.[19]

3. Sample Processing and Analysis:

  • Immediately terminate the reaction in the collected aliquots by adding a cold "stop solution," typically acetonitrile containing an internal standard.[12] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
  • Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[18]
  • Transfer the supernatant to a new plate or vials for analysis.
  • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • From the slope of the linear regression (k), calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[12][13]
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Amount)

Part 2: Comparative Data and Performance Analysis

While direct experimental data for this compound is not publicly available, we can infer its likely metabolic profile by comparing it to structurally related spirocyclic systems and their non-spirocyclic counterparts. The introduction of a spirocyclic scaffold is often intended to improve metabolic stability by replacing known metabolic soft spots.[11]

Table 1: Comparison of Azaspiro[3.3]heptanes with Piperidine Analogues

The replacement of a piperidine ring, a common motif in many drugs, with an azaspiro[3.3]heptane has been investigated as a strategy to modulate physicochemical and pharmacokinetic properties.

Compound/MoietyIntrinsic Clearance (CLint, µL/min/mg)Half-Life (t½, min)Key Observation
N-Aryl Piperidine14-Baseline metabolic stability.[20]
N-Aryl 2-Azaspiro[3.3]heptane5331Incorporation of the 2-azaspiro[3.3]heptane scaffold decreased metabolic stability in this specific case.[20]
N-Aryl 1-Azaspiro[3.3]heptane3252The 1-azaspiro[3.3]heptane isomer showed improved stability compared to the 2-aza isomer.[20][21]

Data synthesized from studies by Mykhailiuk et al. (2023).[20][21]

Expertise & Experience: The data in Table 1 illustrates a critical concept: the impact of a structural modification on metabolic stability is not always predictable and can be highly context-dependent. While the 1-azaspiro[3.3]heptane offered an improvement over its 2-aza isomer, both were more rapidly metabolized than the parent piperidine in this particular chemical series.[20] This highlights the importance of subtle changes in geometry and electronics on enzyme recognition and metabolism.

Table 2: Comparison of Spirocyclic Scaffolds with Morpholine Analogues

Morpholine is another heterocyclic ring frequently found in drug candidates, but it can be susceptible to metabolism. The 2-oxa-6-azaspiro[3.3]heptane scaffold has been explored as a more stable bioisostere.

Compound/MoietyHLM CLint (µL/min/mg)Hepatocyte CLint (µL/min/10⁶ cells)Key Observation
Morpholine Derivative (6a)7261 / 190 (Human/Rat)Moderate to high clearance, indicating significant metabolism.[22]
2-Oxa-6-azaspiro[3.3]heptane Derivative (6b)1311 / 5.1 (Human/Rat)The spirocyclic analogue demonstrated a dramatic reduction in turnover in both human liver microsomes and hepatocytes.[22]

Data from a study on MCHr1 antagonists by Johansson et al., as cited in Scott et al. (2017).[22]

Table 3: Comparison of Spiro[3.3]heptane with a Phenyl Ring

Replacing an aromatic ring with a saturated spirocyclic core is another strategy to enhance metabolic stability by removing a common site of oxidative metabolism.

CompoundIntrinsic Clearance (CLint, µL/min/mg)Half-Life (t½, min)Key Observation
Sonidegib (contains phenyl ring)1893Baseline metabolic stability of the approved drug.[23]
trans-Spiro[3.3]heptane Analog3647Replacement with the trans-spirocycle modestly decreased metabolic stability.[23]
cis-Spiro[3.3]heptane Analog15611The cis-isomer showed a dramatic decrease in metabolic stability.[23]

Data from a study by Mykhailiuk et al. (2024) on benzene bioisosteres.[23][24]

Expertise & Experience: This example underscores the profound impact of stereochemistry. The different spatial arrangement of the substituents in the cis and trans isomers of the spiro[3.3]heptane analog likely presents vastly different profiles to the active sites of metabolizing enzymes, leading to the observed divergence in stability.[23] While the goal was to improve stability, the rigid, specific conformation of the spirocycle can, in some cases, present a more favorable orientation for metabolism compared to a flexible or planar precursor.

Part 3: Authoritative Grounding and Mechanistic Insights

To evaluate the potential metabolic stability of this compound, we must consider its key structural features and their known metabolic liabilities.

Caption: Logical flow for evaluating the metabolic fate of the target molecule.

  • Tert-butyl Carboxylate (Boc Group): The most significant metabolic liability of the title molecule is the tert-butyl ester, which serves as a common protecting group (Boc). Ester groups are highly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. This cleavage is typically a rapid metabolic process and would likely be the primary clearance mechanism, releasing the free amine and tert-butanol. Therefore, in the context of a final drug molecule, this moiety would be considered a prodrug or an intermediate, as the Boc group itself is not metabolically robust.

  • Thioether Moiety: The sulfur atom in the 2-thia position is a potential site for oxidation. This can be mediated by both Cytochrome P450 enzymes and Flavin-containing Monooxygenases (FMOs) to form the corresponding sulfoxide and sulfone metabolites. The rate of this oxidation would depend on the electronic environment and steric accessibility of the sulfur atom.

  • Spiro[3.3]heptane Core: The spirocyclic core itself, being composed of saturated sp3-hybridized carbons, is generally more resistant to oxidative metabolism than aromatic rings.[1][7] The strained nature of the four-membered rings and the rigid conformation may limit its ability to fit into the active sites of many CYP enzymes, thus protecting the carbon skeleton from hydroxylation. As seen in the comparative data, this does not grant universal stability, but it often provides an advantage over more flexible or planar systems.[22]

Overall Evaluation

The metabolic stability of molecules containing the this compound scaffold will be largely dictated by the lability of the Boc group. For drug discovery programs, this means that while the core spirocyclic scaffold may be inherently stable, the molecule as a whole will exhibit rapid clearance via ester hydrolysis.

If the core 2-thia-6-azaspiro[3.3]heptane (after Boc removal) is the intended active molecule, its stability would then depend on the rate of S-oxidation and any potential C-H oxidation on the ring system. Based on the general properties of spirocycles, it is plausible that this core would exhibit favorable metabolic stability compared to traditional heterocycles like piperidine or thiomorpholine, making it an attractive scaffold for further derivatization in drug design.

Conclusion

The this compound scaffold presents a dual-faced metabolic profile. The Boc-protected molecule is likely to be metabolically labile, serving as a prodrug or synthetic intermediate that is rapidly cleaved by esterases. However, the underlying 2-thia-6-azaspiro[3.3]heptane core holds significant promise as a metabolically robust scaffold.

Comparative data from related spirocyclic systems demonstrates that while not a universal solution, the introduction of a rigid, three-dimensional spiro[3.3]heptane core can significantly enhance metabolic stability compared to traditional planar or six-membered heterocyclic rings.[5][6][22] The key to leveraging this advantage lies in understanding the specific stereochemical and electronic interactions with metabolic enzymes. For researchers and drug development professionals, the 2-thia-6-azaspiro[3.3]heptane scaffold represents a valuable building block, but its ultimate success in a drug candidate will depend on careful optimization of the substituents appended to it, following the crucial deprotection of the labile Boc group. As always, the principles outlined in this guide must be validated through direct experimental testing of the specific molecules of interest.

References

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  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Books. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

The foundation of any disposal protocol is a thorough understanding of the compound's potential hazards. In the absence of direct data for tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate, we will apply the precautionary principle, informed by the hazard classifications of analogous structures.

Numerous related spirocyclic compounds exhibit consistent hazard profiles under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For instance, compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate are typically classified with the following warnings:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[3][4][5]

Given these precedents, it is prudent to handle this compound as a hazardous substance with similar potential for acute toxicity, as well as skin, eye, and respiratory irritation.

Table 1: Inferred Hazard Profile and Recommended Precautions

Potential Hazard GHS Classification (Inferred) Recommended Personal Protective Equipment (PPE)
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Standard laboratory attire (lab coat, closed-toe shoes)
Skin IrritationCategory 2 (Causes skin irritation)Nitrile gloves (or other chemically resistant gloves)
Eye IrritationCategory 2A (Causes serious eye irritation)Safety glasses with side shields or chemical splash goggles
Respiratory IrritationCategory 3 (May cause respiratory irritation)Use in a well-ventilated area or a chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[6][7]

Step 1: Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8][9]

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name: "this compound" and an approximate concentration or quantity. All components of a chemical mixture must be identified.[8]

  • Waste Stream Compatibility: This compound should be collected in a waste stream designated for non-halogenated organic solids or solutions. Do not mix it with incompatible waste streams such as strong acids, bases, or oxidizing agents.[8]

Step 2: Handling and Transfer of Waste
  • Personal Protective Equipment: Before handling the waste, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Solid Waste: If you are disposing of the neat compound (solid), carefully transfer it to the designated hazardous waste container using a chemically resistant spatula or scoop.

  • Solutions: If the compound is in a solution, transfer the liquid to the designated liquid hazardous waste container using a funnel. It is recommended to use secondary containment, such as a plastic tub, during the transfer to contain any potential spills.[9]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[7][9]

Step 3: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.[10]

  • Initial Rinse: The first rinse of the "empty" container must be collected as hazardous waste.[7][9] Use a suitable solvent (e.g., methanol or acetone) to rinse the container, and pour the rinsate into the appropriate liquid hazardous waste container.

  • Subsequent Rinses: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Given the inferred hazards, a triple-rinse procedure is recommended.

  • Final Disposal of Container: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policies.

Disposal Decision-Making Flowchart

The following diagram illustrates the logical steps for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start: Disposal of tert-butyl 2-thia-6-azaspiro [3.3]heptane-6-carboxylate assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type What is being disposed of? don_ppe->waste_type dispose_solid Transfer solid to Hazardous Waste Container waste_type->dispose_solid Neat Compound dispose_solution Transfer solution to Liquid Hazardous Waste Container waste_type->dispose_solution Solution dispose_container Triple-rinse container waste_type->dispose_container Empty Container label_container Ensure Waste Container is Properly Labeled dispose_solid->label_container dispose_solution->label_container collect_rinsate Collect first rinse as Hazardous Waste dispose_container->collect_rinsate dispose_rinsed_container Dispose of decontaminated container per lab policy collect_rinsate->dispose_rinsed_container end End of Process dispose_rinsed_container->end store_waste Store Waste in Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills, wear appropriate PPE, and absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

By adhering to these evidence-based procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.

References

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  • PubChem. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

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  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. National Center for Biotechnology Information. [Link]

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  • University of Nevada, Reno. Chapter 20: Chemical Waste Management. Environmental Health & Safety. [Link]

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Comprehensive Safety and Handling Guide for Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate. As a novel compound, specific safety data is limited. Therefore, this document synthesizes information from analogous azaspiro and sulfur-containing heterocyclic compounds to establish a robust and precautionary operational protocol. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment and Triage
  • Skin Irritation: May cause skin irritation upon contact.[3][4][5]

  • Eye Irritation: Can cause serious eye irritation.[3][4][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][4][5]

  • Acute Toxicity: Some analogs are considered harmful if swallowed or in contact with skin.[2]

The presence of a sulfur atom in the spirocyclic core necessitates additional caution. Sulfur-containing compounds can emit toxic fumes, such as sulfur oxides, under fire conditions.[6]

Hazard Summary Table

Potential HazardGHS Classification (Analog-Based)Primary Routes of Exposure
Skin IrritationSkin Irrit. 2Dermal Contact
Eye IrritationEye Irrit. 2AEye Contact
Respiratory IrritationSTOT SE 3Inhalation
Acute Oral ToxicityAcute Tox. 4 (Harmful)Ingestion
Acute Dermal ToxicityAcute Tox. 4 (Harmful)Dermal Contact
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.

  • Hand Protection: Compatible chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a full-face shield should be worn in conjunction with goggles.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Selection Workflow

PPE_Workflow start Initiate Handling Procedure fume_hood Work in a Chemical Fume Hood? start->fume_hood respirator Wear NIOSH-approved Respirator fume_hood->respirator No goggles Wear Chemical Safety Goggles fume_hood->goggles Yes respirator->goggles face_shield High Splash Potential? goggles->face_shield wear_shield Wear Full-Face Shield over Goggles face_shield->wear_shield Yes gloves Wear Chemical- Resistant Gloves face_shield->gloves No wear_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Handling lab_coat->end

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, step-by-step operational plan is paramount for ensuring safety and experimental integrity.

3.1. Preparation and Weighing

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

  • Ventilation: Ensure the chemical fume hood has a certified face velocity.

  • Dispensing: Use a spatula or other appropriate tool to dispense the solid. Avoid creating dust. If the material is a fine powder, consider using a glove bag for weighing.

  • Container Handling: Keep the container tightly closed when not in use.

3.2. Solution Preparation

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: Slowly add the solid to the solvent while stirring to avoid splashing. If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • Transfer: Use a funnel for transferring solutions to prevent spills.

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency Contact Information

ContactPhone Number
Emergency Services911 (or local equivalent)
Principal Investigator[Insert PI's Phone Number]
Lab Safety Officer[Insert Safety Officer's Phone Number]
Poison Control Center[Insert Local Poison Control Number]

First Aid Measures

  • Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][7]

Spill and Leak Cleanup

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Emergency Response Flowchart

Emergency_Response spill Spill or Exposure Occurs assess Assess the Situation (Minor or Major?) spill->assess minor_spill Minor Spill/ Exposure assess->minor_spill Minor major_spill Major Spill/ Exposure assess->major_spill Major first_aid Provide First Aid (if applicable) minor_spill->first_aid cleanup Follow Spill Cleanup Procedure minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate alert Alert Lab Personnel and Safety Officer evacuate->alert medical Seek Medical Attention alert->medical first_aid->medical report Complete Incident Report cleanup->report medical->report

Caption: Flowchart for emergency response procedures.

Disposal and Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: "Empty" containers may still contain residual material and should be treated as hazardous waste.

Disposal Pathway

All waste containing this compound must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste. As a sulfur-containing organic compound, it may require specific disposal protocols, such as incineration, to prevent the release of harmful substances into the environment.[8][9]

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is predicated on a thorough understanding of potential hazards and a steadfast commitment to established safety protocols. By internalizing the principles and procedures outlined in this guide, researchers can create a secure laboratory environment that fosters both scientific innovation and personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.